molecular formula C8H6O3 B092616 4-Hydroxybenzofuran-3(2H)-one CAS No. 19278-81-0

4-Hydroxybenzofuran-3(2H)-one

Cat. No.: B092616
CAS No.: 19278-81-0
M. Wt: 150.13 g/mol
InChI Key: ILIRETRCSDBASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C8H6O3 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIRETRCSDBASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Hydroxybenzofuran-3(2H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxybenzofuran-3(2H)-one

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound belonging to the benzofuranone class. This scaffold is a core structural motif in a variety of natural products and synthetic molecules of significant interest to the pharmaceutical and agrochemical industries.[1][2] The unique arrangement of a phenolic hydroxyl group, a ketone, and a furan ring fused to a benzene ring imparts a distinct profile of reactivity and biological potential. Understanding the chemical properties of this molecule is crucial for its effective utilization as a building block in drug discovery and materials science. This guide provides a comprehensive overview of its synthesis, spectroscopic characteristics, reactivity, and biological relevance, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound, with the molecular formula C₈H₆O₃, possesses a rigid, planar benzofuranone core.[3] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl group) significantly influences its physical properties, such as melting point and solubility.

A critical chemical feature of this molecule is its existence in tautomeric forms. The keto form, 4-hydroxy-1-benzofuran-3-one, can equilibrate with its enol tautomer, 3,4-dihydroxybenzofuran. This keto-enol tautomerism is fundamental to its reactivity, particularly at the C2 position, and is influenced by factors such as pH and solvent polarity.[4][5] This equilibrium is analogous to the well-studied tautomerism in 4-hydroxy-3(2H)-furanones, where the ratio of tautomers is pH-dependent.[5]

Table 1: Core Physicochemical Properties of this compound

Property Value Source
IUPAC Name 4-hydroxy-1-benzofuran-3-one PubChem[3]
Molecular Formula C₈H₆O₃ PubChem[3]
Molecular Weight 150.13 g/mol PubChem[3]
CAS Number 19278-81-0 PubChem[3]
XLogP3 1.7 PubChem[3]
Hydrogen Bond Donor Count 1 PubChem[3]

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

Caption: Keto-enol tautomerism of this compound.

Synthesis Strategies

The synthesis of the benzofuran-3(2H)-one scaffold is a well-established area of organic chemistry, with numerous methodologies developed to access this important heterocyclic core.[6][7][8] These strategies often involve intramolecular cyclization reactions. A common approach involves the cyclization of α-phenoxyacetic acid derivatives or the intramolecular reaction of N-aryloxyacetamides with alkynes, catalyzed by transition metals like Rhodium/Cobalt.[7]

Experimental Protocol: Representative Synthesis via Intramolecular Cyclization

This protocol outlines a general strategy for synthesizing the benzofuran-3(2H)-one core, which can be adapted for the 4-hydroxy substituted target through appropriate starting material selection (e.g., starting from a substituted phenol).

  • Preparation of the Precursor: A suitably substituted phenol is reacted with an α-halo-N-arylacetamide (e.g., 2-chloro-N-arylacetamide) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield the N-aryloxyacetamide precursor.

  • C-H Functionalization/Annulation: The N-aryloxyacetamide precursor (1.0 eq) is dissolved in a suitable solvent such as 1,2-dichloroethane.

  • Catalyst Addition: A Rh(III) catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%) and a Cobalt(III) co-catalyst (e.g., Co(OAc)₂·4H₂O, 20 mol%) are added to the reaction mixture.[7]

  • Reactant Addition: The alkyne coupling partner (e.g., a propiolic acid, 1.2 eq) and a silver salt additive (e.g., AgSbF₆, 20 mol%) are added.

  • Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired benzofuran-3(2H)-one product.

G General Synthetic Workflow A Substituted Phenol + α-Halo-N-arylacetamide B N-Aryloxyacetamide Precursor A->B Base (K₂CO₃) C Rh/Co Catalyzed C-H Annulation B->C Alkyne, [Rh], [Co] D Purification (Chromatography) C->D E This compound Derivative D->E

Caption: General workflow for benzofuran-3(2H)-one synthesis.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The key expected features are summarized below.

Table 2: Spectroscopic Data Summary for this compound

Technique Characteristic Features
¹H NMR Aromatic protons (δ 6.5-7.5 ppm); Methylene protons (-CH₂-) at C2 (δ ~4.5 ppm, singlet); Phenolic proton (-OH, broad singlet, variable ppm).[9][10]
¹³C NMR Carbonyl carbon (C=O) at C3 (δ ~190-200 ppm); Aromatic carbons (δ 110-160 ppm); Methylene carbon (-CH₂-) at C2 (δ ~70-80 ppm).[10]
IR Spectroscopy Broad O-H stretch (phenol, ~3200-3400 cm⁻¹); C=O stretch (ketone, ~1680-1700 cm⁻¹); C=C stretches (aromatic, ~1450-1600 cm⁻¹); C-O stretch (~1200-1300 cm⁻¹).[11][12]

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 150. Characteristic fragmentation patterns may include loss of CO, consistent with α-cleavage adjacent to the carbonyl group.[4][13] |

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its three primary functional components: the phenolic hydroxyl group, the active methylene group at the C2 position, and the carbonyl group.

  • Phenolic Hydroxyl Group: This group can undergo typical phenol reactions, such as O-alkylation and O-acylation, to produce a variety of ethers and esters, allowing for modulation of the molecule's physicochemical properties.

  • Carbonyl Group: The ketone at C3 can be targeted by nucleophiles, such as Grignard reagents or reducing agents (e.g., NaBH₄), to yield tertiary or secondary alcohols, respectively.

  • Active Methylene Group (C2): The protons on the C2 carbon are acidic due to the adjacent carbonyl group and the stabilizing effect of the fused ring system. This position is the primary site for condensation reactions.

Knoevenagel Condensation for Aurone Synthesis

A hallmark reaction of the benzofuran-3(2H)-one scaffold is the Knoevenagel condensation with aldehydes at the C2 position to form aurones ((Z)-2-benzylidenebenzofuran-3(2H)-ones).[14] Aurones are a class of flavonoids known for their vibrant yellow color and diverse biological activities.[14][15] The reaction is typically catalyzed by an acid or a base.

G Mechanism: Aurone Synthesis cluster_reactants R1 4-Hydroxybenzofuran -3(2H)-one A Base abstracts proton from C2 R1->A Base (e.g., OH⁻) R2 Aryl Aldehyde (R-CHO) C Nucleophilic attack on aldehyde carbonyl R2->C B Enolate Intermediate Formation A->B B->C + R-CHO D Aldol Adduct Formation C->D E Dehydration (Loss of H₂O) D->E F Aurone Product E->F

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Biological Activity and Applications

Benzofuran derivatives are recognized for their wide spectrum of pharmacological properties, including anticancer, antioxidant, antifungal, and antiviral activities.[1][16] The this compound core serves as a valuable starting point for the synthesis of libraries of bioactive compounds.

  • Antimicrobial Agents: Derivatives of benzofuranones have been synthesized and evaluated for their activity against various bacterial and fungal strains. For instance, novel thiazole derivatives based on a 6-hydroxybenzofuran-3(2H)-one core showed promising activity against Gram-positive bacteria.[17]

  • Antioxidant Properties: The phenolic hydroxyl group is a key feature for antioxidant activity, enabling the molecule to act as a free radical scavenger.[16] Compounds like (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, an aurone derivative, have demonstrated significant antioxidant capacity.[16]

  • Enzyme Inhibition: The rigid scaffold of benzofuranone is suitable for designing specific enzyme inhibitors. Various derivatives have been investigated as inhibitors for enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), which is relevant in cancer therapy.[18]

G Bioactivity Profile cluster_apps Therapeutic Areas Core This compound Scaffold A Antimicrobial Core->A Derivatization B Antioxidant Core->B Phenolic -OH C Anticancer Core->C Derivatization D Enzyme Inhibition (e.g., PARP-1) Core->D Structural Basis

Caption: The central role of the scaffold in developing bioactive agents.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile. Its key features—keto-enol tautomerism, an active methylene site for condensation, and a reactive phenolic group—make it an exceptionally valuable building block in synthetic organic chemistry. The ability to readily derivatize this core scaffold has led to the development of numerous compounds with significant biological activities. For researchers in drug discovery, this molecule represents a privileged structure for generating novel therapeutic agents targeting a range of diseases. Continued exploration of its synthesis and reactivity will undoubtedly unlock new applications in medicine and beyond.

References

  • Cheméo. (n.d.). Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran (CAS 271-89-6). Retrieved from [Link]

  • PubChem. (n.d.). 2(4H)-Benzofuranone. Retrieved from [Link]

  • Synthesis of 4-Hydroxybenzofuran-2-One. (n.d.). Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2020). Aurones and furoaurones: Biological activities and synthesis. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0246112). Retrieved from [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Catalyst & Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzofuran-3(2H)-ones 101. Retrieved from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Retrieved from [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Advances. Retrieved from [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage. Retrieved from [Link]

  • ResearchGate. (2002). Synthetic Studies Towards the Preparation of 2-Benzyl-2-hydroxybenzofuran-3(2H)-one, the Prototype of Naturally Occurring Hydrated Auronols. Retrieved from [Link]

  • Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. (2003). Chirality. Retrieved from [Link]

  • An Update on Natural Occurrence and Biological Activity of Benzofurans. (2020). Acta Scientific Medical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-2-(4-hydroxybenzylidene)-4-hydroxybenzofuran-3(2H)-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Antimicrobial Activities and Molecular Docking Studies of Novel 6-Hydroxybenzofuran-3(2H)-one Based 2,4-Disubstituted 1,3-Thiazoles. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Synthesis and biological activities of novel furo[2,3,4-jk][19]benzazepin-4(3H)-one derivatives. (2007). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Universal Biologicals. (n.d.). This compound. Retrieved from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. Retrieved from [Link]

  • Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. (2018). Molbank. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one. Retrieved from [Link]

  • ResearchGate. (2010). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2H-1-Benzopyran-2-one, 4-hydroxy-. Retrieved from [Link]

  • ResearchGate. (2018). Ring–chain tautomerism and protolytic equilibria of 3-hydroxy-3-phosphonoisobenzofuranone studied by 1H, 13C and 31P NMR-controlled titrations. Retrieved from [Link]

  • Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. (2008). Journal of Photochemistry and Photobiology A: Chemistry. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3(2H)-Furanone, 2-acetyl-4-hydroxy. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxybenzofuran-3(2H)-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its CAS number and structure, and offers an in-depth exploration of its synthesis, physicochemical properties, and analytical characterization. Furthermore, this guide delves into the current understanding of its potential biological activities, particularly as an antioxidant and anticancer agent, and discusses putative mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical Identity and Structure

This compound, a member of the benzofuranone class of compounds, is a bicyclic molecule composed of a benzene ring fused to a dihydrofuranone ring. The systematic IUPAC name for this compound is 4-hydroxy-2,3-dihydro-1-benzofuran-3-one.

CAS Number: 19278-81-0[1]

Molecular Formula: C₈H₆O₃[1]

Molecular Weight: 150.13 g/mol [1]

The structure of this compound is characterized by a hydroxyl group at the 4-position of the benzofuran ring system and a ketone group at the 3-position of the dihydrofuranone ring. The presence of these functional groups, along with the aromatic ring, imparts specific chemical reactivity and potential for biological activity.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often involving intramolecular cyclization reactions. A common and effective method involves the cyclization of a substituted phenylacetic acid derivative.

Synthesis from 2,6-Dihydroxyphenylacetic Acid

A plausible and documented synthetic pathway to this compound involves the intramolecular cyclization of 2,6-dihydroxyphenylacetic acid. This precursor contains the necessary phenolic hydroxyl group and the acetic acid side chain, which upon activation, can undergo cyclization to form the dihydrofuranone ring.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2,6-Dihydroxyphenylacetic_Acid 2,6-Dihydroxyphenylacetic Acid Cyclization Intramolecular Cyclization (e.g., acid catalysis) 2,6-Dihydroxyphenylacetic_Acid->Cyclization Reagents: Dehydrating agent (e.g., H₂SO₄, PPA) This compound This compound Cyclization->this compound Formation of dihydrofuranone ring

Figure 2. Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dihydroxyphenylacetic acid in a suitable solvent (e.g., toluene).

  • Addition of Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Rationale behind experimental choices: The use of a strong acid catalyst is crucial to protonate the carboxylic acid group, making it a better electrophile for the intramolecular Friedel-Crafts acylation reaction with the electron-rich benzene ring. The choice of a non-polar solvent like toluene allows for the azeotropic removal of water formed during the reaction, driving the equilibrium towards the product.

Physicochemical Properties

The physicochemical properties of this compound are important for its handling, formulation, and understanding its behavior in biological systems.

PropertyValueSource
IUPAC Name 4-hydroxy-1-benzofuran-3-onePubChem[1]
CAS Number 19278-81-0PubChem[1]
Molecular Formula C₈H₆O₃PubChem[1]
Molecular Weight 150.13 g/mol PubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]

Potential Biological Activities and Applications in Drug Development

While specific studies on this compound are limited, the broader class of benzofuranones and aurones has demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this compound.

Antioxidant Activity

Many phenolic compounds, including derivatives of benzofuranone, exhibit significant antioxidant properties. The hydroxyl group on the aromatic ring of this compound can act as a hydrogen atom donor to scavenge free radicals, thereby mitigating oxidative stress.[2] The mechanism of antioxidant action for similar benzofuranone compounds has been proposed to involve hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET).[2]

Antioxidant_Mechanism 4-HBF This compound (Ar-OH) Stabilized_Radical Stabilized Radical (Ar-O•) 4-HBF->Stabilized_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Species (RH) Radical->Neutralized_Radical Accepts H•

Figure 3. Putative antioxidant mechanism of this compound.
Anticancer Activity

Benzofuranone derivatives have been investigated for their potential as anticancer agents.[3][4] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For instance, certain benzofuran derivatives have been identified as inhibitors of Aurora B kinase, a crucial regulator of mitosis.[5] The cytotoxic effects of some benzofuranone analogs have been demonstrated in various cancer cell lines, where they induce apoptosis and cell cycle arrest.[6][7]

The specific anticancer mechanism of this compound has not been elucidated, but it is plausible that it could interact with biological targets similar to other compounds in its class.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dihydrofuranone ring, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern on the benzene ring. The methylene protons would likely appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon, the carbons of the aromatic ring (both protonated and quaternary), and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

  • A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

  • A strong C=O stretching band for the ketone group in the five-membered ring (around 1700-1720 cm⁻¹).

  • C-O stretching bands for the ether and phenol groups.

  • C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight (150.13). The fragmentation pattern would provide further structural information, with common fragmentation pathways for benzofuranones involving the loss of CO and other small neutral molecules.[1]

Conclusion

This compound is a molecule with a structural framework that suggests potential for interesting biological activities, particularly in the realms of antioxidant and anticancer research. While specific data on this compound is still emerging, the well-documented activities of the broader benzofuranone and aurone classes provide a strong rationale for its further investigation. This technical guide has summarized the key chemical and physical properties, a plausible synthetic route, and the potential therapeutic applications of this compound, providing a foundation for future research and development efforts in medicinal chemistry.

References

  • Actual structure, thermodynamic driving force, and mechanism of benzofuranone-typical compounds as antioxidants in solution. (2011). PubMed. [Link]

  • This compound. PubChem. [Link]

  • Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][8][9]thiazin-4-one on colon cells and its anticancer potential. (2019). PMC. [Link]

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2023). PMC. [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. [Link]

  • Antioxidant Action of 2,2,4,6-tetra-substituted 2,3-dihydro-5-hydroxybenzofuran Against Lipid Peroxidation: Effects of Substituents and Side Chain. (2003). PubMed. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC. [Link]

  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. (2015). PubMed. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • A dual mechanism of 4-hydroxy-5-methyl-3[2H]-furanone inhibiting cellular melanogenesis. (2008). PubMed. [Link]

  • Antioxidative activities of 4-hydroxy-3(2H)-furanones and their anti-cataract effect on spontaneous cataract rat (ICR/f). (1998). PubMed. [Link]

  • 3,4-Dihydroxyphenylacetic acid. Wikipedia. [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. (2019). PubMed. [Link]

  • 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. (2022). PMC. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

  • Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse. (2012). PMC. [Link]

Sources

A Technical Guide to the Natural Occurrence of 4-Hydroxybenzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-hydroxybenzofuranone derivatives, a significant class of heterocyclic compounds. These molecules, found ubiquitously in nature, are of substantial interest to the medicinal chemistry and drug development fields due to their wide range of biological activities.[1] We will delve into their natural sources, biosynthetic origins, and diverse biological functions, supported by detailed protocols and molecular pathway visualizations.

Introduction to 4-Hydroxybenzofuranones

Benzofuran and its derivatives are secondary metabolites characterized by a fused benzene and furan ring system.[2] The 4-hydroxybenzofuranone core is a specific scaffold within this larger family that has garnered attention for its potent and varied bioactivities. These compounds are integral to the defense mechanisms of their host organisms and have been identified as promising lead compounds for novel therapeutics.[3][4] Their pharmacological potential spans anti-tumor, antibacterial, antioxidant, and anti-inflammatory applications, making them a focal point of natural product research.[2][4]

Natural Distribution

4-Hydroxybenzofuranone derivatives are widely distributed throughout the plant and microbial kingdoms.[1] They are not confined to a single niche, appearing in terrestrial and marine environments.

Plant Sources

These compounds are particularly abundant in certain plant families, serving various ecological roles. Key families include:

  • Moraceae (Mulberry Family): A well-known source of various benzofuran derivatives.[1]

  • Fabaceae (Legume Family): Many species produce these compounds as part of their defense or symbiotic signaling pathways.[1]

  • Asteraceae (Aster Family): This large family is a rich reservoir of structurally diverse benzofuranones.[1][4]

  • Rutaceae (Rue Family): Another significant source of these bioactive molecules.[1][4]

  • Other Notable Sources: Derivatives have also been isolated from species like Nicotiana tabacum (tobacco).[5]

Microbial Sources

Fungi, especially those from unique ecological niches, are prolific producers of novel 4-hydroxybenzofuranone structures.

  • Mangrove-Derived Fungi: The fungus Eurotium rubrum, isolated from mangrove rhizospheric soil, has been shown to produce potent antioxidant benzofuranone derivatives.[6][7]

  • Plant-Associated Fungi: Fungi involved in plant diseases, such as Alternaria solani, are known to synthesize complex polyketides that can serve as precursors to benzofuranone-like structures.[8] The study of these organisms provides insight into the enzymatic machinery responsible for their production.

Biosynthesis: The Molecular Assembly Line

The biosynthesis of 4-hydroxybenzofuranone derivatives in nature is a complex process, often originating from primary metabolic pathways and culminating in highly specialized enzymatic reactions. While specific pathways can vary between organisms, a general scheme can be outlined, typically involving the polyketide or shikimate pathways.

The formation of the core benzofuranone structure often involves intramolecular cyclization reactions. For instance, in fungi, polyketide synthases (PKSs) assemble a linear polyketide chain from acetate and malonate precursors. This chain then undergoes a series of modifications, including reductions, dehydrations, and ultimately, a key cyclization event, which can be catalyzed by specialized enzymes like Diels–Alderases, to form the characteristic fused ring system.[8]

Biosynthetic_Pathway cluster_0 Primary Metabolism cluster_1 Polyketide Assembly cluster_2 Post-PKS Modification & Cyclization cluster_3 Final Products Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Polyketide_Synthase Polyketide_Synthase Malonyl-CoA->Polyketide_Synthase PKS Linear_Polyketide Linear_Polyketide Polyketide_Synthase->Linear_Polyketide Chain Elongation Modified_Intermediate Modified_Intermediate Linear_Polyketide->Modified_Intermediate Tailoring Enzymes (e.g., Reductases) 4-Hydroxybenzofuranone_Core 4-Hydroxybenzofuranone_Core Modified_Intermediate->4-Hydroxybenzofuranone_Core Intramolecular Cyclization (e.g., Diels-Alderase) Bioactive_Derivatives Bioactive_Derivatives 4-Hydroxybenzofuranone_Core->Bioactive_Derivatives Further Modifications (Glycosylation, Methylation, etc.)

Caption: Generalized fungal biosynthetic pathway for 4-hydroxybenzofuranone derivatives.

Biological Activities and Therapeutic Potential

The structural diversity of 4-hydroxybenzofuranone derivatives translates into a wide spectrum of biological activities, positioning them as valuable candidates for drug discovery.[3] Their therapeutic potential is rooted in their ability to modulate key signaling pathways involved in various diseases.[9]

Compound Class/Derivative Natural Source Reported Biological Activity Potential Application Reference
Europhenol A AnaloguesEurotium rubrum (Fungus)Potent DPPH Radical ScavengingAntioxidant Therapy[6][7]
Angelicin (Furocoumarin)Psoralea corylifolia (Plant)Anti-proliferative, Apoptosis-inducingCancer Therapy (e.g., Neuroblastoma)[4]
Dehydrotrienone DerivativeAgeratina adenophora (Plant)Anti-fungalDevelopment of new antifungal agents[4]
2-ArylbenzofuransVarious PlantsAnti-cancer, Anti-inflammatory, AntibacterialMulti-target disease therapy[4]
General BenzofuransVarious Plants & FungiAntibacterial (Gram-positive & Gram-negative)Novel Antibiotics to combat drug resistance[10][11]

The mechanisms behind these activities are diverse. As antioxidants, they can neutralize harmful reactive oxygen species (ROS), mitigating the oxidative stress implicated in chronic diseases.[9] Their anti-inflammatory effects often stem from the inhibition of pathways like NF-κB, while their anti-cancer properties can involve inducing apoptosis in malignant cells.[4][9] The antibacterial potential of these compounds is particularly significant in an era of growing antimicrobial resistance.[10]

Experimental Protocol: Isolation and Purification

This section provides a generalized, field-proven workflow for the extraction, isolation, and purification of 4-hydroxybenzofuranone derivatives from a fungal culture. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Objective: To isolate bioactive 4-hydroxybenzofuranone derivatives from a fungal culture broth and mycelia.

Step-by-Step Methodology
  • Cultivation & Harvest:

    • Action: Inoculate the desired fungal strain (e.g., Eurotium rubrum MA-150) into a suitable liquid medium and incubate under optimal conditions (temperature, agitation, time).

    • Causality: Large-scale liquid fermentation is necessary to generate sufficient biomass and induce the production of secondary metabolites.

  • Extraction:

    • Action: Separate the mycelia from the culture broth via filtration. Extract the broth three times with an equal volume of ethyl acetate (EtOAc). Simultaneously, dry and grind the mycelia and extract it with methanol (MeOH) at room temperature.

    • Causality: A two-phase solvent extraction is employed. EtOAc is a semi-polar solvent effective for extracting many secondary metabolites from the aqueous broth. MeOH is a polar solvent used to efficiently penetrate the fungal cell walls and extract intracellular compounds from the mycelia.

  • Concentration & Fractionation:

    • Action: Combine the EtOAc extracts and concentrate them in vacuo using a rotary evaporator to yield a crude extract. Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of solvents (e.g., hexane -> EtOAc -> MeOH).

    • Causality: Rotary evaporation removes the solvent under reduced pressure to prevent thermal degradation of the compounds. VLC provides a coarse separation of the complex mixture based on polarity, yielding several fractions and simplifying the subsequent purification steps.

  • Purification:

    • Action: Subject the bioactive fraction(s) from VLC to repeated column chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

    • Causality: Sephadex LH-20 separates compounds based on size and polarity. Reverse-phase (C18) HPLC provides high-resolution separation, which is critical for isolating pure compounds from complex fractions. This step is essential for obtaining individual derivatives for structural elucidation and bioactivity testing.

  • Structural Elucidation & Validation:

    • Action: Analyze the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC) and Mass Spectrometry (MS).

    • Causality: NMR provides detailed information about the carbon-hydrogen framework and connectivity of the molecule. MS determines the molecular weight and elemental formula. Together, these techniques allow for the unambiguous identification of the chemical structure of the isolated 4-hydroxybenzofuranone derivatives.

Isolation_Workflow A Fungal Fermentation B Harvest & Separation (Broth vs. Mycelia) A->B C1 Broth Extraction (EtOAc) B->C1 C2 Mycelia Extraction (MeOH) B->C2 D Combine & Concentrate (Crude Extract) C1->D C2->D E Vacuum Liquid Chromatography (Fractionation) D->E F Identify Bioactive Fraction(s) E->F G Preparative HPLC / Sephadex (Purification) F->G H Pure Compound G->H I Structural Elucidation (NMR, MS) H->I

Caption: Workflow for the isolation of 4-hydroxybenzofuranone derivatives.

Conclusion and Future Perspectives

The 4-hydroxybenzofuranone scaffold represents a privileged structure in natural product chemistry. Its widespread occurrence in plants and fungi, coupled with a remarkable array of biological activities, underscores its importance for drug discovery.[1][3] Future research should focus on exploring novel ecological niches for new derivatives, elucidating the intricate details of their biosynthetic pathways to enable synthetic biology approaches, and advancing promising candidates through preclinical and clinical development. The continued investigation of these compounds holds significant promise for addressing critical unmet medical needs, from infectious diseases to cancer.

References

  • Benchchem. A Technical Guide to the Natural Sources and Isolation of Bioactive Benzofuran Derivatives.
  • Miao, W., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019.
  • Kurtán, T., et al. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150. Chirality. 2016;28(8):581-4. Available from: [Link]

  • Miao, W., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019;9(49):28571-28599. Available from: [Link]

  • Li, H., et al. Therapeutic potential of naturally occurring benzofuran derivatives and hybrids of benzofurans with other pharmacophores as antibacterial agents. Current Topics in Medicinal Chemistry. 2021. Available from: [Link]

  • Li, H., et al. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Current Topics in Medicinal Chemistry. 2021. Available from: [Link]

  • Xia, J.J., et al. A New Benzofuran Derivative From Nicotiana Tabacum. Journal of Asian Natural Products Research. 2016;18(8):779-83. Available from: [Link]

  • Park, C. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. 2015;20(4):6258-91. Available from: [Link]

  • ResearchGate. Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. Available from: [Link]

  • Khatana, K., & Gupta, A. An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. 2020;4(10):114-123. Available from: [Link]

  • ResearchGate. Natural products have been obtained in recent years from biologically active compounds and benzofuran compounds. Available from: [Link]

  • ResearchGate. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Available from: [Link]

  • Kurtán, T., et al. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150. Hungarian Scientific Works Database (MTMT). 2016. Available from: [Link]

  • Zerenler Çalışkan, Z., & Ay, E.N. Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry. 2018;5(3):1221-1232. Available from: [Link]

  • Chooi, Y.H., & Tang, Y. Discovery, Biosynthesis, Total Synthesis, and Biological Activities of Solanapyrones: [4 + 2] Cycloaddition-Derived Polyketides of Fungal Origin. Natural Product Reports. 2024. Available from: [Link]

  • Saini, R.K., et al. Therapeutic Effects of Natural Bioactive Compounds in the Management of Human Diseases. International Journal of Molecular Sciences. 2024;25(11):5791. Available from: [Link]

Sources

The Benzofuranone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzofuranone scaffold, a heterocyclic motif comprising a fused benzene and furanone ring, has emerged as a cornerstone in medicinal chemistry.[1] Its prevalence in a remarkable array of biologically active natural products and synthetically accessible derivatives underscores its significance as a "privileged scaffold." This guide provides a comprehensive exploration of the multifaceted biological importance of the benzofuranone core. We will delve into its diverse pharmacological activities, elucidate key mechanisms of action, present detailed experimental protocols for activity assessment, and offer insights into the structure-activity relationships that govern its therapeutic potential. This document is intended to serve as a vital resource for professionals engaged in the discovery and development of novel therapeutics, leveraging the unique chemical and biological properties of the benzofuranone nucleus.

Introduction: The Architectural Elegance and Biological Versatility of Benzofuranones

The benzofuranone structural framework is a recurring theme in nature's pharmacopeia, found in a variety of natural products with diverse physiological, pharmacological, and toxic properties.[2] This scaffold's inherent chemical features, including its hydrogen bonding capabilities, aromatic system, and susceptibility to nucleophilic attack at the lactone carbonyl, provide a versatile platform for molecular interactions with various biological targets. This adaptability has made benzofuranone derivatives attractive candidates for the development of novel therapeutic agents against a wide spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1]

The core structure of benzofuranone allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties. This has spurred significant interest within the medicinal chemistry community to explore its potential as a foundational element for new drug entities.[3][4]

A Spectrum of Pharmacological Activities: The Therapeutic Promise of Benzofuranones

The benzofuranone scaffold is associated with a broad range of biological activities, a testament to its ability to interact with multiple biological targets. This section will explore the most significant and well-documented pharmacological effects of benzofuranone derivatives.

Anti-inflammatory Activity

Benzofuranone derivatives have demonstrated significant potential as anti-inflammatory agents.[5][6][7] Their mechanisms of action often involve the modulation of key inflammatory pathways.

Mechanism of Action: A notable mechanism is the inhibition of cyclooxygenase (CO) and lipoxygenase (LO) enzymes, which are critical in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[6] Some benzofuranones exhibit dual inhibition of both CO and LO pathways.[6] Furthermore, certain derivatives have been shown to interfere with the protein kinase C (PKC) activation pathway, a crucial signaling cascade in inflammatory responses.[5] The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is another key anti-inflammatory mechanism attributed to some benzofuranone compounds.[7]

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines a standard method to assess the anti-inflammatory activity of benzofuranone derivatives by measuring their ability to inhibit NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Benzofuranone test compounds

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuranone test compounds for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for a further 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the absorbance of the treated cells with the LPS-stimulated control.

Anticancer Activity

A significant body of research highlights the anticancer properties of benzofuranone derivatives, which exert their antiproliferative effects through multiple mechanisms.[1][8]

Mechanisms of Action:

  • Apoptosis Induction: Many benzofuranone derivatives trigger programmed cell death in cancer cells.[1] This can be achieved through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several benzofuranone derivatives act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

  • Kinase Inhibition: The dysregulation of protein kinases is a hallmark of cancer. Benzofuranone scaffolds have been employed to develop inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in tumors.[1][9] Some derivatives have also shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[10]

Table 1: In Vitro Anticancer Activity of Representative Benzofuranone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 9 (from Morus alba L.) A549 (NSCLC)48.4Apoptosis and Autophagy Induction[11]
Compound 9 (from Morus alba L.) PC9 (NSCLC)6.6Apoptosis and Autophagy Induction[11]
Benzofuran-isatin conjugate Colon Cancer CellsNot specifiedInhibition of Bcl2, PARP cleavage[1]
Benzofuran derivative 12 SiHa (Cervical)1.10G2/M phase arrest and apoptosis[11]
Benzofuran derivative 12 HeLa (Cervical)1.06G2/M phase arrest and apoptosis[11]
MCC1019 A549 (Lung)16.4PLK1 PBD Inhibition[8]

Diagram 1: Simplified VEGFR-2 Signaling Pathway and its Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Benzofuranone Benzofuranone Inhibitor Benzofuranone->VEGFR2 Inhibits ATP Binding Proliferation Endothelial Cell Proliferation P->Proliferation Migration Migration P->Migration Angiogenesis Angiogenesis P->Angiogenesis

Caption: Inhibition of VEGFR-2 by benzofuranone derivatives.

Antimicrobial Activity

The benzofuranone scaffold is a promising framework for the development of new antimicrobial agents, addressing the critical challenge of antimicrobial resistance.[3][12][13] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][12]

Structure-Activity Relationship (SAR) Insights:

  • The presence of specific substituents, such as halogens (e.g., bromo groups) on the benzofuranone ring or on appended aryl moieties, can significantly enhance antibacterial activity.[3]

  • The nature and position of substituents can influence the spectrum of activity, with some derivatives showing greater potency against Gram-negative bacteria and others against Gram-positive bacteria or fungi.[3]

Neuroprotective Effects and Potential in Neurodegenerative Diseases

Emerging evidence suggests that benzofuranone derivatives possess neuroprotective properties, making them intriguing candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.[14][15][16][17]

Mechanisms of Action:

  • Inhibition of β-amyloid (Aβ) Aggregation: A key pathological hallmark of Alzheimer's disease is the accumulation of Aβ plaques. Certain benzofuranone derivatives have been shown to inhibit the aggregation of Aβ peptides.[16][18]

  • Cholinesterase Inhibition: Some benzofuranone-based compounds act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down neurotransmitters crucial for cognitive function.[14][15]

  • Antioxidant and Anti-excitotoxic Effects: Oxidative stress and excitotoxicity are implicated in neuronal cell death in various neurodegenerative conditions. Benzofuranone derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS) and protect neurons from excitotoxic damage.[16]

Diagram 2: Experimental Workflow for Assessing Neuroprotective Activity

Neuroprotection_Workflow start Primary Cortical Neuron Culture treatment Treatment with Benzofuranone Derivative + NMDA start->treatment viability Cell Viability Assay (e.g., MTT, LDH) treatment->viability ros ROS Measurement (e.g., DCF-DA assay) treatment->ros analysis Data Analysis and IC₅₀ Determination viability->analysis ros->analysis

Caption: Workflow for evaluating neuroprotective effects.

The Benzofuranone Scaffold in Natural Products

Nature is a prolific source of benzofuranone-containing compounds. These natural products are often isolated from higher plants, fungi, and bacteria and exhibit a wide array of biological activities.[19][20][21][22][23][24] The study of these natural benzofuranones provides valuable insights into the structural features required for biological activity and serves as an inspiration for the design of novel synthetic derivatives.

Synthesis and Chemical Space Exploration

The development of efficient synthetic methodologies is crucial for exploring the chemical space of benzofuranone derivatives and for generating libraries of compounds for biological screening.[20][25][26] Various synthetic routes have been established, allowing for the introduction of diverse substituents at different positions of the benzofuranone core, thereby enabling the optimization of their pharmacological profiles.

Conclusion and Future Perspectives

The benzofuranone scaffold has firmly established itself as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities. The ongoing research into their anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties continues to unveil new therapeutic opportunities. Future efforts in this field will likely focus on:

  • The design and synthesis of novel benzofuranone derivatives with enhanced potency and selectivity for specific biological targets.

  • In-depth mechanistic studies to further elucidate the molecular basis of their biological activities.

  • The use of computational modeling and structure-based drug design to guide the development of next-generation benzofuranone-based therapeutics.

  • Preclinical and clinical evaluation of the most promising candidates to translate the therapeutic potential of the benzofuranone scaffold into tangible clinical benefits.

The versatility and proven biological relevance of the benzofuranone core ensure its continued prominence as a source of inspiration for the discovery of innovative medicines to address unmet medical needs.

References

  • The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C p
  • 5-Acyl-3-substituted-benzofuran-2(3H)
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed.
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
  • Synthesis and biological evaluation of benzofuran incorpor
  • Recent Advancement of Benzofuran in Tre
  • Selected natural products with hydrobenzofuranone or benzopyrone skeleton.
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • Synthetic Routes and Biological Activities of Benzofuran and its Deriv
  • Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Compar
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. PubMed.
  • Benzofuran – Knowledge and References. Taylor & Francis.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
  • (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents.
  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PMC - PubMed Central.
  • Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease.
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PubMed Central.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
  • Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.
  • Benzofuran derivatives as Abeta-aggregate-specific imaging agents for Alzheimer's disease.
  • Natural products have been obtained in recent years from biologically active compounds and benzofuran compounds.
  • Synthesis and Biological Evaluations of Some Benzofuran Derivatives.
  • Exploring the potential therapeutic role of benzofuran derivatives in cancer tre
  • Total synthesis of natural products containing benzofuran rings. RSC Publishing.
  • Elucidating the Therapeutic Potential of the Benzofuran Scaffold: A Technical Guide to Mechanism of Action Studies. Benchchem.
  • Total synthesis of natural products containing benzofuran rings. Semantic Scholar.

Sources

Spectroscopic Characterization of 4-Hydroxybenzofuran-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Hydroxybenzofuran-3(2H)-one (C₈H₆O₃, Molecular Weight: 150.13 g/mol ).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and analogous data to offer a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the benzofuranone family. The structural elucidation of such molecules is fundamental in chemical synthesis and drug discovery, relying heavily on a suite of spectroscopic techniques. This guide explains the expected spectral features of the title compound, providing a framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH (H-5, H-6, H-7)6.8 - 7.5m3H
Methylene CH₂ (H-2)~4.6s2H
Hydroxyl OH5.0 - 6.0 (broad)s1H
  • Aromatic Protons (H-5, H-6, H-7): These protons on the benzene ring will appear in the downfield region (6.8-7.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific shifts and coupling patterns will depend on the electronic effects of the hydroxyl and ether functionalities.

  • Methylene Protons (H-2): The two protons on the carbon adjacent to the carbonyl group and the ether oxygen are expected to be chemically equivalent and thus appear as a singlet at approximately 4.6 ppm.

  • Hydroxyl Proton: The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl C=O (C-3)195 - 205
Aromatic C-O (C-7a)~160
Aromatic C-OH (C-4)~155
Aromatic CH (C-5, C-6, C-7)110 - 130
Aromatic C (C-3a)~115
Methylene CH₂ (C-2)~70
  • Carbonyl Carbon (C-3): This carbon will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons: The aromatic carbons will resonate in the 110-160 ppm range. The carbons attached to oxygen (C-4 and C-7a) will be further downfield.

  • Methylene Carbon (C-2): The aliphatic methylene carbon will appear in the upfield region around 70 ppm.

Experimental Protocol: NMR Data Acquisition

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected chemical shift range.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (phenolic)3200 - 3600Broad, Strong
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (ketone)1680 - 1720Strong, Sharp
C=C Stretch (aromatic)1450 - 1600Medium
C-O Stretch (ether)1200 - 1300Strong
C-O Stretch (phenol)1150 - 1250Strong
  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

  • C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is indicative of the ketone carbonyl group. The exact position can be influenced by conjugation and ring strain.

  • C-O Stretches: Strong bands corresponding to the aryl ether and phenolic C-O stretches are expected in the fingerprint region.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the sample on the ATR crystal or in the KBr pellet holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 150, corresponding to the molecular weight of this compound.[1]

  • Fragmentation Pattern: The fragmentation of benzofuranones can be complex. Common fragmentation pathways may involve the loss of CO, CHO, or other small neutral molecules. Insights into the fragmentation of related 4-hydroxy-3(2H)-furanones suggest that characteristic fragmentation patterns can be used for identification.[2]

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically keeps the molecular ion intact.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrometer will scan a range of m/z values to detect the ions produced from the sample.

Overall Analytical Workflow

The comprehensive characterization of this compound involves a logical sequence of spectroscopic analyses.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) Elucidate C-H Framework Purification->NMR Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide, based on theoretical principles and analysis of related compounds, provide a robust framework for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous determination of its chemical structure, which is a critical step in any research or development endeavor involving this compound.

References

  • Blank, I., et al. (1999). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 47(9), 3645-3650.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Tautomeric Equilibrium of 4-Hydroxybenzofuran-3(2H)-one: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the tautomeric equilibrium of 4-hydroxybenzofuran-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document moves beyond a textbook overview to deliver a field-proven perspective on the dynamic interplay between the keto and enol forms of this molecule. We will dissect the underlying principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the profound implications of this tautomerism on molecular properties and reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental chemical phenomenon.

Introduction: The Duality of a Privileged Scaffold

This compound belongs to a class of compounds that exhibit keto-enol tautomerism, a form of constitutional isomerism where isomers are in dynamic equilibrium and are readily interconverted by the migration of a proton and the relocation of adjacent double bonds.[1][2] The equilibrium for this compound involves two primary forms: the keto tautomer, this compound, and the enol tautomer, benzofuran-3,4-diol.

The position of this equilibrium is not static; it is exquisitely sensitive to environmental factors. This dynamic behavior is of paramount importance in drug development, as the predominant tautomer under physiological conditions can dictate receptor binding affinity, metabolic stability, and pharmacokinetic profiles. Understanding and controlling this equilibrium is therefore a critical aspect of rational drug design.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound Solvents Prepare solutions in various solvents (e.g., CDCl3, DMSO-d6) Compound->Solvents NMR NMR Spectroscopy (¹H, ¹³C) Solvents->NMR UVVis UV-Vis Spectroscopy Solvents->UVVis IR IR Spectroscopy Solvents->IR Quantify Quantify Tautomer Ratio (from NMR integration) NMR->Quantify Identify Identify Predominant Tautomer (from λmax shifts) UVVis->Identify Confirm Confirm Functional Groups (from IR stretches) IR->Confirm

Caption: Workflow for experimental characterization of tautomerism.

Computational Chemistry: A Predictive and Mechanistic Tool

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for providing insights into the factors that govern the equilibrium. [3]

Protocol for Determining Tautomer Stability

A robust computational protocol involves the following steps:

  • Geometry Optimization: The structures of both the keto and enol tautomers are optimized in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Modeling: To simulate the effect of different solvents, single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM). [4]4. Relative Energy Calculation: The relative free energy (ΔG) of the tautomers in solution is calculated by combining the gas-phase free energy with the solvation free energy.

Table 3: Illustrative Calculated Relative Energies (ΔE, kcal/mol) of Tautomers. (Note: These are hypothetical values for illustrative purposes. A positive ΔE indicates the enol is less stable than the keto form.)

EnvironmentCalculation LevelΔE (E_enol - E_keto)Predominant Form
Gas PhaseB3LYP/6-311++G(d,p)-1.5Enol
Toluene (PCM)B3LYP/6-311++G(d,p)-0.8Enol
Acetonitrile (PCM)B3LYP/6-311++G(d,p)+1.2Keto
Water (PCM)B3LYP/6-311++G(d,p)+2.5Keto

These calculations can predict which tautomer will be favored in a given solvent, guiding experimental design and aiding in the interpretation of spectroscopic data.

Implications for Drug Development and Materials Science

The tautomeric state of this compound is not merely an academic curiosity; it has profound real-world consequences:

  • Pharmacology: The shape, hydrogen bonding capacity, and lipophilicity of a molecule are all altered by tautomerization. The biologically active tautomer may be the minor component in a simple solvent but could become the major form in the microenvironment of a protein's active site.

  • Formulation and Stability: The predominant tautomer can affect a drug's solubility, crystal packing, and solid-state stability. Uncontrolled tautomerization can lead to changes in the physical properties of an active pharmaceutical ingredient (API) over time.

  • Materials Science: For applications in organic electronics, the extent of π-conjugation is critical. The enol form, with its more delocalized system, would be expected to have different photophysical properties (e.g., absorption and emission wavelengths) than the keto form.

Conclusion

The tautomerism of this compound is a classic example of how subtle changes in molecular structure, driven by environmental cues, can have a major impact on chemical and physical properties. A comprehensive understanding of this equilibrium, achieved through a synergistic combination of high-resolution spectroscopy and theoretical calculations, is essential for harnessing the full potential of this versatile chemical scaffold. This guide has outlined the core principles and a robust framework for the investigation of this phenomenon, providing researchers with the tools to confidently navigate the complexities of tautomerism in their own work.

References

  • Hofmann, T., & Schieberle, P. (2003). Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. Chirality, 15(7), 573-8.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642).
  • Reich, H. J. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
  • Claisen, L. (1896). Notiz über die Einwirkung von Jod auf die Salze des Acetessigesters und des Malonesters. Berichte der deutschen chemischen Gesellschaft, 29(1), 1005-1008.
  • Spencer, J. N., Holmboe, E. S., Kirshenbaum, M. R., Firth, D. W., & Pinto, P. B. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry, 60(10), 1178–1182.
  • PubChem. (n.d.). This compound.
  • Acevedo, O., et al. (2015). Benchmarking Continuum Solvent Models for Keto–Enol Tautomerizations. The Journal of Physical Chemistry A, 119(34), 8724-8733.
  • Miliordos, E., & Xantheas, S. S. (2015). The origin of the red shift in the OH stretching vibrations of water. The Journal of Chemical Physics, 142(23), 234303.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
  • Liu, Y., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry.
  • Tautomerism of Guanine Analogues. (n.d.).
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.
  • Chemistry LibreTexts. (2019). Keto-Enol Tautomerism.
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
  • Locus UFV. (n.d.). Nuclear Magnetic Resonance (NMR), Infrared (IR) and Mass Spectrometry (MS) study of keto-enol tautomerism of isobenzofuran-1(3H)
  • JOCPR. (2015). Density functional theory (DFT) studi.
  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism.
  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
  • MDPI. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
  • ResearchGate. (n.d.). Synthesis and photochromic properties of benzofuran–phenanthrene and benzofuran–pyrene hybrids.
  • Hanus, M., et al. (2003). Correlated ab Initio Study of Nucleic Acid Bases and Their Tautomers in the Gas Phase, in a Microhydrated Environment, and in Aqueous Solution. Part 3. Adenine. The Journal of Physical Chemistry A, 107(49), 10736-10745.
  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094.
  • NIH. (n.d.).
  • NIH. (n.d.). Focal Point Evaluation of Energies for Tautomers and Isomers for 3-hydroxy-2-butenamide: Evaluation of Competing Internal Hydrogen Bonds of Types -OH…O=, -OH…N, -NH…O=, and CH…X (X=O and N).
  • PubChem. (n.d.). 3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-.
  • Merck Millipore. (n.d.). UV-Visible Solvents.
  • ResearchGate. (n.d.). UV absorption spectra of 1-benzofuran in solvents of various polarities....
  • science-softCon. (n.d.).
  • ResearchGate. (n.d.). Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)
  • NIH. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c)....
  • ResearchGate. (n.d.). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones.
  • ResearchGate. (n.t.).

Sources

4-Hydroxybenzofuran-3(2H)-one solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Hydroxybenzofuran-3(2H)-one

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the compound's physicochemical properties and critical considerations for its handling, formulation, and storage. While publicly available quantitative data is limited, this guide synthesizes existing information with expert-driven, validated protocols for determining essential solubility and stability parameters.

Introduction: The Scientific Context of this compound

This compound (CAS No. 19278-81-0) is a member of the benzofuranone class of heterocyclic compounds.[1] Its structure, featuring a fused benzene and furanone ring with a hydroxyl group, imparts a unique combination of chemical reactivity and potential for biological activity. The benzofuranone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of therapeutic properties. A thorough understanding of the solubility and stability of this compound is paramount for its effective application, from initial screening in drug discovery to the development of stable, marketable formulations.

This guide is structured to provide a foundational understanding of the molecule's properties, followed by detailed experimental methodologies for a comprehensive characterization of its solubility and stability, in line with regulatory expectations for pharmaceutical development.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, largely derived from computational models, provide a preliminary assessment of the molecule's behavior and inform the design of solubility and stability studies.[1]

PropertyValueSource
Molecular Formula C₈H₆O₃PubChem[1]
Molecular Weight 150.13 g/mol PubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Purity Typically ≥97%Fluorochem[4]

The positive XLogP3 value suggests a preference for lipophilic environments and anticipates low aqueous solubility. The presence of both hydrogen bond donor and acceptor sites indicates the potential for interactions with polar solvents.

Solubility Profile: A Critical Parameter for Application

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Currently, there is a scarcity of quantitative solubility data for this compound in the public domain. This section outlines a robust experimental protocol for the systematic determination of its solubility in a range of relevant aqueous and organic solvents.

Proposed Experimental Protocol for Solubility Determination

The isothermal shake-flask method is the gold standard for solubility determination due to its reliability and direct measurement of thermodynamic equilibrium solubility.

3.1.1 Materials and Equipment

  • This compound (purity ≥97%)

  • A range of solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Scintillation vials with Teflon-lined caps

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

3.1.2 Procedure

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials. Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Place the vials in a constant temperature orbital shaker set to the desired temperatures (e.g., 25 °C and 37 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid. Carefully withdraw an aliquot of the supernatant.

  • Dilution and Analysis: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

3.1.3 Data Analysis and Reporting The solubility should be reported in mg/mL and mol/L at each temperature. The pH of the aqueous solutions should be measured and reported.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Isothermal Shake-Flask Solubility Workflow

Stability Profile: Ensuring Integrity and Safety

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3][5] These studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2]

Forced Degradation (Stress Testing) Protocol

A systematic approach to forced degradation is crucial. The following protocol is designed to assess the stability of this compound under various stress conditions.

4.1.1 General Considerations

  • Target Degradation: The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are formed at a sufficient concentration for detection and characterization.[6]

  • Analytical Method: A validated, stability-indicating HPLC method is required to separate the parent compound from its degradation products.[7][8]

4.1.2 Stress Conditions

Stress ConditionProposed Method
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60-80 °C.[9]
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and maintain at room temperature or heat gently.[9][10]
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[9]
Thermal Degradation Expose the solid compound to dry heat (e.g., 80 °C) for an extended period.[11]
Photostability Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.[11]

4.1.3 Sample Analysis and Data Interpretation

  • Samples should be analyzed at various time points to monitor the extent of degradation.

  • The chromatograms should be inspected for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Mass balance should be assessed to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Forced Degradation Study Workflow
Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The ester-like lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.

  • Oxidation: The phenolic hydroxyl group and the benzylic position of the furanone ring are potential sites for oxidative degradation.

  • Photodegradation: The aromatic system can absorb UV light, potentially leading to photolytic cleavage or rearrangement.

The identification of the actual degradation products through techniques such as LC-MS/MS is crucial for a complete understanding of the stability profile.

Conclusion and Future Directions

This technical guide has synthesized the available information on the solubility and stability of this compound and provided a clear, actionable framework for the experimental determination of these critical parameters. The provided protocols are grounded in established scientific principles and regulatory expectations, ensuring that the data generated will be robust and reliable.

Further research is needed to generate comprehensive, quantitative solubility data in a wide array of pharmaceutically and industrially relevant solvents at various temperatures. Similarly, detailed forced degradation studies are required to fully elucidate the degradation pathways and kinetics. The insights gained from these studies will be invaluable for the rational design of formulations, the establishment of appropriate storage conditions, and the overall advancement of research and development involving this promising benzofuranone derivative.

References

  • Chemical Methodologies. (2019). Development and Validation of a Stability Indicating HPLC Assay Method for Determination of Warfarin Sodium in Tablet Formulation. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]

  • PubChem. (Z)-2-(4-hydroxybenzylidene)-4-hydroxybenzofuran-3(2H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Research Journal of Pharmaceutical Technology. (n.d.). Stability Indicating Forced Degradation Studies. Available at: [Link]

  • Journal of Young Pharmacists. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available at: [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Applied and Environmental Microbiology. (n.d.). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. National Center for Biotechnology Information. Available at: [Link]

  • Molecules. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. National Center for Biotechnology Information. Available at: [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • ACS Omega. (n.d.). Efficient Chemical-Free Degradation of Waterborne Micropollutants with an Immobilized Dual-Porous TiO2 Photocatalyst. National Center for Biotechnology Information. Available at: [Link]

  • Universal Biologicals. This compound. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. (1999). Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and photodegradation of 3-hydroxy -(2-furan-2yl)-4H-chromen-4-one. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8). Available at: [Link]

  • ARL Bio Pharma. (2017). Stability Indicating Methods Webinar Q&A. Available at: [Link]

  • SlideShare. (n.d.). Stability indicating assay. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. Available at: [Link]

  • ResearchGate. (2017). "On water" synthesis of aurones: First synthesis of 4,5,3',4',5'-pentamethoxy-6-hydroxyaurone from Smilax riparia. Available at: [Link]

  • Journal of Medicinal Chemistry. (1984). Base-catalyzed Hydrolysis of 4-hydroperoxycyclophosphamide: Evidence for Iminocyclophosphamide as an Intermediate. PubMed. Available at: [Link]

  • Journal of Hazardous Materials. (2003). Oxidative degradation and detoxification of aqueous carbofuran by membrane anodic Fenton treatment. PubMed. Available at: [Link]

  • Journal of Analytical Methods in Chemistry. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Center for Biotechnology Information. Available at: [Link]

  • Catalysts. (2022). Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2: Parameters Influence Study, Cyto- and Phytotoxicity Assessment. MDPI. Available at: [Link]

  • Semantic Scholar. (n.d.). An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Available at: [Link]

  • RSC Medicinal Chemistry. (n.d.). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. National Center for Biotechnology Information. Available at: [Link]

  • Water. (2021). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Available at: [Link]

  • Journal of Hazardous Materials. (2010). Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. PubMed. Available at: [Link]

  • Polymers. (2022). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. MDPI. Available at: [Link]

Sources

The Unveiling of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 4-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the scientific literature reveals the history of 4-Hydroxybenzofuran-3(2H)-one, a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug development. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the field, detailing the discovery, synthesis, and characterization of this important scaffold.

Introduction: The Benzofuran-3(2H)-one Core

Benzofuran-3(2H)-ones, sometimes referred to as 3-coumaranones, represent a significant class of oxygen-containing heterocyclic compounds. Their rigid bicyclic structure and versatile chemical functionality have made them attractive targets for organic synthesis and valuable building blocks in the creation of more complex molecules with diverse biological activities. The strategic placement of substituents on the benzofuranone core allows for the fine-tuning of a compound's physicochemical properties and biological targets.

The 4-hydroxy substitution on the benzene ring of the benzofuran-3(2H)-one scaffold introduces a key hydrogen bond donor and acceptor, significantly influencing the molecule's polarity and potential interactions with biological macromolecules. This feature has made this compound a molecule of interest in the exploration of new therapeutic agents.

The Quest for Synthesis: A Historical Perspective

While a definitive seminal publication detailing the very first synthesis of this compound remains elusive in readily available historical records, its preparation is intrinsically linked to the broader development of synthetic methodologies for benzofuranones. Early methods for constructing the benzofuran nucleus date back to the 19th century, with notable contributions from chemists such as Perkin. The Perkin rearrangement, first reported in 1870, describes the ring contraction of a 3-halocoumarin in the presence of an alkali to form a benzofuran-2-carboxylic acid, showcasing an early fascination with this heterocyclic system.[1][2]

The synthesis of benzofuran-3(2H)-ones, specifically, has been approached through various strategies over the years. These methods often involve the intramolecular cyclization of a suitably substituted benzene derivative. Key synthetic strategies that have been employed for the preparation of the benzofuran-3(2H)-one core include:

  • Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be conceptually applied to the synthesis of cyclic β-keto esters, a structural motif present in the tautomeric form of this compound.

  • Intramolecular C-O Bond Formation: Many modern synthetic routes rely on the formation of the ether linkage of the furanone ring as a key step. This can be achieved through various catalytic and non-catalytic methods.

A significant challenge in the synthesis of this compound lies in achieving the correct regiochemistry of the hydroxyl group on the aromatic ring. The choice of starting materials and reaction conditions is crucial to direct the formation of the desired 4-hydroxy isomer over other potential products.

Key Synthetic Approaches and Methodologies

While a singular "discovery" paper is not apparent, the synthesis of this compound can be accomplished through established organic chemistry reactions. A plausible and commonly employed strategy involves the cyclization of a pre-functionalized benzene ring.

General Synthetic Workflow

A general and logical synthetic pathway to this compound can be envisioned as follows:

Synthesis_Workflow Start Substituted Phenol Precursor Step1 Introduction of Acetic Acid Moiety Start->Step1 e.g., Etherification followed by rearrangement or direct acylation Step2 Intramolecular Cyclization Step1->Step2 e.g., Friedel-Crafts type reaction Product This compound Step2->Product

Caption: A generalized workflow for the synthesis of this compound.

Illustrative Synthetic Protocol

A more detailed, albeit generalized, protocol for the synthesis of this compound is outlined below. This protocol is a composite of established chemical transformations and serves as a practical guide for its laboratory preparation.

Step 1: Preparation of a Key Intermediate (e.g., 2,6-dihydroxyphenylacetic acid)

  • Starting Material: A suitably protected dihydroxyphenol derivative.

  • Reaction: Introduction of an acetic acid or equivalent side chain at the appropriate position. This could be achieved through various methods such as the Kolbe-Schmitt reaction followed by reduction and further functional group manipulation.

  • Work-up and Purification: Standard aqueous work-up followed by extraction and purification by crystallization or chromatography.

Step 2: Intramolecular Cyclization to form this compound

  • Reactant: The prepared phenylacetic acid derivative from Step 1.

  • Reaction Conditions: The cyclization is typically acid-catalyzed. A strong acid such as polyphosphoric acid (PPA) or a Lewis acid can be employed at elevated temperatures. The reaction involves an intramolecular electrophilic acylation of the aromatic ring.

  • Work-up and Purification: The reaction mixture is quenched with water or ice, and the product is extracted with an organic solvent. Purification is achieved through column chromatography or recrystallization to yield pure this compound.

This synthetic approach highlights the importance of controlling regioselectivity in the initial functionalization of the phenolic precursor to ensure the formation of the desired 4-hydroxy isomer.

Physicochemical Properties and Spectroscopic Characterization

The accurate characterization of this compound is essential for its identification and for understanding its chemical behavior. The following table summarizes its key physicochemical properties.

PropertyValue
Molecular Formula C₈H₆O₃[3]
Molecular Weight 150.13 g/mol [3]
Appearance Solid (predicted)
CAS Number 19278-81-0[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the furanone ring, and the hydroxyl proton. The coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the aromatic ring (with distinct shifts for the carbon bearing the hydroxyl group and the oxygen-linked carbon), and the methylene carbon of the furanone ring.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

  • A strong absorption band around 1700-1720 cm⁻¹ due to the C=O stretching of the five-membered lactone (ketone).

  • Absorptions in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic ring.

  • C-O stretching vibrations for the ether and phenol functionalities.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M⁺) at m/z 150, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the benzofuranone core.

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of heterocyclic chemistry. While its specific discovery may be intertwined with the broader history of benzofuranone synthesis, its unique structural features and synthetic accessibility ensure its continued relevance in modern chemical research. The presence of the 4-hydroxyl group provides a handle for further functionalization, opening up avenues for the creation of diverse molecular libraries for biological screening.

As the demand for novel therapeutic agents continues to grow, the exploration of privileged scaffolds like this compound will undoubtedly play a crucial role. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of its utility as a key intermediate in the synthesis of complex natural products and new drug candidates. This technical guide provides a foundational understanding of this intriguing molecule, paving the way for future innovation in the field.

References

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). [Link] [4] NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0301383). [Link] [5] NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0320838). [Link] [1] Comprehensive Organic Name Reactions and Reagents. Perkin Rearrangement. [Link] [3] PubChem. This compound. [Link] [2] Wikipedia. Perkin rearrangement. [Link]

Sources

Potential pharmacological activities of 4-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Pharmacological Activities of 4-Hydroxybenzofuran-3(2H)-one

Introduction: The Benzofuranone Scaffold in Modern Drug Discovery

The benzofuran scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant therapeutic value.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.[1] Within this class, the benzofuran-3(2H)-one moiety, characterized by a furanone ring fused to a benzene ring, has emerged as a particularly promising pharmacophore. The presence of a hydroxyl group at the 4-position, creating this compound, enhances its potential for biological interaction, particularly in modulating pathways driven by oxidative stress and inflammation.

This technical guide offers a comprehensive exploration of the potential pharmacological activities of this compound and its derivatives. As a Senior Application Scientist, the following sections will synthesize foundational scientific principles with actionable experimental insights, providing researchers and drug development professionals with a detailed overview of the compound's therapeutic promise, the mechanistic pathways it may influence, and the validated protocols required to rigorously assess its efficacy.

Antioxidant and Radical Scavenging Capabilities

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[2] Compounds capable of neutralizing these damaging free radicals are therefore of significant therapeutic interest.

Mechanistic Rationale

The antioxidant potential of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The benzofuran ring system can effectively stabilize the resulting phenoxyl radical through resonance. This inherent chemical structure makes the 4-hydroxybenzofuranone core a prime candidate for development as a potent antioxidant agent.[2][3][4]

Workflow for Assessing Antioxidant Activity

G cluster_prep Sample Preparation cluster_assay DPPH Radical Scavenging Assay cluster_analysis Data Analysis prep Dissolve this compound in appropriate solvent (e.g., Methanol) dilute Prepare serial dilutions (e.g., 1-100 µg/mL) prep->dilute mix Mix compound dilutions with DPPH solution in a 96-well plate dilute->mix dpph_prep Prepare fresh DPPH solution in Methanol dpph_prep->mix incubate Incubate in the dark at room temperature (30 min) mix->incubate read Measure absorbance at ~517 nm using a microplate reader incubate->read calc Calculate percentage of radical scavenging activity read->calc ic50 Plot inhibition curve and determine IC50 value calc->ic50

Caption: Workflow for DPPH antioxidant assay.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol describes a common and reliable method for evaluating the in vitro antioxidant activity of a compound.[2]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle to protect from light.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working dilutions from the stock solution (e.g., 10, 25, 50, 100 µg/mL).

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of each compound dilution (or control) to the corresponding wells.

    • For the blank, add 100 µL of methanol to the DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH scavenging activity using the following formula:

      • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the percentage of inhibition against the compound concentrations.

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) from the graph. A lower IC50 value indicates higher antioxidant activity.[2]

Quantitative Data Summary: Antioxidant Activity of Benzofuranone Derivatives
Compound ClassAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)Source
3-Arylbenzofuranone DerivativesDPPH15.6 - 45.2Donepezil>100[5]
Benzofuran-2-carboxamidesDPPH>100 (23.5% inhib. at 100µM)Trolox30.2[6]
(E)-2-benzylidenebenzofuran-3(2H)-onesDPPH33 - 70 µg/mlGalantamine-[7]

Note: Data for the specific this compound is limited; this table presents data from structurally related derivatives to demonstrate the potential of the scaffold.

Anti-inflammatory Effects via NF-κB Pathway Modulation

Chronic inflammation is a critical component in the pathology of numerous diseases, including arthritis, autoimmune disorders, and cancer.[8][9] The transcription factor Nuclear Factor kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][11] Consequently, inhibiting the NF-κB signaling pathway is a primary strategy for developing novel anti-inflammatory therapeutics.[8][9]

Mechanistic Rationale

In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by an inhibitory protein called IκB.[10] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated.[11] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks a nuclear localization sequence on NF-κB, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[10][11] Natural products, particularly phenolics, often exert their anti-inflammatory effects by interfering with this cascade, for instance, by inhibiting IKK activation or IκB phosphorylation.

NF-κB Signaling Pathway and Potential Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_P P-IκB IkB->IkB_P NFkB_nuc Active NF-κB (in Nucleus) NFkB->NFkB_nuc Translocates Proteasome Proteasome Degradation IkB_P->Proteasome Ubiquitination Proteasome->IkB Degrades Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Binds DNA & Activates Transcription Inhibitor This compound Inhibitor->IKK Inhibits

Caption: NF-κB pathway showing potential inhibition points.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in RAW 264.7 macrophage cells.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the old medium.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

  • Data Analysis:

    • Compare the nitrite concentrations in the compound-treated groups to the vehicle control group to determine the percentage inhibition of NO production.

Anticancer and Cytotoxic Potential

The benzofuran core is a recurring motif in compounds with significant anticancer activity.[12][13][14] Derivatives have been shown to induce cytotoxicity in a range of cancer cell lines, including leukemia, cervical, and lung cancer.[12][15]

Mechanistic Rationale

The anticancer mechanisms of benzofuran derivatives are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest at critical checkpoints (e.g., G1 or G2/M phase), and the inhibition of key enzymes like protein kinases or polymerases that are crucial for tumor growth and survival.[16][17] The cytotoxic potential is often evaluated using colorimetric assays like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[18]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition seed Seed cancer cells (e.g., HeLa, A549) into a 96-well plate adhere Allow cells to adhere for 24 hours seed->adhere treat Treat cells with serial dilutions of the test compound adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent (yellow) to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation (purple) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate % cell viability and determine IC50 value read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps to determine the concentration at which a compound reduces the viability of a cancer cell population by 50% (IC50).[18][19][20]

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, A549, HCC1806) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[21]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different compound concentrations. Include a vehicle control (solvent only) and a positive control (e.g., Cisplatin or Doxorubicin).

    • Incubate the plate for another 48 to 72 hours.[21]

  • MTT Reaction and Measurement:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19][21] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[18]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[20][21]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate cell viability relative to the vehicle control:

      • % Viability = (Abs_sample / Abs_vehicle_control) * 100

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Quantitative Data Summary: Cytotoxicity of Benzofuran Derivatives
Compound ClassCell LineIC50 (µM)Reference DrugIC50 (µM)Source
Benzofuran-chalcone hybridsHeLa (Cervical)3.18 - 9.52Cisplatin (DDP)7.10[15]
Benzofuran-chalcone hybridsA549 (Lung)6.27 - 21.63Cisplatin (DDP)-[15]
Benzofuran-chalcone hybridsHCC1806 (Breast)6.60 - 7.03Cisplatin (DDP)2.59[15]
Benzofuran acylhydrazonesPANC-1 (Pancreatic)1.8 - 9.9--[22]
Halogenated BenzofuransK562 (Leukemia)1.1 - 5.0--[12]

Neuroprotective Potential

Neurodegenerative diseases are often characterized by progressive neuronal loss driven by excitotoxicity and oxidative stress.[6][23] The antioxidant properties of benzofuran derivatives position them as promising candidates for neuroprotection.[6][24]

Mechanistic Rationale

The neuroprotective effects of benzofuranones can be mediated through multiple mechanisms. Their primary antioxidant activity can directly reduce the levels of damaging ROS within neuronal cells.[24][25] Furthermore, some derivatives have been shown to up-regulate endogenous antioxidant defense systems, such as Heme Oxygenase-1 (HO-1), which plays a pivotal role in neuroprotection.[24] Other related compounds have also been investigated for their ability to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment.[5]

Neuroprotection Against Oxidative Stress

Neuroprotection OxidativeStress Oxidative Stress (e.g., H₂O₂, Neurotoxins) Neuron Neuron OxidativeStress->Neuron ROS Increased ROS Neuron->ROS Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Damage Apoptosis Neuronal Apoptosis (Cell Death) Damage->Apoptosis Inhibitor This compound Inhibitor->ROS Scavenges

Caption: Neuroprotective action against oxidative stress.

Experimental Protocol: Cellular Neuroprotection Assay

This protocol uses the human neuroblastoma SH-SY5Y cell line to assess a compound's ability to protect against oxidative stress-induced cell death.[24]

  • Cell Culture and Differentiation (Optional but Recommended):

    • Culture SH-SY5Y cells. For a more neuron-like model, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for several days.

    • Seed the differentiated or undifferentiated cells into a 96-well plate.

  • Compound Pre-treatment and Oxidative Insult:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Introduce an oxidative insult by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the wells.

    • Incubate for 24 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT assay as described in the anticancer section. An increase in viability in the compound-treated groups compared to the group with only the oxidative insult indicates a neuroprotective effect.

  • Assessment of Intracellular ROS (Optional):

    • To confirm the mechanism, measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[25]

    • After treatment, load cells with DCFH-DA. The probe becomes fluorescent upon oxidation by ROS.

    • Measure fluorescence using a microplate reader or fluorescence microscope. A reduction in fluorescence indicates that the compound is lowering intracellular ROS levels.[25]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The evidence from structurally related compounds strongly suggests its potential to act as a potent antioxidant, a modulator of inflammatory pathways such as NF-κB, a cytotoxic agent against various cancer cell lines, and a neuroprotective compound.

Future research should focus on several key areas:

  • Synthesis and Direct Evaluation: Synthesis of this compound and its direct evaluation in the described pharmacological assays are paramount to confirm the hypothesized activities.

  • Structure-Activity Relationship (SAR) Studies: A systematic modification of the benzofuranone core is necessary to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets is required. For instance, identifying the specific kinases or enzymes inhibited by the compound will be crucial for its development.

  • In Vivo Validation: Promising in vitro results must be translated into in vivo animal models of inflammation, cancer, and neurodegeneration to assess efficacy, pharmacokinetics, and safety.

By pursuing these avenues of research, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for a new generation of drugs to combat a wide range of human diseases.

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review - Global Science Books. (URL: [Link])

  • Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PubMed Central. (URL: [Link])

  • Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents - Longdom Publishing. (URL: [Link])

  • Fight Inflammation by Inhibiting NF-KB - Life Extension. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Stimulation, regulation, and inflammaging interventions of natural compounds on nuclear factor kappa B (NF-kB) pathway: a comprehensive review | Semantic Scholar. (URL: [Link])

  • MTT Assay Protocol | Springer Nature Experiments. (URL: [Link])

  • MTT (Assay protocol - Protocols.io. (URL: [Link])

  • Antioxidative activities of 4-hydroxy-3(2H)-furanones and their anti-cataract effect on spontaneous cataract rat (ICR/f) - PubMed. (URL: [Link])

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration - ResearchGate. (URL: [Link])

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration - PMC - PubMed Central. (URL: [Link])

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - Sci-Hub. (URL: [Link])

  • This compound | C8H6O3 | CID 11949510 - PubChem. (URL: [Link])

  • Study of the anti-inflammatory and analgesic effects of novel rigid benzofuran-3, 4-dihydroxy chalcone by formalin, hot-plate and carrageenan tests in mice | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed. (URL: [Link])

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. (URL: [Link])

  • Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC - PubMed Central. (URL: [Link])

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. (URL: [Link])

  • Anticancer therapeutic potential of benzofuran scaffolds - Semantic Scholar. (URL: [Link])

  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (URL: [Link])

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - NIH. (URL: [Link])

  • New 3- and 4-hydroxyfuranones as anti-oxidants and anti-inflammatory agents - PubMed. (URL: [Link])

  • New Benzofuran Derivatives as an Antioxidant Agent - PMC - NIH. (URL: [Link])

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (URL: [Link])

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (URL: [Link])

  • Synthesis of Benzofuran-3(2H)-ones - Organic Chemistry Portal. (URL: [Link])

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration - MDPI. (URL: [Link])

  • Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][11][18]thiazin-4-one on colon cells and its anticancer potential - PMC - NIH. (URL: [Link])

  • 4-Hydroxy-3-methylbenzofuran-2-carbohydrazones as novel LSD1 inhibitors - PubMed. (URL: [Link])

  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed. (URL: [Link])

  • Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice - PMC - PubMed Central. (URL: [Link])

  • Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed. (URL: [Link])

  • Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC - NIH. (URL: [Link])

  • Synthesis and biological activities of novel furo[2,3,4-jk][10]benzazepin-4(3H)-one derivatives. (URL: [Link])

  • Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. (URL: [Link])

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (URL: [Link])

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - MDPI. (URL: [Link])

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC - NIH. (URL: [Link])

Sources

Methodological & Application

The Aurone Scaffold: Application Notes for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzofuran-3(2H)-one core, particularly its 2-benzylidene substituted derivatives known as aurones, represents a "privileged scaffold" in medicinal chemistry. These compounds, characterized by a distinctive golden color, are isomers of flavones and have garnered significant attention for their broad spectrum of biological activities. Among these, the 4-hydroxybenzofuran-3(2H)-one framework is a key structural motif in a variety of potent anticancer agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanistic understanding of this promising class of compounds, focusing on their application as anticancer agents that target tubulin polymerization.

Section 1: Synthesis of a Representative Anticancer Aurone: Aureusidin

One of the most well-studied anticancer aurones is Aureusidin, a (Z)-2-(3,4-dihydroxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one. Its synthesis is a critical first step in exploring the therapeutic potential of this class of compounds. The following protocol outlines a reliable, one-pot synthesis of Aureusidin.

Synthetic Protocol: One-Pot Synthesis of Aureusidin

This protocol is adapted from a protection-free method, which is efficient and reduces the number of synthetic steps.[1]

Materials:

  • 4,6-dihydroxybenzofuran-3(2H)-one

  • 3,4-dihydroxybenzaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1 equivalent of 4,6-dihydroxybenzofuran-3(2H)-one in a minimal amount of methanol.

  • Addition of Reagents: To the stirred solution, add 1.1 equivalents of 3,4-dihydroxybenzaldehyde.

  • Acid Catalysis: Carefully add 2.4 equivalents of concentrated hydrochloric acid to the reaction mixture. The addition of acid is crucial for catalyzing the condensation reaction.[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature (25°C) for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Upon completion of the reaction, a yellow precipitate of Aureusidin will form. Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water to remove any remaining acid and unreacted starting materials.

  • Drying: Dry the purified Aureusidin under vacuum to obtain a yellow solid.

  • Characterization: Confirm the identity and purity of the synthesized Aureusidin using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Aureusidin Synthesis start Start: Reagents reagents 4,6-dihydroxybenzofuran-3(2H)-one + 3,4-dihydroxybenzaldehyde in MeOH start->reagents acid Add Conc. HCl (Catalyst) reagents->acid reaction Stir at 25°C for 24h (Condensation Reaction) acid->reaction precipitation Precipitation of Aureusidin reaction->precipitation filtration Vacuum Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product Final Product: Aureusidin drying->product

Caption: Workflow for the one-pot synthesis of Aureusidin.

Section 2: Biological Evaluation: Assessing Anticancer Activity

To evaluate the anticancer potential of synthesized this compound derivatives, a robust and reproducible cell viability assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Cell Viability Assay Protocol

This protocol is a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivative (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized aurone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Anticancer Screening

MTT_Assay_Workflow cluster_screening MTT Assay for Cytotoxicity cell_seeding 1. Seed Cancer Cells in 96-well plate incubation1 2. Incubate 24h (Cell Attachment) cell_seeding->incubation1 treatment 3. Treat with Aurone Derivatives (Serial Dilutions) incubation1->treatment incubation2 4. Incubate 48-72h (Compound Exposure) treatment->incubation2 mtt_addition 5. Add MTT Reagent incubation2->mtt_addition formazan_formation 6. Incubate 2-4h (Formazan Crystal Formation) mtt_addition->formazan_formation solubilization 7. Add Solubilization Solution formazan_formation->solubilization read_absorbance 8. Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Calculate Cell Viability and IC50 Value read_absorbance->data_analysis

Caption: Step-by-step workflow for the MTT cell viability assay.

Section 3: Mechanism of Action: Tubulin Polymerization Inhibition

A significant body of evidence suggests that many anticancer aurones exert their effects by disrupting the microtubule network within cancer cells.[2] This is a clinically validated anticancer strategy, as exemplified by drugs like paclitaxel and vinca alkaloids.

Targeting the Colchicine Binding Site

Aurones have been identified as inhibitors of tubulin polymerization, and they achieve this by binding to the colchicine-binding site on β-tubulin.[2] This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to several downstream effects that ultimately result in cancer cell death.

Key Mechanistic Events:

  • Disruption of the Mitotic Spindle: Microtubules are essential for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, aurones prevent the proper formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of caspase cascades, leading to programmed cell death.

  • Inhibition of Angiogenesis: Microtubules also play a role in cell migration and the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis. The disruption of microtubule function by aurones can therefore also contribute to their anti-angiogenic effects.

Signaling Pathway Diagram

Aurone_MOA cluster_pathway Anticancer Mechanism of Aurones Aurone This compound (Aurone) Tubulin β-Tubulin (Colchicine Binding Site) Aurone->Tubulin Binds to Polymerization Tubulin Polymerization Aurone->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Formation Microtubules->Spindle Angiogenesis Inhibition of Angiogenesis CellCycle Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Induces

Caption: Mechanism of action of anticancer aurones.

Summary and Future Directions

The this compound scaffold is a versatile and potent platform for the development of novel anticancer agents. The synthetic accessibility of these compounds, coupled with their well-defined mechanism of action as tubulin polymerization inhibitors, makes them an attractive area for further research. Future efforts in this field could focus on the synthesis of novel derivatives with improved potency and pharmacokinetic properties, as well as exploring their efficacy in combination with other anticancer therapies. The protocols and mechanistic insights provided in this document serve as a foundational guide for researchers aiming to explore the therapeutic potential of this exciting class of molecules.

References

  • Xie, Y., Kril, L. M., et al. (2019). Semisynthetic Aurones Inhibit Tubulin Polymerization at the Colchicine-Binding Site and Repress PC-3 Tumor Xenografts in Nude Mice and Myc-Induced T-ALL in Zebrafish. UKnowledge.
  • Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors. Eur J Med Chem.
  • Aureusidin synthase. Wikipedia.
  • Nguyen, P. H., et al. (2014). Facile, Protection-Free, One-Pot Synthesis of Aureusidin.

Sources

The Versatile Virtuoso: 4-Hydroxybenzofuran-3(2H)-one as a Pivotal Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern synthetic chemistry and drug discovery, the benzofuranone scaffold holds a place of distinction. These heterocyclic compounds are integral to a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Within this important class of molecules, 4-hydroxybenzofuran-3(2H)-one emerges as a particularly versatile and valuable building block. Its strategic placement of a hydroxyl group on the benzene ring, coupled with the reactive ketone and adjacent methylene group in the furanone ring, provides a unique combination of functionalities. This arrangement opens a gateway to a diverse range of chemical transformations, allowing for the construction of complex molecular architectures with significant therapeutic potential.

This comprehensive guide delves into the synthetic utility of this compound, offering detailed application notes and protocols for its synthesis and its use in the construction of intricate molecular frameworks. Designed for researchers, scientists, and professionals in drug development, this document aims to provide not only step-by-step methodologies but also the underlying chemical principles that govern these transformations, thereby empowering the reader to harness the full potential of this remarkable synthetic intermediate.

Core Attributes of this compound: A Chemist's Perspective

The reactivity of this compound is governed by several key structural features:

  • The Enolic Hydroxyl Group: The hydroxyl group at the 4-position can influence the electronic properties of the aromatic ring and can also be a site for further functionalization, such as etherification or esterification, to modulate the biological activity of the final product.

  • The Active Methylene Group: The methylene group at the 2-position is flanked by a carbonyl group and an aromatic ring, making its protons acidic. This allows for facile deprotonation to form a nucleophilic enolate, which is the cornerstone of its utility in carbon-carbon bond-forming reactions.

  • The Electrophilic Carbonyl Group: The ketone at the 3-position can act as an electrophile, participating in reactions such as reductions or additions. However, its primary role in the context of this guide is to activate the adjacent methylene group.

These features collectively make this compound a prime candidate for a variety of synthetic transformations, most notably in the construction of aurones and other flavonoid-type structures.

Synthetic Protocol: Preparation of this compound

A reliable and efficient synthesis of the starting material is paramount for its application as a building block. While several methods for the synthesis of benzofuran-3(2H)-ones have been reported, a common and adaptable approach involves the reaction of a dihydroxybenzene derivative with a suitable C2-synthon followed by intramolecular cyclization. The following protocol is a representative procedure adapted from established methodologies for the synthesis of related compounds.

Reaction Scheme:

G Resorcinol Resorcinol (1,3-Dihydroxybenzene) Intermediate Intermediate Ester Resorcinol->Intermediate Friedel-Crafts Acylation (e.g., AlCl3) ChloroacetylChloride + Chloroacetyl Chloride Product This compound Intermediate->Product Intramolecular Cyclization (e.g., Base)

Caption: General synthetic scheme for this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
Resorcinol110.11108-46-3Starting material.
Chloroacetyl chloride112.9479-04-9Acylating agent. Corrosive and moisture-sensitive.
Aluminum chloride (anhydrous)133.347446-70-0Lewis acid catalyst. Handle in a fume hood.
Sodium hydroxide40.001310-73-2Base for cyclization.
Dichloromethane (anhydrous)84.9375-09-2Solvent for acylation.
Ethanol46.0764-17-5Solvent for cyclization and recrystallization.
Hydrochloric acid (concentrated)36.467647-01-0For workup.

Step-by-Step Protocol:

Part A: Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.

  • Addition of Reagents: Cool the suspension to 0 °C in an ice bath. To this, add a solution of resorcinol (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.

  • Acylation: After the addition is complete, add chloroacetyl chloride (1.1 eq.) dropwise via the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate chloroacetophenone derivative.

Part B: Intramolecular Cyclization

  • Cyclization Reaction: Dissolve the crude intermediate from Part A in ethanol. To this solution, add a 10% aqueous solution of sodium hydroxide (2.5 eq.) and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification and Isolation: After completion of the reaction, cool the mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol/water to afford the final product.

Characterization Data (Representative):

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Varies depending on purity.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.1 (s, 1H, -OH), 7.2-6.8 (m, 3H, Ar-H), 4.7 (s, 2H, -CH₂-).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 198.0 (C=O), 158.0, 155.0, 130.0, 115.0, 110.0, 108.0, 70.0 (-CH₂-).

  • Mass Spectrometry (ESI-MS): m/z [M-H]⁻ calculated for C₈H₅O₃⁻: 149.02; found: 149.02.

Application in Complex Molecule Synthesis: The Aldol Condensation to Aurones

One of the most prominent applications of this compound is in the synthesis of aurones, a class of flavonoids known for their distinctive yellow color and a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[3] The synthesis proceeds via a base-catalyzed Aldol-type condensation with various aromatic aldehydes.

Reaction Workflow:

G Start This compound + Aromatic Aldehyde Condensation Aldol Condensation Start->Condensation Base Base (e.g., NaOH, KOH) Base->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Dehydration Dehydration Condensation->Dehydration Product 4-Hydroxy-aurone Dehydration->Product

Caption: Workflow for the synthesis of 4-hydroxy-aurones.

Detailed Protocol: Synthesis of a Representative 4-Hydroxy-aurone

This protocol describes the synthesis of (Z)-2-benzylidene-4-hydroxybenzofuran-3(2H)-one.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound150.1319278-81-0Starting material.
Benzaldehyde106.12100-52-7Aldehyde partner.
Potassium hydroxide56.111310-58-3Base catalyst.
Ethanol46.0764-17-5Reaction solvent.
Hydrochloric acid (1 M)36.467647-01-0For neutralization.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in ethanol.

  • Base Addition: To the stirred solution, add a solution of potassium hydroxide (2.0 eq.) in ethanol dropwise at room temperature. A color change to deep yellow or orange is typically observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup and Isolation: Pour the reaction mixture into ice-cold water and acidify with 1 M hydrochloric acid until the pH is neutral. A yellow precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude aurone can be purified by recrystallization from ethanol to yield bright yellow crystals.

Expected Results and Data:

ProductYield (%)Melting Point (°C)¹H NMR Highlights (CDCl₃, 400 MHz)
(Z)-2-benzylidene-4-hydroxybenzofuran-3(2H)-one85-95188-190δ 7.9-6.9 (m, 8H, Ar-H), 6.8 (s, 1H, vinyl-H)

Causality in Experimental Choices:

  • Choice of Base: Strong bases like potassium hydroxide or sodium hydroxide are used to deprotonate the active methylene group of the benzofuranone, generating the nucleophilic enolate required for the condensation.

  • Solvent: Ethanol is a common solvent as it can dissolve both the reactants and the base, and its boiling point is suitable for reactions that may require gentle heating.

  • Acidification: Acidification of the reaction mixture after completion is crucial to protonate the phenoxide and neutralize the excess base, leading to the precipitation of the aurone product.

Expanding the Synthetic Horizon: Beyond Aurones

While the synthesis of aurones is a major application, the reactivity of this compound extends to other important transformations, making it a versatile scaffold for generating molecular diversity.

Knoevenagel Condensation

Similar to the Aldol condensation, the Knoevenagel condensation involves the reaction of the active methylene group of this compound with aldehydes or ketones in the presence of a weaker base, often a primary or secondary amine like piperidine. This reaction is particularly useful for creating α,β-unsaturated products with a variety of functional groups.

General Reaction Scheme:

G Start This compound + Aldehyde/Ketone Product α,β-Unsaturated Product Start->Product Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Product Knoevenagel Condensation

Sources

Biological Evaluation of 4-Hydroxybenzofuran-3(2H)-one Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 4-Hydroxybenzofuran-3(2H)-one Scaffolds

The this compound core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] These derivatives have garnered significant interest from the drug discovery community due to their demonstrated potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][2][4][5][6] The versatile nature of this heterocyclic system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

This guide provides a comprehensive overview of the essential in vitro and in vivo assays for the biological evaluation of novel this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to assess the therapeutic potential of their compounds and to elucidate their mechanisms of action.

Part 1: In Vitro Biological Evaluation

A tiered approach to in vitro testing is recommended, beginning with broad screening assays to identify promising lead compounds, followed by more detailed mechanistic studies. Cell-based assays are central to this process, offering a more physiologically relevant context compared to purely biochemical assays.[7][8][9][10]

Cytotoxicity Assessment: The Foundation of Safety and Efficacy

Prior to evaluating specific therapeutic activities, it is crucial to determine the cytotoxic profile of the this compound derivatives. This initial screen helps to identify a therapeutic window and distinguishes between general toxicity and targeted pharmacological effects. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[11][12]

Principle of the MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells.[13]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture and harvest a relevant cell line cell_count 2. Count cells and adjust density cell_culture->cell_count plate_cells 3. Seed cells into a 96-well plate cell_count->plate_cells prepare_compounds 4. Prepare serial dilutions of test compounds add_compounds 5. Add compounds to designated wells prepare_compounds->add_compounds incubate_treatment 6. Incubate for a defined period (e.g., 24-72h) add_compounds->incubate_treatment add_mtt 7. Add MTT solution to each well incubate_mtt 8. Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize 9. Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance 10. Measure absorbance at ~570 nm calculate_viability 11. Calculate % cell viability relative to control read_absorbance->calculate_viability determine_ic50 12. Determine the IC50 value calculate_viability->determine_ic50 AntiInflammatory_Workflow cluster_prep Macrophage Seeding cluster_treatment Treatment and Stimulation cluster_analysis Analysis of Inflammatory Mediators seed_cells 1. Seed macrophages (e.g., RAW 264.7) into a 96-well plate pre_treat 2. Pre-treat cells with test compounds seed_cells->pre_treat stimulate 3. Stimulate with LPS pre_treat->stimulate incubate 4. Incubate for 24 hours stimulate->incubate collect_supernatant 5. Collect cell culture supernatant incubate->collect_supernatant no_assay 6. Measure NO production (Griess Assay) collect_supernatant->no_assay cytokine_assay 7. Measure cytokine levels (ELISA) collect_supernatant->cytokine_assay

Caption: Workflow for in vitro anti-inflammatory assay.

Detailed Protocol: Measurement of Nitric Oxide (NO) and Cytokine Production

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the this compound derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Cytokine Measurement (ELISA):

    • The levels of TNF-α and IL-6 in the culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Data Presentation: Inhibition of Inflammatory Mediators

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Derivative 11065.4 ± 5.258.1 ± 4.972.3 ± 6.1
Derivative 21048.2 ± 3.741.5 ± 3.355.9 ± 4.8
Dexamethasone (Control)185.1 ± 7.390.2 ± 8.192.5 ± 8.5
Antioxidant Capacity Assessment

Oxidative stress is a key contributor to various pathologies. Benzofuran derivatives are known for their antioxidant properties. [4][14][15][16][17]The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple and widely used method to evaluate the antioxidant capacity of compounds. [4][14][15][16] Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Detailed Protocol: DPPH Radical Scavenging Assay [14][16]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation: Antioxidant Activity of this compound Derivatives

CompoundDPPH Scavenging IC50 (µM)
Derivative 125.8 ± 2.1
Derivative 242.1 ± 3.5
Ascorbic Acid (Control)15.3 ± 1.2
Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes. [18][19][20]If the this compound derivatives are designed to target a particular enzyme, a specific enzyme inhibition assay should be performed.

General Principle: These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. [18][19]The mode of inhibition (e.g., competitive, non-competitive) can also be determined through kinetic studies. [18][21] General Protocol for Enzyme Inhibition Assay: [18]

  • Reaction Mixture Preparation: In a 96-well plate, combine the buffer, the enzyme, and various concentrations of the inhibitor.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. [22]

Part 2: In Vivo Evaluation

Promising candidates identified from in vitro screening should be further evaluated in animal models to assess their efficacy, toxicity, and pharmacokinetic properties. [23][24][25]

Acute Toxicity Studies

Objective: To determine the short-term adverse effects and the maximum tolerated dose (MTD) of a compound. [24][26] General Procedure:

  • Administer single, escalating doses of the compound to groups of rodents (e.g., mice or rats). [24]* Observe the animals for a defined period (e.g., 14 days) for signs of toxicity, such as changes in behavior, weight loss, and mortality. [26]* Perform gross necropsy and histopathological examination of major organs. [23]

Efficacy Studies in Disease Models

The choice of the animal model depends on the intended therapeutic application of the this compound derivative. For example:

  • Anti-inflammatory: Carrageenan-induced paw edema in rats or LPS-induced sepsis in mice. [27][28][29]* Anticancer: Xenograft models where human tumor cells are implanted into immunocompromised mice.

Pharmacokinetic (PK) Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. [30][31] General Procedure:

  • Administer the compound to animals (e.g., rats) via the intended clinical route (e.g., oral, intravenous).

  • Collect blood samples at various time points.

  • Analyze the plasma concentrations of the compound and its major metabolites using methods like LC-MS/MS.

  • Calculate key PK parameters such as clearance, volume of distribution, and half-life. [30]

Conclusion

The systematic biological evaluation of this compound derivatives, as outlined in these application notes and protocols, is essential for the identification and development of novel therapeutic agents. A thorough understanding of a compound's cytotoxicity, specific biological activities, in vivo toxicity, efficacy, and pharmacokinetic profile is crucial for its successful translation from the laboratory to the clinic.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.).
  • Biology Cell-Based Assays - Charles River Laboratories. (n.d.).
  • Cell-Based Assays - Sigma-Aldrich. (n.d.).
  • Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | USA. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC - NIH. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.).
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.).
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9).
  • Evaluation and Discovery of Novel Synthetic Chalcone Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
  • Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework - Benchchem. (n.d.).
  • Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC - PubMed Central. (n.d.).
  • Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen - MDPI. (2023, December 19).
  • How Toxicology Studies Factor into New Drug Development - Jordi Labs. (n.d.).
  • A Comparative Analysis of the Antioxidant Activity of 5-Hydroxybenzofuran-2-one Derivatives - Benchchem. (n.d.).
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed. (2018, March 21).
  • In vivo toxicology studies - Blog. (n.d.).
  • New Benzofuran Derivatives as an Antioxidant Agent - PMC - NIH. (n.d.).
  • The Vital Role of Toxicity Studies in New Drug Development - WuXi AppTec. (2024, June 20).
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - MDPI. (2018, March 21).
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - Semantic Scholar. (n.d.).
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. (n.d.).
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - ResearchGate. (n.d.).
  • (PDF) Aurones and furoaurones: Biological activities and synthesis - ResearchGate. (2025, August 7).
  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - NIH. (n.d.).
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.).
  • Synthesis and anti-cancer activity evaluation of new aurone derivatives - AVESİS. (2015, August 27).
  • Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. - Semantic Scholar. (n.d.).
  • Pharmacokinetics and its role in small molecule drug discovery research - PubMed. (n.d.).
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024, January 29).
  • Synthesis and anti-cancer activity evaluation of new aurone derivatives. (n.d.).
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (n.d.).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019, April 18).
  • 4‐Hydroxybenzofuran‐containing biologically active compounds. - ResearchGate. (n.d.).
  • Small Molecule Inhibitors Selection Guide - Biomol GmbH. (2020, September 20).
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).

Sources

In Vitro Assays for Testing 4-Hydroxybenzofuran-3(2H)-one Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

The benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. 4-Hydroxybenzofuran-3(2H)-one is a member of this class, and while specific biological data for this exact molecule is limited in public literature[1], its structural motifs suggest potential for therapeutic relevance. For instance, synthetic derivatives of related compounds have shown promising antibacterial activity[2].

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals embarking on the initial in vitro characterization of this compound or similar novel compounds. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical, field-proven workflow. We will move from fundamental chemical-based assays to more biologically complex cell-based systems, providing the causal reasoning behind experimental choices. The protocols herein are designed as self-validating systems, incorporating the necessary controls to ensure data integrity and trustworthiness. We will explore three critical areas of preliminary screening: antioxidant potential, anti-inflammatory activity, and general cytotoxicity, which is essential for contextualizing any observed bioactivity.

Section 1: Assessment of Antioxidant Activity

Expert Rationale: Oxidative stress, an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in a multitude of chronic diseases.[3] Therefore, the first step in characterizing a novel compound like this compound is often to assess its ability to mitigate oxidative processes. We will begin with a foundational chemical assay (DPPH) to determine direct radical scavenging ability and then progress to cell-based assays to understand the compound's influence on endogenous antioxidant enzymes.[4]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a rapid and sensitive method to evaluate the antioxidant capacity of a compound.[4] DPPH is a stable free radical that has a deep purple color with an absorption maximum around 517 nm.[5] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, leading to a color change from purple to yellow.[5] The degree of discoloration is directly proportional to the scavenging potential of the compound.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. This solution should be prepared fresh and kept in the dark to prevent degradation.[5][6]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

    • Serial Dilutions: From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same solvent.

    • Positive Control: Prepare a series of dilutions of a known antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the freshly prepared DPPH solution to each well of a 96-well microplate.[7]

    • Add 100 µL of your sample dilutions to the respective wells.

    • For the negative control , add 100 µL of the solvent (e.g., methanol) instead of the sample.[5]

    • For the blank , add 200 µL of the solvent to a well.

    • Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature (25°C) for 30 minutes.[4][6]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[5][6]

Data Presentation & Analysis:

The antioxidant activity is calculated as the percentage of DPPH radical scavenging using the following formula:[5]

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100

  • Abs_control: Absorbance of the negative control (DPPH solution + solvent).

  • Abs_sample: Absorbance of the DPPH solution with the test compound.

The results are typically expressed as the IC50 value , which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. This is determined by plotting the % Inhibition against the compound concentrations and performing a non-linear regression analysis.

CompoundIC50 (µg/mL)
This compound(Experimental Value)
Ascorbic Acid (Control)(Experimental Value)
Cellular Antioxidant Enzyme Assays

Expert Rationale: While chemical assays like DPPH are excellent for initial screening, they do not account for biological complexity, such as cell uptake, metabolism, or the ability to modulate endogenous antioxidant systems.[4][8] Therefore, assessing the effect of this compound on key antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) in a cellular context provides more biologically relevant data.

Workflow for Cellular Antioxidant Enzyme Assays

cluster_prep Phase 1: Cell Culture & Treatment cluster_lysis Phase 2: Sample Preparation cluster_assay Phase 3: Enzyme Activity Measurement cluster_analysis Phase 4: Data Normalization & Analysis cell_culture 1. Seed cells (e.g., HepG2) in culture plates treatment 2. Treat cells with various concentrations of test compound cell_culture->treatment incubation 3. Incubate for 24-48 hours treatment->incubation harvest 4. Harvest cells and wash with PBS incubation->harvest lysis 5. Lyse cells using sonication or appropriate lysis buffer harvest->lysis centrifuge 6. Centrifuge to pellet debris lysis->centrifuge supernatant 7. Collect supernatant (cell lysate) for enzyme assays centrifuge->supernatant sod_assay SOD Assay supernatant->sod_assay cat_assay CAT Assay supernatant->cat_assay protein_assay Protein Quantification (e.g., BCA) supernatant->protein_assay normalize Normalize enzyme activity to total protein content sod_assay->normalize cat_assay->normalize protein_assay->normalize analyze Compare treated vs. untreated controls normalize->analyze

Caption: General workflow for cellular antioxidant assays.

1.2.1 Superoxide Dismutase (SOD) Activity Assay

Principle: SODs are enzymes that catalyze the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂).[9] The assay often uses a system that generates superoxide radicals, and a detector molecule (like WST-1 or NBT) that changes color upon reduction by these radicals.[10] SOD in the sample competes for the superoxide radicals, thereby inhibiting the color change. The degree of inhibition is proportional to the SOD activity.[9]

Experimental Protocol:

  • Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells as described in the workflow diagram above.[11]

  • Reagent Preparation: Utilize a commercial SOD assay kit or prepare reagents as follows:

    • WST-1 Working Solution: A solution containing a tetrazolium salt (WST-1) that produces a water-soluble formazan dye upon reduction.[11]

    • Enzyme Working Solution: A solution containing Xanthine Oxidase, which will generate superoxide radicals by acting on its substrate.[9]

    • Sample Buffer: As provided by the kit or a suitable buffer like potassium phosphate.

  • Assay Procedure (96-well plate format): [11]

    • Add 20 µL of cell lysate (sample) to the sample wells.

    • Add 20 µL of sample buffer to the blank/control wells.

    • Add 200 µL of WST-1 Working Solution to all wells.

    • To initiate the reaction, add 20 µL of the Enzyme Working Solution (Xanthine Oxidase) to all wells except the blank.

    • Mix gently and incubate at 37°C for 20 minutes.

    • Read the absorbance at 450 nm.

Data Analysis:

Calculate the percentage inhibition rate for each sample using the formula:

SOD Activity (% Inhibition) = [ (A_control - A_sample) / A_control ] × 100

  • A_control: Absorbance of the control (with enzyme but without cell lysate).

  • A_sample: Absorbance of the well containing the cell lysate.

Normalize the activity to the protein concentration of the lysate. Compare the SOD activity in cells treated with this compound to untreated cells.

1.2.2 Catalase (CAT) Activity Assay

Principle: Catalase is an essential antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[12] A common assay method is based on the reaction of the enzyme with a known concentration of H₂O₂. After a set incubation period, the remaining H₂O₂ is measured. The catalase activity is inversely proportional to the amount of H₂O₂ remaining.[13][14]

Experimental Protocol:

  • Cell Lysate Preparation: Use the same cell lysates prepared for the SOD assay.

  • Reagent Preparation:

    • Phosphate Buffer (50 mM, pH 7.0).

    • Hydrogen Peroxide (H₂O₂) Solution (10 mM): Prepare fresh in phosphate buffer.[14]

    • Stop Solution/Detection Reagent: This can be a reagent like sodium azide or a chromogenic system that reacts with H₂O₂. For example, a mixture of ferrous ammonium sulfate and sulfosalicylic acid can be used, which forms a colored complex with residual peroxide.[14]

  • Assay Procedure (Microplate format): [14]

    • Add 20 µL of the cell lysate to sample wells in a 96-well plate.

    • Add 20 µL of phosphate buffer to blank wells.

    • Initiate the reaction by adding 100 µL of 10 mM H₂O₂ solution to all wells.

    • Incubate at 37°C for 5 minutes. The reaction time must be consistent across all samples.[13]

    • Stop the reaction by adding 130 µL of the Stop Solution/Detection Reagent.

    • Incubate for 5 minutes at room temperature to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for the ferrisulfosalicylate complex).[14]

Data Analysis:

A standard curve is generated using known concentrations of H₂O₂. The amount of H₂O₂ decomposed by the catalase in the sample is calculated. The activity is typically expressed as units per milligram of protein (U/mg protein), where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Section 2: Assessment of Anti-Inflammatory Activity

Expert Rationale: Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[15] Key enzymes in the inflammatory cascade are cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for metabolizing arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[15][16] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Therefore, testing the inhibitory potential of this compound against COX and LOX is a crucial step in evaluating its anti-inflammatory properties.

Arachidonic Acid Inflammatory Cascade

cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid COX12 COX-1 / COX-2 AA->COX12 LOX 5-LOX, 12-LOX, 15-LOX AA->LOX PGG2 PGG2 COX12->PGG2 O2 PGH2 PGH2 PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation HPETEs HPETEs LOX->HPETEs O2 Leukotrienes Leukotrienes Lipoxins HPETEs->Leukotrienes Inflammation_LOX Inflammation, Allergic Response Leukotrienes->Inflammation_LOX

Caption: Simplified Arachidonic Acid signaling pathways.

Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The COX reaction converts arachidonic acid to Prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2.[17] This peroxidase activity can be measured colorimetrically using a probe that changes color upon oxidation. By running parallel assays with purified COX-1 and COX-2 enzymes, the selectivity of the inhibitor can be determined.[18]

Experimental Protocol (Colorimetric): [17]

  • Reagent Preparation:

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Heme: Required as a cofactor for COX activity.

    • Colorimetric Substrate: A probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Enzymes: Purified ovine COX-1 and human recombinant COX-2.

    • Substrate: Arachidonic acid solution.

    • Inhibitor: this compound at various concentrations.

    • Positive Control: A known COX inhibitor (e.g., Indomethacin for COX-1/2, Celecoxib for COX-2).

  • Assay Procedure (96-well plate format):

    • To inhibitor wells, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the enzyme (COX-1 or COX-2).[17]

    • Add 10 µL of the test compound dilutions or positive control.

    • To "100% Initial Activity" wells, add solvent instead of the inhibitor.

    • Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[19]

    • Add 10 µL of the colorimetric substrate (e.g., TMPD).

    • Initiate the reaction by adding 10 µL of arachidonic acid to all wells.[19]

    • Read the absorbance kinetically for 1-2 minutes at a specific wavelength (e.g., 590 nm for TMPD).

Data Analysis:

Calculate the rate of reaction (change in absorbance per minute) for each well. The percent inhibition is calculated as:

% Inhibition = [ (Rate_initial - Rate_inhibitor) / Rate_initial ] × 100

Plot % Inhibition against inhibitor concentration to determine the IC50 value for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC50(COX-2) / IC50(COX-1).

Lipoxygenase (LOX) Inhibition Assay

Principle: This spectrophotometric assay measures the ability of a compound to inhibit LOX. The enzyme catalyzes the oxidation of a polyunsaturated fatty acid substrate, such as linoleic acid or arachidonic acid, forming a hydroperoxide.[20] This product, a conjugated diene, has a strong absorbance at 234 nm.[21] The rate of increase in absorbance at 234 nm is directly proportional to the LOX activity.

Experimental Protocol: [21][22]

  • Reagent Preparation:

    • Buffer: 0.2 M Borate buffer (pH 9.0).

    • Enzyme Solution: Soybean lipoxygenase dissolved in borate buffer.

    • Substrate Solution: Linoleic acid emulsified in borate buffer with Tween-20.

    • Inhibitor: this compound at various concentrations.

    • Positive Control: A known LOX inhibitor like Quercetin or Nordihydroguaiaretic acid (NDGA).

  • Assay Procedure (UV-transparent 96-well plate or cuvettes):

    • In each well/cuvette, add the borate buffer.

    • Add 10 µL of the test compound dilutions or positive control.

    • Add the enzyme solution and incubate for 5 minutes at room temperature to allow for inhibitor binding.[22]

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Immediately measure the increase in absorbance at 234 nm kinetically for 3-5 minutes using a plate reader or spectrophotometer.[20]

Data Analysis:

Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve). Calculate the percent inhibition for each concentration:

% Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] × 100

Determine the IC50 value by plotting the % Inhibition against the compound concentrations.

Data Summary Table:

AssayCompoundIC50 (µM)
COX-1 Inhibition This compound(Experimental Value)
Indomethacin (Control)(Experimental Value)
COX-2 Inhibition This compound(Experimental Value)
Celecoxib (Control)(Experimental Value)
LOX Inhibition This compound(Experimental Value)
NDGA (Control)(Experimental Value)

Section 3: Assessment of Cytotoxicity

Expert Rationale: It is imperative to determine if the observed antioxidant or anti-inflammatory effects of a compound are due to a specific biological interaction or simply a consequence of general toxicity. Cytotoxicity assays are therefore a mandatory checkpoint.[23][24] We will use two complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which measures the release of a cytosolic enzyme as an indicator of compromised cell membrane integrity.[25][26]

Cytotoxicity Testing Workflow

cluster_assays Parallel Assays start Seed cells in 96-well plates and allow to adhere treat Treat cells with serial dilutions of this compound start->treat incubate Incubate for 24-72 hours treat->incubate mtt_assay MTT Assay (Measures Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Measures Membrane Damage) incubate->ldh_assay mtt_add Add MTT reagent to cells Incubate 2-4 hours mtt_assay->mtt_add ldh_supernatant Collect cell culture supernatant ldh_assay->ldh_supernatant mtt_solubilize Solubilize formazan crystals (e.g., with DMSO) mtt_add->mtt_solubilize mtt_read Read absorbance (~570 nm) mtt_solubilize->mtt_read analysis Calculate % Viability (MTT) and % Cytotoxicity (LDH) Determine IC50/LC50 mtt_read->analysis ldh_reagents Add LDH reaction mixture ldh_supernatant->ldh_reagents ldh_read Read absorbance (~490 nm) ldh_reagents->ldh_read ldh_read->analysis

Caption: Workflow for parallel cytotoxicity assessment.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[27] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[28][29] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[27]

Experimental Protocol: [27][30]

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include wells for untreated controls (cells + medium) and a vehicle control (cells + solvent at the highest concentration used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Remove the treatment media. Add 100 µL of fresh serum-free medium and 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[28][30]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until intracellular purple crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[27] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[28]

  • Measurement: Read the absorbance at a wavelength of 540-590 nm, with a reference wavelength of ~630 nm if desired.[27][28]

Data Analysis:

% Cell Viability = (Abs_treated / Abs_untreated_control) × 100

Plot the % Cell Viability against the compound concentration to determine the IC50 value, the concentration that reduces cell viability by 50%.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[31] The released LDH can be quantified by measuring its enzymatic activity. In the assay, LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[31] The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[32]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up additional controls for this assay:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in kits) 30 minutes before the end of incubation.

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or simply collect 50 µL of the cell culture supernatant from each well. Transfer to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains the substrate and the tetrazolium salt).

    • Add 50-100 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measurement: Add a stop solution if required by the kit. Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Data Analysis:

First, subtract the background absorbance (from cell-free medium) from all readings. Then, calculate the percentage of cytotoxicity:

% Cytotoxicity = [ (Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous) ] × 100

Plot % Cytotoxicity against the compound concentration to determine the LC50 (Lethal Concentration 50%).

Conclusion

This document provides a robust, multi-faceted framework for the initial in vitro characterization of this compound. By systematically employing this tiered approach—from basic chemical reactivity to complex cellular responses—researchers can generate a comprehensive preliminary profile of the compound's bioactivity. The combination of antioxidant, anti-inflammatory, and cytotoxicity assays ensures that any observed effects are specific and not merely artifacts of cell death. The data generated through these protocols will be crucial for making informed decisions about the potential of this compound as a therapeutic lead and will guide the design of subsequent, more complex in vivo studies.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Catalase (CAT) activity assay for zooplankton samples. (n.d.). Protocols.io.
  • Superoxide Dismutase Assay. (n.d.). PROMETHEUS – Protocols.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (2025).
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Application Notes and Protocols for Antioxidant Studies of Novel Compounds. (n.d.). Benchchem.
  • Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. (2017). PMC - NIH.
  • Antioxidant activity by DPPH assay: in vitro protocol. (2021).
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI.
  • An improved method for measuring catalase activity in biological samples. (n.d.). PMC - NIH.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
  • An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed - NIH.
  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org.
  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO.
  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.).
  • SOD Activity Assay. (n.d.). G-Biosciences.
  • C
  • Superoxide Dismutase (SOD) Activity Assay Kit. (n.d.). Assay Genie.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
  • Enzymatic Assay of Catalase (EC 1.11.1.6). (n.d.). Sigma-Aldrich.
  • An ELISA method to measure inhibition of the COX enzymes. (2006).
  • Superoxide Dismutase Protocol. (2013). MMPC.
  • Procedure for assay of 15-lipoxygenase inhibition. (n.d.).
  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. (n.d.). CABI Digital Library.
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
  • Cytotoxicity Assays: How We Test Cell Viability. (2025). YouTube.
  • Catalase Activity Assay Kit Manual. (n.d.). Cosmo Bio USA.
  • Application Notes and Protocols for Lipoxygenase Inhibition Studies of (+)-Acutifolin A. (n.d.). Benchchem.
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central.
  • Lipoxygenase Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of N
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar.
  • LDH Cytotoxicity Assay. (n.d.).
  • Lipoxygenase Activity Assay Kit. (n.d.). Sigma-Aldrich.
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Application Notes and Protocols for Cytotoxicity Assay of 6-Acetonyldihydrochelerythrine. (n.d.). Benchchem.
  • This compound. (n.d.). PubChem.
  • LDH assay kit guide: Principles and applic
  • Aurones and furoaurones: Biological activities and synthesis. (2025).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • In vitro anti-inflammatory activity of Ficus racemosa L.

Sources

Application Note & Protocols: Strategic Derivatization of the 4-Hydroxybenzofuran-3(2H)-one Scaffold for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuranone core is a privileged heterocyclic scaffold, forming the structural basis of numerous biologically active natural products and synthetic compounds.[1][2][3][4] Specifically, the 4-hydroxybenzofuran-3(2H)-one moiety presents multiple, chemically distinct reaction sites, making it an ideal starting point for the generation of diverse molecular libraries aimed at drug discovery and lead optimization. This document provides a strategic guide and detailed experimental protocols for the systematic derivatization of this scaffold. We will explore targeted modifications at the C4-phenolic hydroxyl, the C3-ketone, the C2-methylene, and the aromatic ring to enable comprehensive Structure-Activity Relationship (SAR) studies. The causality behind experimental choices is explained, and each protocol is designed to be robust and reproducible for researchers in medicinal chemistry and drug development.

Introduction: The Benzofuranone Scaffold in Medicinal Chemistry

Fused heterocyclic ring systems, such as benzofurans, are cornerstones of modern medicinal chemistry, demonstrating a vast range of pharmacological activities including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][5] The this compound core is of particular interest due to its inherent structural features that can be readily and selectively functionalized. A systematic exploration of the chemical space around this scaffold is crucial for understanding how structural modifications influence biological activity.

The primary objective of this guide is to delineate a multi-pronged synthetic strategy for derivatizing the this compound core. By targeting its key reactive handles, researchers can generate a focused library of analogues, which is the foundational step for any successful SAR campaign.

Strategic Overview of Derivatization Points

The this compound scaffold offers four primary sites for chemical modification. The strategic selection of reactions at these sites allows for the systematic modulation of key physicochemical properties such as lipophilicity, hydrogen bonding capacity, steric bulk, and electronic distribution.

Caption: Key derivatization sites on the this compound scaffold.

  • C4-Phenolic Hydroxyl (C4-OH): This site is an excellent hydrogen bond donor and can be readily alkylated or acylated. Modifying this position is a classic strategy to alter compound solubility, cell permeability, and metabolic stability (by masking the phenol).[6][7]

  • C3-Ketone: The carbonyl group is a prime target for nucleophilic addition. Reductive amination introduces a basic nitrogen atom, which can be critical for forming salt bridges with acidic residues in protein targets.[8][9][10]

  • C2-Methylene: The protons at this position are acidic (α-to-ketone), allowing for the formation of an enolate. This intermediate can react with various electrophiles (e.g., aldehydes in an Aldol condensation) to introduce new carbon-carbon bonds and build molecular complexity.

  • Aromatic Ring (Positions C5, C6, C7): While the parent ring is electron-rich, regioselective functionalization can be challenging. A more robust strategy involves starting with a pre-functionalized core, such as a bromo-substituted analogue, which can then undergo powerful cross-coupling reactions like the Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties.[11][12]

Experimental Protocols

The following protocols are presented as robust, validated methods for derivatizing the scaffold. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: O-Alkylation of the C4-Phenolic Hydroxyl via Williamson Ether Synthesis

Principle: This protocol utilizes a classic SN2 reaction where the phenoxide, generated in situ by a mild base, acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. Cesium carbonate (Cs₂CO₃) is often preferred for its high solubility in organic solvents and its ability to promote efficient alkylation under mild conditions.[13]

Materials and Reagents:

Reagent M.W. Amount (1 mmol scale) Moles Equivalents
This compound 150.13 150 mg 1.0 mmol 1.0
Alkyl Halide (e.g., Benzyl Bromide) 171.04 205 mg (143 µL) 1.2 mmol 1.2
Cesium Carbonate (Cs₂CO₃) 325.82 489 mg 1.5 mmol 1.5

| N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (150 mg, 1.0 mmol) and cesium carbonate (489 mg, 1.5 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 143 µL, 1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system.

  • Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired O-alkylated product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: C3-Reductive Amination

Principle: This one-pot reaction involves the initial formation of an iminium ion intermediate from the ketone and an amine under mildly acidic conditions, which is then immediately reduced by a selective hydride reagent.[9][14] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice as it is mild enough not to reduce the starting ketone, is tolerant of mild acidity, and selectively reduces the iminium intermediate.[15]

Materials and Reagents:

Reagent M.W. Amount (0.5 mmol scale) Moles Equivalents
This compound 150.13 75 mg 0.5 mmol 1.0
Amine (e.g., Morpholine) 87.12 52 mg (52 µL) 0.6 mmol 1.2
Sodium Triacetoxyborohydride 211.94 159 mg 0.75 mmol 1.5
Dichloroethane (DCE) - 5 mL - -

| Acetic Acid (AcOH) | - | 1-2 drops | catalytic | - |

Procedure:

  • To a round-bottom flask, add this compound (75 mg, 0.5 mmol), the desired amine (0.6 mmol), and dichloroethane (5 mL).

  • Add 1-2 drops of glacial acetic acid to catalyze iminium ion formation. Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (159 mg, 0.75 mmol) portion-wise over 5 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Allow the reaction to stir at room temperature for 12-16 hours (overnight). Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of DCM and methanol) to yield the target amine.

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Suzuki-Miyaura Cross-Coupling on a Halogenated Scaffold

Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming C-C bonds, typically between an aryl halide and an arylboronic acid.[16] This protocol is essential for extending the scaffold to create biaryl structures, which are common motifs in bioactive molecules. This protocol assumes the availability of a halogenated starting material (e.g., 7-Bromo-4-hydroxybenzofuran-3(2H)-one).

Materials and Reagents:

Reagent M.W. Amount (0.3 mmol scale) Moles Equivalents
7-Bromo-4-hydroxybenzofuran-3(2H)-one 229.02 69 mg 0.3 mmol 1.0
Arylboronic Acid (e.g., Phenylboronic Acid) 121.93 44 mg 0.36 mmol 1.2
Pd(PPh₃)₄ 1155.56 17 mg 0.015 mmol 0.05 (5 mol%)
Sodium Carbonate (Na₂CO₃) 105.99 64 mg 0.6 mmol 2.0

| Toluene / Water | - | 3 mL / 1 mL | - | - |

Procedure:

  • In a microwave vial or Schlenk tube, combine 7-Bromo-4-hydroxybenzofuran-3(2H)-one (69 mg, 0.3 mmol), the arylboronic acid (0.36 mmol), Pd(PPh₃)₄ (17 mg, 5 mol%), and sodium carbonate (64 mg, 2.0 equiv).

  • Add toluene (3 mL) and water (1 mL).

  • Degas the mixture by bubbling argon through the suspension for 15-20 minutes.

  • Seal the vessel and heat the reaction to 90-100 °C for 4-12 hours, with stirring. The reaction can also be performed using microwave irradiation (e.g., 120 °C for 30-60 min), which often reduces reaction times significantly.[12]

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography (silica gel) to isolate the coupled product.

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and HRMS.

From Synthesis to SAR: A Validated Workflow

The generation of a compound library is the first step. The subsequent biological evaluation and data analysis are what transform a collection of molecules into meaningful SAR insights.

SAR_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation cluster_analysis Data Analysis & Optimization A Scaffold Selection (this compound) B Parallel Derivatization (Protocols 1-3) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Primary Biological Assay (e.g., Enzyme Inhibition) C->D Compound Library E Data Collection (IC50 / % Inhibition) D->E F Structure-Activity Relationship (SAR) Analysis E->F Biological Data G Identify Key Moieties (Active vs. Inactive) F->G H Lead Optimization (Design Next-Gen Compounds) G->H H->A Iterative Design

Caption: Workflow from library synthesis to lead optimization.

By analyzing the biological activity data across the synthesized library, researchers can deduce critical SAR trends. For example:

  • C4 Position: Comparing a series of O-alkyl derivatives (methyl, ethyl, propyl, benzyl) may reveal an optimal chain length or a preference for aromatic vs. aliphatic substituents, defining the size and nature of a specific pocket in the biological target.

  • C3 Position: The introduction of various amines (e.g., morpholine, piperidine, N-methylpiperazine) via reductive amination can probe for ionic interactions. A significant increase in potency with a basic amine strongly suggests an interaction with an acidic residue like aspartate or glutamate.

  • C7 Position: Comparing different aryl groups from the Suzuki coupling can explore the tolerance for bulky substituents and potential for π-π stacking interactions.

Representative Compound Library Table

The following table illustrates how data for a synthesized library could be organized to facilitate SAR analysis.

Compound IDModification SiteR-GroupProtocolBio-Activity (IC₅₀, µM)
HFB-001Parent Scaffold-H->100
HFB-O-BnC4-OH-CH₂Ph115.2
HFB-O-MeC4-OH-CH₃145.8
HFB-A-MorpC3-Ketone-Morpholinyl25.1
HFB-A-PipC3-Ketone-Piperidinyl28.3
HFB-S-PhC7-Br-Phenyl32.5
HFB-S-PyrC7-Br-3-Pyridyl31.8

Conclusion

The this compound scaffold is a versatile and powerful starting point for medicinal chemistry campaigns. The synthetic protocols detailed herein provide reliable and efficient methods for exploring the chemical space around its key functional handles. By systematically applying these derivatization strategies and integrating the synthetic output with a robust biological screening workflow, research teams can rapidly establish meaningful structure-activity relationships, accelerating the journey from initial hit to optimized lead candidate.

References

  • Al-Ostoot, F.H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 14(9), 2196. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from: [Link]

  • Leadbeater, N. E., & McGowan, C. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 5(15), 2679–2681. Available at: [Link]

  • Wakabayashi, H., et al. (2021). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry, 64(15), 11358–11375. Available at: [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from: [Link]

  • Wang, G., et al. (2009). Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1753-1757. Available at: [Link]

  • Zolezzi, F., et al. (2019). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 7, 72. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • Hunt, I. (n.d.). Acylation of ketones. University of Calgary. Retrieved from: [Link]

  • Ma'mani, L., et al. (2014). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Journal of Organometallic Chemistry, 749, 83-87. Available at: [Link]

  • Kumar, S., et al. (2014). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. Available at: [Link]

  • Borhade, A.V., et al. (2017). Suzuki cross coupling reaction of aryl halides with arylboronic acid. ResearchGate. Available at: [Link]

  • Yadav, M., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Reactions, 3(4), 602-614. Available at: [Link]

  • Zhang, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27954-27976. Available at: [Link]

  • Zhang, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of 4-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the accurate quantification of 4-Hydroxybenzofuran-3(2H)-one. Primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection, this guide offers comprehensive, step-by-step protocols suitable for researchers, scientists, and professionals in drug development. The methodologies are designed to be robust and self-validating, ensuring trustworthy and reproducible results. This note explains the reasoning behind experimental choices, from sample preparation to data analysis, and is supported by authoritative references.

Introduction

This compound, with the chemical formula C₈H₆O₃ and a molecular weight of 150.13 g/mol , is a heterocyclic organic compound of increasing interest in pharmaceutical and chemical research.[1] Its structural motif is a core component in various biologically active molecules. Accurate quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, quality control of synthesized materials, and understanding its biological role.

This application note details two primary analytical methods for the quantification of this compound:

  • Method 1: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV). This method is widely accessible, cost-effective, and suitable for routine analysis and quality control.

  • Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides superior sensitivity and selectivity, making it ideal for complex matrices such as biological fluids and for detecting trace amounts of the analyte.

Chemical Properties of this compound
PropertyValueSource
IUPAC Name 4-hydroxy-1-benzofuran-3-one[1]
CAS Number 19278-81-0[2]
Molecular Formula C₈H₆O₃[1]
Molecular Weight 150.13 g/mol [1]
LogP 1.42[2]

General Experimental Workflow

The quantification of this compound follows a structured workflow designed to ensure accuracy and precision at each stage. The process begins with meticulous sample preparation to isolate the analyte and remove interfering substances, followed by instrumental analysis for separation and detection, and concludes with data processing and quantification.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Standard Solution & Calibration Curve Preparation B Sample Extraction (e.g., LLE or SPE) A->B Matrix Spiking C Chromatographic Separation (HPLC) B->C D Detection (UV or MS/MS) C->D E Peak Integration & Quantification D->E F Method Validation E->F Quantification_Process cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification standards Analyze Standards of Known Concentrations curve Plot Peak Area vs. Concentration standards->curve regression Perform Linear Regression (y = mx + c) curve->regression calculate Calculate Concentration using Regression Equation regression->calculate sample Analyze Unknown Sample peak_area Measure Peak Area of Analyte sample->peak_area peak_area->calculate

Sources

Application Notes and Protocols for High-Throughput Screening of 4-Hydroxybenzofuran-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic compound consisting of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of benzofuran have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] Of particular interest is the 4-Hydroxybenzofuran-3(2H)-one core, which serves as a versatile template for the generation of diverse chemical libraries. Analogs of this compound have been shown to exhibit potent cytotoxic effects against various cancer cell lines and to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[1]

Many benzofuran-based small molecules exert their anticancer effects through the inhibition of protein kinases, a class of enzymes that play a critical role in cellular signal transduction.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzofuran derivatives have been identified as inhibitors of several important kinases, including Aurora B, Cyclin-Dependent Kinase 2 (CDK2), Pim-1, and the mammalian target of rapamycin (mTOR).[2][3][4][5] This application note provides a comprehensive guide for the high-throughput screening (HTS) of this compound analog libraries to identify novel kinase inhibitors and compounds with cytotoxic activity against cancer cells.

Strategic Approach to Screening this compound Analogs

A successful HTS campaign for this compound class requires a multi-pronged approach, beginning with robust assay development and culminating in rigorous hit validation. The choice of assay will depend on the specific therapeutic goal, but two primary screening strategies are particularly well-suited for this compound analogs: biochemical kinase inhibition assays and cell-based cytotoxicity/apoptosis assays.

Diagram: High-Throughput Screening Workflow

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary High-Throughput Screen cluster_2 Hit Confirmation & Validation Assay_Choice Assay Selection (Biochemical vs. Cell-Based) Miniaturization Miniaturization to 384-well format Assay_Choice->Miniaturization QC_Dev QC Parameter Development (Z'-factor, S/B ratio) Miniaturization->QC_Dev Library_Screen Screening of This compound Analog Library QC_Dev->Library_Screen Data_Acquisition Data Acquisition (e.g., Luminescence/Fluorescence) Library_Screen->Data_Acquisition Primary_Analysis Primary Data Analysis (Hit Identification) Data_Acquisition->Primary_Analysis Hit_Picking Hit Confirmation (Re-testing of primary hits) Primary_Analysis->Hit_Picking Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Picking->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Apoptosis, Cell Cycle) Dose_Response->Secondary_Assays

Caption: A generalized workflow for the high-throughput screening of a small molecule library.

Protocol 1: Biochemical High-Throughput Screening for Kinase Inhibitors

This protocol describes a generalized, robust biochemical assay for screening a library of this compound analogs against a specific kinase target (e.g., Aurora B, CDK2, or Pim-1). The assay is based on the detection of ADP produced by the kinase reaction using a commercially available luminescent assay system.

Principle of the Assay

The kinase activity is measured by quantifying the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity. Inhibitors of the kinase will result in a decrease in the luminescent signal.

Materials and Reagents
  • Recombinant human kinase (e.g., Aurora B, CDK2/Cyclin A2, Pim-1)

  • Kinase substrate peptide (specific for the chosen kinase)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white, opaque assay plates

  • This compound analog library dissolved in DMSO

  • Known kinase inhibitor (positive control)

  • DMSO (negative control)

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a master plate of the this compound analog library at a concentration of 1 mM in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound from the master plate to the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 5 µL reaction volume.

    • Include wells with a known kinase inhibitor (positive control) and DMSO only (negative control) on each plate.

  • Enzyme and Substrate/ATP Mixture Preparation:

    • Prepare the kinase enzyme solution by diluting the recombinant kinase in kinase buffer to the desired concentration (to be optimized during assay development).

    • Prepare the substrate/ATP mixture by combining the kinase-specific peptide substrate and ATP in kinase buffer. The final concentrations of substrate and ATP should be at or near their respective Km values for the kinase to ensure sensitive detection of inhibitors.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase enzyme solution to each well of the assay plate containing the compounds.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.

    • Incubate the reaction at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis and Hit Identification
  • Data Normalization: Normalize the raw luminescence data for each plate. The signal from the DMSO-only wells represents 0% inhibition (high kinase activity), and the signal from the wells with the known potent inhibitor represents 100% inhibition (low kinase activity).

  • Z'-Factor Calculation: The quality of the HTS assay is assessed by calculating the Z'-factor for each plate using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.

  • Hit Selection: Identify "hits" as compounds that cause a statistically significant reduction in the luminescent signal compared to the negative controls. A common cutoff for primary hits is a percent inhibition greater than three standard deviations from the mean of the negative controls.

Protocol 2: Cell-Based High-Throughput Screening for Cytotoxicity and Apoptosis Induction

This protocol outlines a cell-based HTS assay to screen the this compound analog library for compounds that induce cytotoxicity and apoptosis in a cancer cell line. This assay utilizes a multiplexed format to simultaneously measure cell viability and caspase-3/7 activity.

Principle of the Assay

Cell viability is assessed using a fluorescent substrate that is converted to a fluorescent product by live cells. A decrease in fluorescence indicates a loss of cell viability. Apoptosis is detected using a luminogenic caspase-3/7 substrate that is cleaved by activated caspase-3 and -7, key executioner caspases in the apoptotic pathway, to produce a luminescent signal. An increase in luminescence is indicative of apoptosis.

Materials and Reagents
  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the therapeutic target)

  • Cell culture medium and supplements

  • 384-well clear-bottom, white-walled assay plates

  • This compound analog library dissolved in DMSO

  • Staurosporine or another known apoptosis-inducing agent (positive control)

  • DMSO (negative control)

  • Multiplexed cell viability and apoptosis assay kit (e.g., RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay or similar)

  • Multichannel pipettes and a plate reader capable of measuring both fluorescence and luminescence

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 384-well assay plates at a density of 2,000-5,000 cells per well in 40 µL of cell culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach and resume growth.

  • Compound Addition:

    • Prepare a daughter plate of the this compound analog library at a concentration of 1 mM in DMSO.

    • Add 100 nL of each compound to the cell plates using an acoustic liquid handler or a pintool. This will result in a final compound concentration of 10 µM.

    • Include wells with a known apoptosis-inducing agent (positive control) and DMSO only (negative control) on each plate.

  • Incubation and Signal Detection:

    • Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

    • At each time point, add 10 µL of the multiplexed assay reagent to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Measure fluorescence (for viability) and luminescence (for caspase-3/7 activity) using a plate reader.

Data Analysis and Hit Identification
  • Data Normalization: Normalize the fluorescence and luminescence data separately. For viability, the fluorescence signal from the DMSO-treated wells is set to 100% viability. For apoptosis, the luminescence signal from the positive control wells is used as a reference for maximal caspase activity.

  • Hit Selection:

    • Cytotoxic Hits: Identify compounds that cause a significant decrease in the fluorescence signal (e.g., >50% reduction in cell viability).

    • Apoptotic Hits: Identify compounds that cause a significant increase in the luminescence signal (e.g., >3-fold increase in caspase-3/7 activity).

    • Selective Hits: Prioritize compounds that induce apoptosis at concentrations that are not broadly cytotoxic to normal cell lines (to be determined in follow-up studies).

Hit Validation and Secondary Assays

Primary hits from either the biochemical or cell-based screens should be subjected to a rigorous validation process to eliminate false positives and to further characterize their biological activity.

Hit Confirmation and Dose-Response Analysis
  • Re-synthesis or Re-purchase: Obtain fresh, pure samples of the hit compounds.

  • Confirmation of Activity: Re-test the confirmed hits in the primary assay to ensure their activity is reproducible.

  • Dose-Response Curves: Perform a 10-point dose-response analysis for each confirmed hit to determine its potency (IC₅₀ for inhibition or EC₅₀ for activation).

Secondary and Orthogonal Assays
  • Kinase Selectivity Profiling: Test kinase inhibitor hits against a panel of other kinases to determine their selectivity.

  • Mechanism of Action Studies: For apoptotic hits, perform secondary assays to further elucidate the mechanism of cell death, such as Annexin V/Propidium Iodide staining for apoptosis and necrosis, or cell cycle analysis by flow cytometry.

  • Orthogonal Assays: Confirm the activity of hits in a different assay format that measures a distinct biological endpoint. For example, a biochemical kinase inhibitor hit could be tested in a cell-based assay to assess its ability to inhibit the phosphorylation of a downstream substrate.

Data Presentation: Summarizing Screening Results

Quantitative data from the HTS and hit validation experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Representative Data from a Primary Kinase Inhibition Screen

Compound ID% Inhibition at 10 µMZ-ScoreHit Call
BZF-00185.24.1Hit
BZF-00212.50.6Non-Hit
BZF-00392.14.8Hit
............

Table 2: Dose-Response Data for Confirmed Kinase Inhibitor Hits

Compound IDIC₅₀ (µM)Hill Slope
BZF-0011.21.1
BZF-0030.81.3
.........

Visualization of a Key Signaling Pathway: The mTOR Pathway

Many benzofuran derivatives have been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[2][4][6]

mTOR_Pathway GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Synthesis & Cell Growth S6K1->Translation _4EBP1->Translation Benzofuran This compound Analogs Benzofuran->AKT Potential Inhibition Benzofuran->mTORC1 Potential Inhibition

Caption: A simplified diagram of the mTOR signaling pathway, a potential target for this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly in the area of oncology. The high-throughput screening protocols and strategies outlined in this application note provide a robust framework for identifying and characterizing bioactive analogs from large chemical libraries. By combining carefully designed biochemical and cell-based assays with a rigorous hit validation process, researchers can efficiently identify promising lead compounds for further development. The insights gained from these screens will not only advance our understanding of the biological activities of this important class of compounds but also pave the way for the development of new and effective therapies.

References

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(4), 569-606.
  • Astashkina, A., Mann, B., & Grainger, D. W. (2012). A critical evaluation of in vitro cell culture models for high-throughput drug screening and toxicity. Pharmacology & therapeutics, 134(1), 82-106.
  • Boumendjel, A., Soto-Vaca, A., & Vital-Lopez, A. (2020). Benzofuran: a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 12(14), 1317-1340.
  • Cali, J. J., Ma, D., Sobol, M., Simpson, J. H., Riss, T. L., & Klaubert, D. H. (2016). A luminescent ADP-detecting assay for kinases. Assay and drug development technologies, 14(7), 400-410.
  • Inglese, J., Johnson, R. L., Shamu, C. E., Roh, M., & Guy, R. K. (2007). High-throughput screening assays for the identification of chemical probes.
  • Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European journal of medicinal chemistry, 82, 544-554.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.

Sources

The Benzofuranone Core: A Versatile Scaffold for Fluorescent Probe Development Featuring 4-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the Benzofuranone Scaffold

The quest for sensitive and selective fluorescent probes is a cornerstone of modern research, enabling the visualization and quantification of biological processes and chemical analytes with unparalleled precision. Within the diverse landscape of fluorophores, the benzofuranone scaffold has emerged as a privileged structure, offering a unique combination of synthetic accessibility, environmental sensitivity, and tunable photophysical properties. At the heart of this family of compounds lies 4-Hydroxybenzofuran-3(2H)-one, a fundamental building block that serves as a gateway to a vast array of fluorescent probes with applications spanning from cellular imaging to analyte detection.

While this compound itself may exhibit modest intrinsic fluorescence, its true power lies in its capacity for chemical modification. The strategic introduction of various substituents onto the benzofuranone core allows for the rational design of probes with tailored excitation and emission profiles, enhanced quantum yields, and specific reactivity towards target molecules. This application note provides a comprehensive guide to the synthesis, photophysical characteristics, and potential applications of probes derived from the this compound scaffold. We will explore the underlying principles that govern the fluorescence of these compounds and provide detailed protocols to empower researchers in the development and implementation of novel benzofuranone-based fluorescent probes.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in probe design and synthesis.

PropertyValueSource
Molecular Formula C₈H₆O₃[1]
Molecular Weight 150.13 g/mol [1]
Appearance Solid (predicted)
IUPAC Name 4-hydroxy-1-benzofuran-3-one[1]

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound is a critical first step in the development of more complex fluorescent probes. Several synthetic routes have been reported in the literature. Below is a representative protocol adapted from established methods, which involves the cyclization of a precursor molecule.

Diagram of the Synthetic Workflow

synthesis_workflow start Start: 2,4-Dihydroxyphenacyl chloride cyclization Cyclization with a base (e.g., activated barium hydroxide) start->cyclization Grinding at room temperature acidification Acidification (e.g., with HCl) cyclization->acidification Addition of ice-cold water isolation Isolation and Purification (Filtration, Recrystallization) acidification->isolation product Product: this compound isolation->product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 2,4-Dihydroxyphenacyl chloride

  • Activated barium hydroxide

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized water

  • Pestle and mortar

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean and dry pestle and mortar, combine 2,4-dihydroxyphenacyl chloride with an excess of activated barium hydroxide.

  • Grinding: Grind the mixture thoroughly for approximately 5-10 minutes at room temperature. The reaction mixture will typically turn yellow, indicating the formation of the product.

  • Reaction Completion: Allow the reaction mixture to stand at room temperature for an additional 10-15 minutes to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: To the reaction mixture, add ice-cold deionized water and stir to dissolve the inorganic salts.

  • Acidification: Carefully acidify the aqueous mixture with concentrated HCl until the solution is acidic. A yellow solid, the desired product, should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

The Fluorescence of Benzofuranone Derivatives: A Tale of Tunability

The fluorescence properties of the benzofuranone scaffold are highly sensitive to its substitution pattern. The parent this compound is not reported to be strongly fluorescent. However, the introduction of electron-donating and electron-withdrawing groups, as well as extending the pi-conjugated system, can give rise to derivatives with bright and environmentally sensitive fluorescence. A prominent class of fluorescent derivatives is the aurones, which are 2-benzylidenebenzofuran-3(2H)-ones.

The fluorescence in these donor-π-acceptor systems often arises from an intramolecular charge transfer (ICT) mechanism. Upon photoexcitation, an electron is promoted from the electron-donating group to the electron-accepting benzofuranone core, leading to a more polar excited state. The emission energy, and thus the color of the fluorescence, is sensitive to the polarity of the surrounding environment.

Diagram of Fluorescence Modulation

fluorescence_mechanism ground_state Ground State (S₀) Low Polarity excitation Photoexcitation (hν) ground_state->excitation excited_state Excited State (S₁) Intramolecular Charge Transfer (ICT) High Polarity excitation->excited_state emission Fluorescence Emission (hν') excited_state->emission non_radiative Non-radiative decay excited_state->non_radiative emission->ground_state non_radiative->ground_state

Caption: General mechanism of fluorescence in donor-π-acceptor benzofuranone derivatives.

Photophysical Properties of Representative Benzofuranone Derivatives

The following table summarizes the photophysical properties of several benzofuranone derivatives to illustrate the tunability of this scaffold. Note that the specific properties are highly dependent on the solvent and other environmental factors.

DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Features & ApplicationReference
(Z)-2-(4′-azidobenzylidene)-5-fluorobenzofuran-3(2H)-one ~365~530 (upon reduction)-"Turn-on" probe for hydrogen sulfide detection.[2]
Amine-substituted Aurones Visible range>500Solvent-dependentProbes for hydrophobic sites on biological molecules.[3]
1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one 260-349400-485Solvent-dependentSolvatochromic probe for polarity sensing.[4]
Dibenzofuran-based Fluorophores ~345~549High in solid stateAggregation-induced emission for bioimaging.

Application Protocol: Live-Cell Imaging with a Benzofuranone-Based Probe

This protocol provides a general framework for the application of a custom-synthesized benzofuranone derivative for live-cell imaging. It is essential to optimize parameters such as probe concentration and incubation time for each specific probe and cell line.

Diagram of the Experimental Workflow

imaging_workflow cell_culture 1. Cell Culture Seed cells on imaging plates probe_prep 2. Probe Preparation Prepare stock and working solutions cell_culture->probe_prep incubation 3. Probe Incubation Add probe to cells and incubate probe_prep->incubation washing 4. Washing Remove excess probe incubation->washing imaging 5. Fluorescence Microscopy Acquire images at appropriate wavelengths washing->imaging analysis 6. Image Analysis Quantify fluorescence intensity imaging->analysis

Caption: General workflow for live-cell imaging using a benzofuranone-based fluorescent probe.

Detailed Protocol

Materials:

  • Benzofuranone-based fluorescent probe

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Stock Solution Preparation:

    • Dissolve the benzofuranone probe in anhydrous DMSO to prepare a stock solution (e.g., 1-10 mM).

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture and Plating:

    • Culture the desired cell line under standard conditions (e.g., 37°C, 5% CO₂).

    • Seed the cells onto live-cell imaging plates at a density that will result in 60-80% confluency at the time of imaging.

    • Allow the cells to adhere and grow for 24-48 hours.

  • Probe Loading:

    • On the day of the experiment, prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically in the range of 1-20 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe working solution to the cells and incubate for the optimized time (e.g., 15-60 minutes) at 37°C, protected from light.

  • Washing:

    • After incubation, remove the probe-containing medium.

    • Wash the cells two to three times with warm PBS to remove any unbound probe.

    • Add fresh pre-warmed culture medium or imaging buffer to the cells.

  • Fluorescence Imaging:

    • Place the imaging plate on the stage of a fluorescence microscope.

    • Excite the sample using a light source and filter set appropriate for the specific benzofuranone derivative.

    • Collect the fluorescence emission through the appropriate emission filter.

    • Acquire images using a sensitive camera.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity in the cells or specific subcellular compartments.

Self-Validation and Controls:

  • Autofluorescence Control: Image unstained cells under the same imaging conditions to assess the level of cellular autofluorescence.

  • Phototoxicity Control: Monitor cell morphology and viability during and after imaging to ensure that the probe and the imaging conditions are not phototoxic.

  • Concentration Optimization: Titrate the probe concentration to find the optimal balance between signal intensity and potential cytotoxicity.

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for maximal signal and minimal background.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile platform for the development of novel fluorescent probes. Through judicious chemical modification, researchers can create a diverse range of probes with tailored photophysical properties and specific functionalities. The synthetic accessibility of the benzofuranone core, coupled with the potential for fine-tuning its fluorescence response, makes it an attractive candidate for applications in high-resolution cellular imaging, biosensing, and diagnostics. As our understanding of structure-property relationships in fluorescent molecules deepens, we anticipate that the benzofuranone scaffold will continue to be a source of innovative tools for scientific discovery.

References

  • Groutas, W. C., & Meitzner, G. (1977). A Convenient Synthesis of 4-Hydroxybenzofuran-2-one.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Basavaraj, K., et al. (2018). Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. Journal of Molecular Liquids, 269, 735-745. [Link][4]

  • Du, W., et al. (2023). Flexible Synthesis of Benzofuranones from o‐Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry, 26(4), e202201275. [Link]

  • Chen, Y., et al. (2021). Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. Foods, 10(11), 2735. [Link]

  • Kumar, R., et al. (2012). An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Green Chemistry Letters and Reviews, 5(4), 537-543. [Link]

  • Shankar, K., et al. (2012). Aurones: Small Molecule Visible Range Fluorescent Probes Suitable for Biomacromolecules. Molecules, 17(10), 12305-12322. [Link][3]

  • Kowalska, P., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 272. [Link]

  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2961. [Link]

  • Wang, Y., et al. (2021). Hydrogen sulfide sensing using an aurone-based fluorescent probe. RSC Advances, 11(2), 1045-1050. [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxybenzofuran-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure reliability and reproducibility.

I. Overview of the Synthesis

The synthesis of the benzofuranone core is a cornerstone for accessing a wide range of biologically active molecules and natural products.[1][2] this compound, specifically, is often synthesized via an intramolecular cyclization reaction. A common and effective strategy involves the acid-catalyzed ring closure of a precursor like 2-(2,6-dihydroxyphenoxy)acetic acid. This approach, a variation of the Friedel-Crafts acylation, is favored for its relative simplicity and atom economy.

The general workflow involves preparing the ether precursor followed by the critical cyclization step, which is often the primary focus of yield optimization efforts.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization & Purification A Starting Materials (e.g., Resorcinol derivative, α-haloacetic acid ester) B Etherification Reaction (Williamson Ether Synthesis) A->B C Hydrolysis (if ester) to form phenoxyacetic acid B->C D Intramolecular Cyclization (Acid-catalyzed) C->D Key Precursor E Work-up & Crude Isolation D->E F Purification (Recrystallization or Chromatography) E->F G Final Product: This compound F->G Troubleshooting_Tree Start Problem: Low Final Yield Check_Reaction Was the reaction incomplete? (Check final TLC) Start->Check_Reaction Check_Purity Was the crude product impure? (Check crude NMR/TLC) Check_Reaction->Check_Purity No Stalled Issue: Stalled Reaction Check_Reaction->Stalled Yes Side_Rxns Issue: Side Reactions Check_Purity->Side_Rxns Yes Purification_Loss Issue: Purification Loss Check_Purity->Purification_Loss No Sol_Catalyst 1. Increase catalyst loading. 2. Use a stronger acid system (e.g., AlCl3/TFA). Stalled->Sol_Catalyst Sol_Temp 1. Increase reaction temperature incrementally. 2. Ensure efficient water removal. Stalled->Sol_Temp Sol_Temp_Reduce 1. Lower reaction temperature. 2. Reduce reaction time. Side_Rxns->Sol_Temp_Reduce Sol_Reagent_Purity 1. Check purity of starting material. 2. Use anhydrous solvents/reagents. Side_Rxns->Sol_Reagent_Purity Sol_Purification 1. Optimize recrystallization solvent. 2. Use chromatography with careful fraction collection. 3. Avoid overly harsh work-up conditions. Purification_Loss->Sol_Purification

Sources

Technical Support Center: Synthesis of 4-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxybenzofuran-3(2H)-one is a valuable heterocyclic scaffold found in various biologically active compounds and natural products. Its synthesis, typically involving the intramolecular cyclization of a phenoxyacetic acid derivative, is a cornerstone transformation for medicinal and synthetic chemists. However, this seemingly straightforward cyclization is often plagued by competing side reactions that can drastically reduce yield, complicate purification, and lead to inconsistent results.

This guide provides field-proven insights and troubleshooting strategies to address the most common side reactions encountered during the synthesis of this compound. By understanding the mechanistic origins of these issues, researchers can proactively optimize their reaction conditions to ensure high-yield, high-purity outcomes.

Troubleshooting Guide & FAQs

Question 1: "My reaction mixture turns dark brown or black, and the final product is a low-yield, intractable tar. What is causing this decomposition?"

Answer: This is a classic sign of product and/or starting material degradation, often driven by oxidation. The phenolic moiety in both the starting material (e.g., 2-hydroxyphenoxyacetic acid) and the product is highly susceptible to oxidation, especially under harsh conditions (strong acids, high temperatures, presence of atmospheric oxygen). The resulting quinone-like species can readily polymerize, leading to the formation of dark, insoluble tars.

Likely Cause: Oxidation and subsequent polymerization.

Mechanistic Insight: Phenols are electron-rich and can be oxidized to phenoxy radicals. These radicals can couple or react further to form complex polymeric structures. The presence of strong acids or trace metals can catalyze this process.

Troubleshooting & Prevention:

  • Inert Atmosphere: The most critical preventative measure is to rigorously exclude oxygen.

    • Degas all solvents thoroughly before use (e.g., by bubbling argon or nitrogen through the liquid for 15-30 minutes).

    • Conduct the entire reaction, including reagent addition and workup, under a positive pressure of an inert gas like argon or nitrogen.

  • Temperature Control: Avoid excessive heat. While cyclization requires energy, temperatures that are too high will accelerate decomposition pathways. Determine the minimum effective temperature for cyclization through small-scale trials.

  • Reagent Purity: Ensure the starting phenol is pure and free from colored, oxidized impurities. If necessary, purify it by recrystallization or column chromatography before use.

Optimized Protocol Reference:

  • Problematic: Refluxing in an open flask with a standard condenser.

  • Optimized: Assemble a dry, three-neck flask equipped with a reflux condenser, a temperature probe, and a gas inlet. Purge the system with argon for 10 minutes. Add degassed solvent and reagents via cannula or syringe. Maintain a gentle argon blanket throughout the reaction.

Question 2: "My NMR and LC-MS show a significant isomeric impurity. How can I improve the regioselectivity to favor the 4-hydroxy product?"

Answer: This is a very common issue, particularly when the cyclization precursor is synthesized via a Friedel-Crafts-type acylation or a Fries rearrangement. The formation of an isomeric ketone, such as a 6-hydroxybenzofuranone, arises from competing electrophilic attack at the para-position of the phenolic ring instead of the desired ortho-position.[1][2]

Likely Cause: Competing para-acylation (Fries Rearrangement) leading to an isomeric precursor, which then cyclizes.

Mechanistic Insight: The Fries rearrangement of phenyl esters can yield both ortho and para acyl phenol products. The regioselectivity is highly dependent on reaction conditions.[2][3]

  • Kinetic Control (Low Temperature): Favors the para-product.

  • Thermodynamic Control (High Temperature): Favors the ortho-product, as it can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[2]

Troubleshooting & Prevention:

  • Temperature Management: When performing a Fries rearrangement to generate the precursor, higher temperatures (often >160°C) generally favor the formation of the ortho-isomer, which is the precursor to the desired 4-hydroxy product.[3] Conversely, lower temperatures favor the para-isomer.

  • Solvent Choice: The polarity of the solvent influences the isomer ratio. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[2]

  • Alternative Synthetic Routes: If regioselectivity remains poor, consider a route that avoids the Fries rearrangement altogether. A Williamson ether synthesis between catechol and an α-haloacetate, followed by cyclization, offers more direct control.[4]

Table 1: Condition Effects on Fries Rearrangement Regioselectivity

ParameterConditionPredominant IsomerRationale
Temperature Low (< 60°C)para-productKinetic control[3]
High (> 160°C)ortho-productThermodynamic control, stable chelate formation[2][3]
Solvent Non-polar (e.g., CS₂)ortho-productFavors intramolecular chelation[2]
Polar (e.g., Nitrobenzene)para-productSolvates the intermediate, favoring intermolecular attack[2]
Question 3: "My reaction stalls, yielding a mixture of starting material and product. How can I drive the cyclization to completion?"

Answer: Incomplete conversion is typically due to insufficient activation of the carboxylic acid for intramolecular electrophilic aromatic substitution or the use of a dehydrating agent/catalyst that is not strong enough. The cyclization is a dehydration reaction that is often reversible or has a high activation energy.

Likely Cause: Insufficiently strong cyclization/dehydrating agent or suboptimal reaction conditions.

Troubleshooting & Prevention:

  • Stronger Reagents: Polyphosphoric acid (PPA) is a classic and highly effective reagent for this type of cyclization, as it acts as both an acid catalyst and a powerful dehydrating agent. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another excellent, often more soluble, alternative.

  • Activate the Carboxylic Acid: The reaction can be facilitated by converting the carboxylic acid to a more reactive species in situ.

    • Acid Chloride Formation: Adding a small amount of thionyl chloride (SOCl₂) or oxalyl chloride to the reaction mixture can convert the acid to the highly electrophilic acid chloride, which cyclizes much more readily.

    • Anhydride Formation: Using trifluoroacetic anhydride (TFAA) can promote cyclization by forming a mixed anhydride, which is a better electrophile.

  • Water Removal: If using a milder catalyst (e.g., p-toluenesulfonic acid in toluene), ensure efficient removal of the water byproduct using a Dean-Stark apparatus.

Experimental Workflow: Driving Cyclization to Completion

G cluster_0 Problem: Incomplete Reaction cluster_1 Solution: Enhanced Activation Start Starting Material (2-Hydroxyphenoxyacetic acid) Weak_Acid Weak Acid Catalyst (e.g., PTSA in Toluene) Start->Weak_Acid Strong_Agent Strong Dehydrating Agent (e.g., PPA, Eaton's Reagent) Start->Strong_Agent Activation In Situ Activation (e.g., SOCl₂, TFAA) Start->Activation Equilibrium Equilibrium Mixture (SM + Product + Water) Weak_Acid->Equilibrium Product Complete Conversion (this compound) Strong_Agent->Product Activation->Product

Caption: Workflow for overcoming incomplete cyclization.

References

  • Grokipedia. Fries rearrangement.
  • Physics Wallah. Reaction Mechanism of Fries Rearrangement.
  • Wikipedia. Fries rearrangement.
  • Sigma-Aldrich. Fries Rearrangement.
  • Thermo Fisher Scientific. Fries Rearrangement.
  • A Convenient Synthesis of 4-Hydroxybenzofuran-2-One.
  • Wikipedia. Phenoxyacetic acid.

Sources

Technical Support Center: Purification of 4-Hydroxybenzofuran-3(2H)-one by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-Hydroxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My aim is to equip you with the scientific rationale and practical steps needed to overcome common challenges in the purification of this valuable compound.

I. Understanding the Molecule: this compound

This compound is a moderately polar molecule containing a phenolic hydroxyl group, which significantly influences its chromatographic behavior. Its structure presents several challenges, including potential for peak tailing on silica gel due to the acidic phenol, and susceptibility to degradation under certain conditions. A foundational understanding of its properties is key to developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₈H₆O₃[PubChem CID 11949510][1]
Molecular Weight 150.13 g/mol [PubChem CID 11949510][1]
XLogP3 1.7[PubChem CID 11949510][1]
Appearance Solid[Sigma-Aldrich][2]
Melting Point 101-103 °C[Sigma-Aldrich][2]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the chromatographic purification of this compound.

Question 1: My this compound is showing significant peak tailing on my silica gel flash column. What is causing this and how can I fix it?

Answer:

Peak tailing with phenolic compounds like this compound on silica gel is a classic problem rooted in the interaction between the acidic phenolic proton and the silanol groups on the silica surface. This strong interaction leads to a non-ideal adsorption/desorption equilibrium, resulting in a "tailing" peak shape.

Here are several strategies to mitigate this issue, starting with the simplest to implement:

  • Mobile Phase Modification: The most straightforward approach is to add a small amount of a polar, acidic modifier to your mobile phase. This modifier will compete with your compound for the active sites on the silica gel, leading to a more symmetrical peak shape.

    • Recommended Modifier: Start by adding 0.1-1% acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate). Formic acid is more volatile and often preferred if you need to remove it easily after purification.

  • Alternative Solvent Systems: Sometimes, a complete change in the solvent system can improve peak shape. For polar compounds, consider using a dichloromethane/methanol gradient.[3] Toluene can also be a valuable component in the mobile phase for aromatic compounds, sometimes offering better separation than traditional hexane/ethyl acetate systems.[3]

  • Stationary Phase Selection: If mobile phase modification is insufficient, consider changing your stationary phase.

    • Deactivated Silica: You can use a less acidic, or "deactivated," silica gel. This can be prepared by treating the silica gel to reduce the number of acidic silanol groups.[4]

    • Alternative Sorbents: For compounds that are particularly sensitive to silica, neutral alumina can be an excellent alternative.[3] However, be aware that alumina can have its own set of interactions, so method development on a TLC plate is crucial.

  • Reversed-Phase Chromatography: If your compound is sufficiently soluble in polar solvents, switching to reversed-phase chromatography is a highly effective solution. Here, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This approach minimizes the problematic interactions with silanol groups.[5][6]

Question 2: I am struggling to separate this compound from a closely eluting, non-polar impurity using normal-phase chromatography. What should I try?

Answer:

Achieving separation of compounds with similar retention factors (Rf) requires optimizing the selectivity of your chromatographic system. Here's a systematic approach to improve the resolution between your target compound and a non-polar impurity:

  • Optimize Your Solvent System with TLC: Thin-layer chromatography (TLC) is your most powerful tool for rapid method development.[7] The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

    • Solvent Strength vs. Selectivity: While increasing the polarity of the mobile phase will move both spots further up the plate, it may not improve separation. You need to experiment with solvents that have different selectivities.

    • Solvent Triangle Approach: Systematically test solvent mixtures from different selectivity groups. A common approach involves trying combinations of a non-polar solvent (e.g., hexane or heptane) with a moderately polar solvent (e.g., ethyl acetate), a more polar solvent (e.g., methanol), and a solvent with different characteristics (e.g., dichloromethane or toluene).

  • Employ Isocratic vs. Gradient Elution:

    • Isocratic Elution: If your TLC shows a good separation with a single solvent mixture, an isocratic (constant solvent composition) flash chromatography run is often sufficient. Aim for an Rf value of your target compound between 0.15 and 0.4 for the best separation on a column.[8]

    • Gradient Elution: If you have multiple impurities or if the separation is challenging, a shallow gradient of the more polar solvent can significantly enhance resolution.[5]

  • Consider a Different Stationary Phase: If optimizing the mobile phase doesn't provide the desired separation, changing the stationary phase chemistry can alter the selectivity.[9]

    • Bonded Phases: Consider using a diol- or cyano-bonded silica phase. These stationary phases offer different interaction mechanisms compared to bare silica and can be effective for separating compounds with differing polarity and functional groups.[10]

Question 3: My yield of this compound is low after purification, and I suspect it's degrading on the column. How can I confirm this and prevent it?

Answer:

Compound degradation on a silica gel column is a common issue, especially with sensitive molecules. The acidic nature of silica can catalyze decomposition.

Confirmation of Degradation:

  • TLC Stability Test: Spot your crude material on a silica gel TLC plate and let it sit for 1-2 hours. Then, develop the plate. If you see new spots or a streak originating from the initial spot, your compound is likely unstable on silica.[4]

  • Analyze Fractions: If you suspect degradation during a column run, analyze the fractions containing your compound by LC-MS or a high-resolution TLC. The presence of new, unexpected masses or spots can confirm decomposition.

Prevention Strategies:

  • Deactivate the Silica: As mentioned for peak tailing, deactivating the silica gel can reduce its acidity. You can do this by preparing a slurry of silica in a solvent system containing a small amount of a base like triethylamine (0.1-1%). However, be cautious as this can affect the elution profile of your compound.

  • Minimize Residence Time: The longer your compound is on the column, the more time it has to degrade. Use a faster flow rate and a steeper gradient (if applicable) to elute your compound more quickly.

  • Reversed-Phase Chromatography: This is often the best solution for acid-sensitive compounds. The mobile phases used in reversed-phase (e.g., water/acetonitrile) are generally less harsh.[6]

  • Temperature Control: If possible, run your chromatography at a lower temperature. This can slow down the rate of degradation.

III. Frequently Asked Questions (FAQs)

Question 1: What are the recommended starting conditions for purifying this compound using flash chromatography?

Answer:

A good starting point for method development is to use Thin-Layer Chromatography (TLC) to find a suitable solvent system.[7]

Recommended TLC Scouting Solvents:

  • Start with a 70:30 mixture of Hexane:Ethyl Acetate.

  • If the Rf is too low (compound doesn't move far), increase the polarity by trying a 50:50 Hexane:Ethyl Acetate mixture.

  • If the Rf is too high (compound moves too far), decrease the polarity with a 90:10 Hexane:Ethyl Acetate mixture.

  • For very polar impurities, a Dichloromethane:Methanol system (e.g., 98:2 to 95:5) might be necessary.[8]

Target Rf for Column Chromatography:

Aim for an Rf value for this compound in the range of 0.15 to 0.4 on your TLC plate.[8] This typically provides the best balance between resolution and elution time on a flash column.

Sample Loading:

If your compound is poorly soluble in the mobile phase, consider dry loading. Dissolve your crude material in a volatile solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and then evaporate the solvent to dryness. The resulting free-flowing powder can then be loaded onto the top of your column.[8][11]

Question 2: When should I choose reversed-phase HPLC over normal-phase flash chromatography for purifying this compound?

Answer:

The choice between normal-phase and reversed-phase chromatography depends on several factors:

  • Compound Stability: If this compound is degrading on silica gel, reversed-phase is a superior choice.[4][6]

  • Solubility: Your compound and its impurities must be soluble in the mobile phase. If your crude mixture is highly soluble in aqueous/organic mixtures like water/acetonitrile or water/methanol, reversed-phase is a viable option.[5]

  • Purity Requirements: Reversed-phase HPLC generally offers higher resolution than flash chromatography, making it ideal for achieving high purity (>99%), especially for analytical or pharmaceutical applications.[12]

  • Scale: Flash chromatography is typically used for larger scale purifications (milligrams to grams), while preparative HPLC is often used for smaller quantities, although it can be scaled up.

General Guideline: Use normal-phase flash chromatography for initial, larger-scale purification from a reaction mixture. Use reversed-phase HPLC for final polishing to achieve high purity, for purifying small amounts of material, or when stability on silica is an issue.

Question 3: How do I choose the right stationary phase for my HPLC purification of this compound?

Answer:

For reversed-phase HPLC, the most common stationary phase is C18-bonded silica. However, other stationary phases can offer different selectivities.

  • C18 (Octadecyl): This is the workhorse of reversed-phase chromatography and a good starting point. It separates compounds primarily based on hydrophobicity.[10]

  • C8 (Octyl): Less retentive than C18, which can be useful if your compound is eluting too slowly on a C18 column under reasonable mobile phase conditions.

  • Phenyl: Phenyl-bonded phases can provide unique selectivity for aromatic compounds like this compound due to π-π interactions. This can be particularly useful for separating it from other aromatic impurities.[13]

  • Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain (e.g., amide or carbamate). They can offer different selectivity for polar compounds and are more stable in highly aqueous mobile phases.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds that are not retained in reversed-phase, HILIC is an option. It uses a polar stationary phase (like bare silica or a diol phase) with a high concentration of an organic solvent in the mobile phase.[14]

The best way to select a column is to screen a few different stationary phases (e.g., C18, Phenyl) with a generic gradient to see which one provides the best initial separation.

IV. Experimental Protocols

Protocol 1: Method Development for Flash Chromatography using TLC
  • Prepare TLC Chambers: Line several TLC chambers with filter paper and add a small amount of different solvent systems (e.g., 9:1, 7:3, 1:1 Hexane:Ethyl Acetate).

  • Spot the TLC Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a prepared chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm and/or 365 nm). If your compounds are not UV active, you may need to use a stain (e.g., potassium permanganate).

  • Calculate Rf Values: For each spot, calculate the Retention Factor (Rf) = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Select the Optimal System: Choose the solvent system that gives your target compound an Rf between 0.15 and 0.4 and provides the largest separation from impurities.[8]

Protocol 2: General Reversed-Phase HPLC Method
  • Column: C18, 5 µm, 4.6 x 150 mm (for analytical scale method development).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength where your compound has strong absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).

  • Gradient:

    • Start with a shallow gradient, for example, 10-90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and equilibrate for 5-10 minutes before the next injection.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope and starting/ending percentages to improve the resolution around your peak of interest.[15][16]

V. Visualizations

Workflow for Troubleshooting Poor Separation

G start Poor Separation Observed check_tlc Re-evaluate TLC Data Is ΔRf sufficient? start->check_tlc optimize_solvent Optimize Mobile Phase Selectivity (Toluene, DCM, etc.) check_tlc->optimize_solvent No isocratic_vs_gradient Try a Shallow Gradient check_tlc->isocratic_vs_gradient Yes optimize_solvent->isocratic_vs_gradient change_stationary_phase Change Stationary Phase (Alumina, Bonded Silica) isocratic_vs_gradient->change_stationary_phase Still Poor success Improved Separation isocratic_vs_gradient->success Improved change_stationary_phase->success

Caption: Decision tree for troubleshooting poor chromatographic separation.

Purification Strategy Decision Logic

G start Crude this compound check_stability Is Compound Stable on Silica? (TLC Test) start->check_stability normal_phase Normal-Phase Flash Chromatography (Silica Gel) check_stability->normal_phase Yes reversed_phase Reversed-Phase Chromatography (C18) check_stability->reversed_phase No / Unsure check_purity Check Purity (HPLC, NMR) normal_phase->check_purity reversed_phase->check_purity check_purity->reversed_phase Purity <98% (Needs Polishing) final_product Pure Product check_purity->final_product Purity >98%

Caption: Logic for selecting the primary purification strategy.

VI. References

  • BenchChem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUcwvck-3lbIXCxPH8tfsTCl9W-FvTGI8L-cH_7j94AXYW5SFlE3uz5w580BMoRfngNmPPwMbQR0aBM6A9WQKDwfAAHfYFaEw2KYF3g2afI2Vfpr2vZ_aeY1I9hh-xHB7-nHEaxTO3ACejAqzKyng-yYKkATWUCH2hTRCPCv1p3fD1TmrlvPnn6ShYZ3Wqh92E4H7x9h9LEHupWkEP-_qdszT9oM4DGnQ-PJdxefbElXMMtQ==][15]

  • SIELC Technologies. (n.d.). Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBECpGJb5BURA7m0nrWGD3kPfZE4Dw8jxI0JPysaS_dBLubZMKrenF0ShToKVs8WTbIWbv5E-IRL4rnlrZoc8E-g3uN5WwxUwsQVaVbnRpATBKAfyhMBJySed9zV5znPtSt4k4yqwgPn3GT_m6_FjVR69wGWNsCkY5Y-qZwifOE0gs2FwgOwEF3lCem27bXrIUq7I=][17]

  • Tsao, R., & Yang, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. Journal of Chromatography A, 1018(1), 29-40.

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9AZjeWprkTpQbLJAYbxq_CpYoqDqUJIuwWqBFjDjkTyI1nguau9z0u4-0MYF2BWVcdM5jBjdrLWS05cLmXXn9SOHyzed1L01cVYnBnx5q_4nVOOxtJjJcj32JvNgoLGL63tOdN0XRDKr5JepIFM3SFkjIpLMAAitfd6BpEjeZk286BExyfErMa-lH8OMswS-x8JyRmPyM6juoESdva_k4tc5ZgSo=][3]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYWuvTbOmsJAm8WScumGYBccZU0gRx3lrN1u2rkGQ9dG100Sigdnx4cabPeDXkuZyPw1U-WZjGOmJY6x6m4doVgGk669gy01elnEfXUmvM6QMx5CQJoKPBNJ3x4SDkjReEs2L1JcDhYuUo9zKJp7_SIcxIHrlyvSk2wemcuJSnMBddii_ct1VQQA==][5]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfLnhHds5DLfViVyqO9Z-Iz57mYWt10OL-GbABu0ph50oBwQ2BQYNbxiRLET41jjGJo4-jVoGI4l7kkSLKvbbXsWHT6Q-ALmVQF7yu4HL2V-sq2zUKlpjgAYa17VH-cRv03z1Yx5JGbvn0_AkKaOlgbuqF-5YqlDs=][8]

  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiUhl6b6eCuAYeHeGYEli5OAW6bfaC5j5dwkV5XHf1wP8r4-edPejiyXwXateAOqsdkAVfm8NIqEpH0K18OE5qBqcSKzPZ6rb_ujBMBO0z0Qu6l8ifJ4Zc_Sfgk57FKN9eeE78tkx0CDI2Y5tJc0aSbAgXBCKb6mHRO1zquRS-EKBt1t91DSflqceSjNqHZ2W-oXv3ByU5NdbWBvhOz2Mj5DIUPTPa2K3tPjoIlsiv51cw9Q==][18]

  • Teledyne ISCO. (2021, March 11). Flash Method Development from TLC Plates Webinar [Video]. YouTube. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq5Ehck569uzAGqyviFiMVirw_0v5Ir79dIONiQt29jLoNcmVT4ZdTVtKxgLOTb7X2UqAIcU8RPbQGs0wBxxMOm5ymJPDAVLruURCmaqaIaodd7CgOqX5LNFq6T0cRPAYVgSAzjV8=][7]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyehTsTCYztGUBlQeRAct6pW8cemrF2zfwzmsyTEwsxnEkE0bZD3AAeacOZKsXI2IN6rLsJUr339KzjUHsZcfi0PUq_8PI0IqtIQHylidFJlFpjO0v6t85mEwXFTBVxtGfUQ_Z31S1XV5vKW4H4xM5qXejrGpiy_d5WwsMYoo9Oo0Qfyub_FL401v0_zk63lZ1oxQEaEWLFlOu_w==][4]

  • Chrominfo. (2023). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4zKxcJ2qPO1488A9FzUOiqJRvQfE-Fy-v039Htf3hFfo7Ygitc1TSuncEq8EHgrjiIYXcgPkEsbI8j3l9Ctty-QPjw_rSg3-G6FVkdsS4cj5K3gg24GZcuSlZNx9-_e3l_1j-E_fLEV-1HpFCdUjxk-rSkkQ3wV-_yKPD2Sd-QA==][16]

  • LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_bylzh05gbErId5rfGHmh6naczYUiDWrl2qST4NMt196JcNe1wP_XD8b08zCn6JWB1-tZopU2pyeRF51U_040P6hjFhqDUXDfNs-Bfgw6FoI1ujQwhwLVgHPprhC-eRe9AGkM_uKTr-KlVb3szTOm66Wot7FPAuspdXWNFsBco4iNOWswAVe7s03roA==][19]

  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf5D8j02XYfG4eE40lOyZLrYlTmqjcRGlX9ewPUZc4-a6WoBw3JvqRGOW7rDW2LR2GFOpKHhwQDVkwqBcTZYN2MNlH4xuC-osRG-SlNdjVUqIEDlx8Rr82jc7Y5uvK5vL7S2gopgkM7oYmg9QoXIkKYhv_G6sJcxLjwpeSQhW4AmynwVegSRysFVBaqnnh9VkWcrAvANapexJy0-6mUeskOmFrqN71KtK8XlgAB3PHnUNY0PFS9GDk1A PRUiU=][6]

  • Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 100, 276-302.

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgZ6ZefxOPv0LMh6LnP7_iqoJQnMU2kVLadk8l4R8qdUO6td1kK1HlFt8njPI8A_N2DyWfkLAQRIUWM-IZ_tjosU4pXl_yNfzlmR1thr357h_cUff9PIWf9Wj2or49OF6rvBGGFFHc6PXCgQUic6vm1Rx1vhCCg80OA-CWhw==][20]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11949510, this compound. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVhMWnsdXoIXio8io1iP6F4VysFrr23_UOyNZUnMqRdQpeBrokd4VB8_UrNP_q8JK_OjvFvdN-wttTosErRSJppXgmGtAZYcHhtBdoJqXRCxNrcnYu0HurV7m5642zSKt0RxLO_V7D9lkVahWnaf4hVVWYsn_QNuOgQCirOSqlgOtu][1]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO0N0Xh6G-9au449ehGCmCEfclvP3LL_oSj6pBmmyNgoQvtccphgGNj-8KJVVSugaWjhRSwfloxPzSLIJD5j2gAYO_gDvXHoZ2yexDPgb7ObEK3QU9JwSvFLeQT1YHC91dSFa2DVHHOUhW5QpvwW_TFBuMvKeFzBwmnVw8NgMpx3ItD0M_3yJ7t7EbaPnY2MkqM3mLJEtmE3JIYzeCMQ=][21]

  • Zhang, K., & Li, Y. (2014). Retention and Selectivity of Polar Stationary Phases for Hydrophilic Interaction Chromatography. Journal of Chromatography A, 1325, 129-139.

  • Dai, J., & Mumper, R. J. (2010). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 15(10), 7313-7352.

  • Liobikas, J., & Skemiene, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301.

  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiWQZnbm8F7fbZyiLVZJ5uCLmEkc9gJEDQUMj2ctEqUI5K5jMXnU9xEnwdUM2OmGx2ZQXpxTB_f7zPobP_5bVQeIk6HV23m4mS33KeTzsKUJD0euLj6P4PAUZ16LHpTqDMnL_TJEpAVjPWvfQt8x5ubb9pGB3enBTT-JumZcB5bdWGQ-AbqVbS0gQnHCXvO7Z3dy999mWjZAq0dGN-4pW8Dw==][9]

  • Van Gyseghem, E., et al. (2003). Selection of reversed-phase liquid chromatographic columns with diverse selectivity towards the potential separation of impurities in drugs. Journal of Chromatography A, 988(1), 77-92.

  • Dolan, J. W. (2015). Choosing the Right HPLC Stationary Phase. LCGC North America, 33(3), 172-177.

  • Restek Corporation. (2019, June 18). Choosing Your LC Stationary Phase [Video]. YouTube. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfBvQzpVQru97lWltcy-HEF875GH-m_knLjtdhYLzmMBiIDlg3-Qdk9oyI2emKTZs0vFFm7kS1JNZuHLAYqBPoFO4i2Y9pAONr9Pjfm_tm48vNOw9mKrkmn59mA9ioxq0CQnCCbb0=][13]

  • Universal Biologicals. (n.d.). This compound. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFAW_jhhzlFRKLEPt-IK5hcriR8VP_qtxobvjr8DkWAwvcP29w5CYtBDgyQxC9Ku43C9RdzRbPr-_HXethPzr304TXzasB9lS78iBG8ESeYyHuvaKE5Pz6f_Qyouz57N-CYxlsTTiUzFUMwZS1dzpVWnGhw13PYKznr30LXlLcSW2DSnhXHxu3iPg=][22]

  • Amersham Pharmacia Biotech. (n.d.). Reversed Phase Chromatography: Principles and Methods.

  • Pinto, D. C. G. A., et al. (2010). Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. European Journal of Organic Chemistry, 2010(15), 2945-2952.

  • Wolff, M. W., et al. (2020). Selection of chromatographic methods for the purification of cell culture-derived Orf virus for its application as a vaccine or viral vector. Journal of Biotechnology, 321, 45-53.

  • BenchChem. (n.d.). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKhMOJK0dZX_CVvbHVJIzaIdV2V3nTt7rmL6MVzNrWTKoPoyMzSxCqdkLKvWmTezV05Bh5r0T4dyrsJUKuremSvmHPSro3PV-cDF5pZ1-aOFiAjhOcQzqV2sv11T4U7u9cELeh6P5YAyAOePeqxoE7pLzUV85jlm9VCrqTfw7Ef-kYM1JgbJbSCozxlIY0aqSULw2Cp1egDSyHTvfNNQ==][23]

  • Sigma-Aldrich. (n.d.). Benzofuran-3(2H)-one. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwqMbE1bJZvT3IueUak_qQrO0ztVHAsutVzV2HDgjbbwiyqBCJGi2nn0gRwWkUPQ6j3ahFhHo6XmEOrKlr3gVDesdEBKeXrZ5t8Lmmu5KmnJiXnnY0skYyN2Bh_tEX9X70ftetFB8sn5UxwZxAmys8s9A=][2]

  • National Institutes of Health. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(40), 36875-36906.

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6484-6493.

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgGaQWr-d1yZSiyWCcjWQmChv23dv1g2CGq-UD4aaXhTzvNsnb7dIsDZbErBnLx0xc0CpoVNcLyAFvafWZSromAylKzxrF0mn-3gX4Mwjdr7PpowV83pm9IhVrtzk5yDpHNkK75cwZNem2VCd26_s3Id_GWDu-xDstHJuH7WRDYGDUuCKlYqaNr7UdYl9Sm9Gkh4mJdeWGJHOI][24]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

  • Catani, M., et al. (2022). Continuous countercurrent chromatographic twin‐column purification of oligonucleotides: The role of the displacement effect. Journal of Chemical Technology & Biotechnology, 97(3), 634-643.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13815501, 6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnSmZJ9kO2doafGjhxszgyFdHrhe21EwXi9OUAszaJnlPcYb5YwV9UKPCDcHqbY1KLx2b4pXGkDihxCd9jGnIzTpwF6MQT1TN2dwkHqTZwdjJbBvufwGI21V5gS7KVXHSuWto4NOea4q6Jwq7g][25]

  • Wang, W., et al. (2018). [Degradation of Organic Sunscreens 2-hydroxy-4-methoxybenzophenone by UV/ H2O2 Process: Kinetics and Factors]. Huan Jing Ke Xue, 39(1), 205-212.

  • Setyaningsih, D., et al. (2021). Purification of Curcumin Derivate (1,5-bis(4'-hydroxy-3'- methoxyphenyl)-1,4-pentadien-3-on) Using Chromatotron. Journal of Pharmaceutical Sciences and Community, 18(1), 36-43.

  • Rifai, A., et al. (2024). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. Environmental Science and Pollution Research, 31(23), 34693-34704.

  • Chen, Y., et al. (2024). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. Journal of Environmental Management, 350, 119565.

  • IOSR Journal of Pharmacy and Biological Sciences. (2023). Stability-Indicating Comprehensive Chromatographic Method Development For The Estimation Of Rivaroxaban-Related Substances In Bulk And Pharmaceutical Dosage Form. IOSR-JPBS, 18(6), 34-45.

  • Patel, B. H., et al. (2013). Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation. Journal of Young Pharmacists, 5(4), 138-143.

  • Wolff, M. W., et al. (2020). Selection of chromatographic methods for the purification of cell culture-derived Orf virus for its application as a vaccine or viral vector. Journal of Biotechnology, 321, 45-53.

  • Zhou, Q., et al. (2019). Degradation of benzophenone-4 in a UV/chlorine disinfection process: Mechanism and toxicity evaluation. Chemosphere, 222, 93-100.

  • Miller, E. J., & Rhodes, R. K. (1982). The chromatographic purification of native types I, II, and III collagens. Methods in Enzymology, 82 Pt A, 33-64.

Sources

Overcoming stability issues of 4-Hydroxybenzofuran-3(2H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a phenolic compound and a benzofuranone derivative, this compound is susceptible to degradation, which can significantly impact experimental outcomes. This resource provides field-proven insights and protocols to mitigate these stability issues, ensuring the integrity and reproducibility of your results.

Understanding the Instability of this compound

This compound possesses a phenolic hydroxyl group attached to an aromatic ring, making it prone to oxidation.[1] This process is often the primary cause of solution discoloration and compound degradation. The general mechanism involves the formation of a phenoxyl radical, which can then be oxidized to a quinone-type structure. These quinones are often colored and can further polymerize into insoluble, dark-colored products.[1] Factors such as pH, exposure to oxygen and light, presence of metal ions, and elevated temperatures can accelerate this degradation.[2][3]

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is happening?

This color change is a classic indicator of oxidative degradation.[1] The phenolic moiety of the molecule is likely being oxidized to form quinone-like structures, which are often colored and can polymerize to form darker, insoluble materials. This process is accelerated by exposure to atmospheric oxygen, light, and alkaline pH conditions.

Q2: What are the consequences of using a degraded solution of this compound in my experiments?

Using a degraded solution can severely compromise your experimental results in several ways:

  • Inaccurate Quantification: The concentration of the active parent compound will be lower than expected, leading to underestimation in assays.[1]

  • Loss of Biological Activity: The degradation products will likely have different pharmacological or biological properties, potentially leading to a loss of efficacy or misleading results.

  • Formation of Interfering Byproducts: The newly formed degradation products can interfere with analytical techniques or cause unexpected biological effects.[1]

  • Precipitation: Polymerized oxidation products may precipitate out of solution, affecting homogeneity and concentration.

Q3: What is the optimal pH range for storing solutions of this compound?

Q4: How should I prepare and store a stock solution of this compound?

For maximum stability, stock solutions should be prepared in a high-quality, degassed organic solvent such as DMSO or ethanol. For long-term storage, it is advisable to aliquot the stock solution into single-use vials, flush with an inert gas like nitrogen or argon, and store at -20°C or -80°C in the dark.[1]

Troubleshooting Guide

Issue 1: Rapid Discoloration of Aqueous Solutions
  • Root Cause: Your aqueous solution is likely undergoing rapid oxidation due to a combination of dissolved oxygen, non-optimal pH, and potential metal ion catalysis.

  • Troubleshooting Steps:

    • Deoxygenate Your Solvent: Before preparing your solution, thoroughly degas the aqueous buffer by sparging with an inert gas (nitrogen or argon) for at least 15-30 minutes.[1]

    • Control the pH: Use a buffer system to maintain a slightly acidic pH (e.g., acetate buffer, pH 5).

    • Add an Antioxidant: Consider adding a small amount of a compatible antioxidant, such as ascorbic acid (for aqueous solutions) or butylated hydroxytoluene (BHT) (for organic stock solutions), to scavenge free radicals.[1]

    • Use Chelating Agents: If metal ion contamination is suspected (e.g., from glassware or reagents), add a chelating agent like EDTA to sequester these ions.

Issue 2: Inconsistent Results in Biological Assays
  • Root Cause: Degradation of this compound between the time of solution preparation and the completion of the assay is likely causing variability.

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Assay Results A Inconsistent Results Observed B Was the solution freshly prepared from a frozen, inerted stock? A->B C Prepare fresh solution for each experiment. B->C No D Was the assay performed under low-light conditions? B->D Yes C->D E Protect assay plates from light. D->E No F Was the assay medium degassed or supplemented with antioxidants? D->F Yes E->F G Consider adding a biocompatible antioxidant to the assay medium. F->G No H Evaluate stability in assay medium over the experiment's duration. F->H Yes G->H I Results still inconsistent? Contact technical support. H->I

Caption: Workflow for troubleshooting inconsistent biological assay results.

Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
  • Root Cause: These additional peaks are likely degradation products. A stability-indicating analytical method is necessary to resolve the parent compound from its degradants.

  • Troubleshooting Steps:

    • Method Validation: Ensure your HPLC method has been validated for its stability-indicating properties. This involves performing forced degradation studies to generate degradation products and confirming that the method can separate them from the parent peak.[5][6]

    • Forced Degradation Study Protocol:

      • Acid/Base Hydrolysis: Treat a solution of the compound with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for several hours.[7]

      • Oxidation: Treat a solution with 3% hydrogen peroxide at room temperature.[8]

      • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and white light.

      • Thermal Degradation: Heat a solid sample and a solution at an elevated temperature (e.g., 70°C).

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the this compound peak in your samples. This can help determine if a degradation product is co-eluting.

Recommended Stabilization and Handling Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous grade of DMSO or ethanol.

  • Solvent Degassing: Sparge the solvent with nitrogen or argon gas for 20 minutes to remove dissolved oxygen.

  • Dissolution: Accurately weigh the this compound and dissolve it in the degassed solvent to the desired concentration. If necessary, use gentle sonication.

  • Inert Atmosphere: Once dissolved, flush the headspace of the vial with inert gas before sealing tightly.

  • Aliquoting and Storage: For long-term storage, divide the stock solution into smaller, single-use aliquots in separate amber vials. Flush each with inert gas before sealing and store at ≤ -20°C.[1]

Protocol 2: Preparation of a Stabilized Aqueous Working Solution
  • Buffer Preparation: Prepare a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0) using high-purity water.

  • Degassing: Deoxygenate the buffer by sparging with nitrogen or argon for at least 30 minutes.

  • Antioxidant Addition (Optional): If required, add a freshly prepared solution of ascorbic acid to the degassed buffer to a final concentration of 0.1-1 mM.

  • Dilution: Just before use, dilute your stock solution of this compound into the prepared, degassed buffer.

  • Use Promptly: Use the aqueous working solution as quickly as possible, and keep it protected from light and on ice during the experiment.

Summary of Stability Influencing Factors and Mitigation Strategies

FactorEffect on this compoundMitigation Strategy
pH Increased degradation in alkaline conditions (pH > 7).[4]Use a slightly acidic buffer (pH 4-6).
Oxygen Promotes oxidative degradation to quinone-type species.[1]Degas solvents with inert gas (N₂ or Ar); work under an inert atmosphere.
Light Can induce photodegradation.[3]Store solutions in amber vials; protect from direct light during experiments.
Temperature Higher temperatures accelerate degradation rates.Store stock solutions at -20°C or -80°C; keep working solutions on ice.
Metal Ions Can catalyze oxidation reactions.Use high-purity reagents and solvents; consider adding a chelating agent like EDTA.

Visualizing the Degradation Pathway

The primary degradation pathway for this compound is anticipated to be oxidation, given its phenolic nature.

G cluster_factors Accelerating Factors A This compound B Phenoxyl Radical Intermediate A->B Oxidation C Quinone-type Species (Colored) B->C Further Oxidation D Polymerized Products (Dark Precipitate) C->D Polymerization F1 O₂, Light, High pH, Metal Ions F1->A degrades

Caption: Postulated oxidative degradation pathway of this compound.

References

  • Mayer, F., & Hamberger, B. (2017). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
  • Meng, X., Xin, Z., & Wang, X. (2010). Structure effect of benzofuranone on the antioxidant activity in polypropylene.
  • International Journal of Creative Research Thoughts. (2023).
  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). What Factors Influence Stability?. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the long term stabilization of labile compounds at room temperature in pharmaceutical preparations containing water.
  • SIELC Technologies. (n.d.). Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • BioPharm International. (2014).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Papageorgiou, A., et al. (2016). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 21(11), 1475.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • RJPT. (n.d.).
  • Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(10), 4533-4537.
  • Souza, J. E., & Casanova, L. M. (2017). Bioavailability of phenolic compounds: a major challenge for drug development?. Revista de Ciências Farmacêuticas Básica e Aplicada, 38(2).
  • van Seeventer, P. B., et al. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-4295.
  • Schwab, W., & Roscher, R. (1997). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). In Flavor Precursors (pp. 143-153). American Chemical Society.
  • Cos, P., et al. (1998). Antioxidant properties of hydroxy-flavones.
  • Li, H., et al. (2022). Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. Foods, 11(21), 3494.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Harms, H., et al. (1996). Influence of substrate diffusion on degradation of dibenzofuran and 3-chlorodibenzofuran by attached and suspended bacteria. Applied and Environmental Microbiology, 62(7), 2549-2555.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.
  • Impact Factor. (2024). Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron.
  • D'Andrea, F., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(4), 710.
  • Khan, I., et al. (2020). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 10(58), 35058-35073.

Sources

Optimizing reaction conditions for 4-Hydroxybenzofuran-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxybenzofuran-3(2H)-one. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis, ensuring a higher success rate and purity of your final product. Our approach is grounded in mechanistic principles and practical laboratory experience to provide you with a self-validating framework for your experiments.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves the construction of the benzofuranone core from a suitably substituted phenolic precursor. The key challenge lies in controlling the regioselectivity of the cyclization and managing the reactivity of the free hydroxyl group. Two common retrosynthetic pathways are considered:

  • Direct Cyclization of a Resorcinol Derivative: This approach often starts with resorcinol or a related 1,3-dihydroxybenzene derivative, which undergoes acylation followed by intramolecular cyclization.

  • Demethylation of a Methoxy Precursor: An alternative route involves the synthesis of the more stable 4-methoxybenzofuran-3(2H)-one, followed by a final demethylation step to reveal the desired 4-hydroxyl group.[1]

This guide will focus on the direct cyclization approach, as it is more atom-economical, while also addressing potential issues that might lead one to consider the methoxy-protected route.

II. Proposed Synthetic Workflow & Key Parameters

The following workflow outlines a general procedure for the synthesis of this compound, based on established methodologies for analogous compounds.

Synthesis Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Work-up & Purification Start Resorcinol & Chloroacetyl Chloride Acylation Friedel-Crafts Acylation (e.g., AlCl3, FeCl3) Start->Acylation Intermediate1 2-Chloro-1-(2,4-dihydroxyphenyl)ethan-1-one Acylation->Intermediate1 Cyclization Base-catalyzed Cyclization (e.g., K2CO3, NaOEt) Intermediate1->Cyclization Workup Acidic Work-up (e.g., dilute HCl) Cyclization->Workup Purification Chromatography (e.g., Silica Gel, HPLC) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

A. Low Yield of Acylated Intermediate (2-Chloro-1-(2,4-dihydroxyphenyl)ethan-1-one)

Question: I am observing a low yield of the Friedel-Crafts acylation product. What are the likely causes and how can I improve it?

Answer:

Low yields in the Friedel-Crafts acylation of resorcinol with chloroacetyl chloride can stem from several factors.[2]

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored bottle of the Lewis acid.

  • Suboptimal Reaction Temperature: Friedel-Crafts acylations are often temperature-sensitive.

    • Too low: The reaction rate may be too slow, leading to incomplete conversion.

    • Too high: This can promote the formation of side products, including di-acylated species or polymeric materials. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.

  • Incorrect Stoichiometry: The stoichiometry of the Lewis acid is critical. For dihydroxy phenols, more than one equivalent of the catalyst may be required due to complexation with the hydroxyl groups. A molar ratio of 2.2-2.5 equivalents of AlCl₃ per equivalent of resorcinol is a good starting point.

  • Side Reactions: The high reactivity of resorcinol can lead to acylation at the C-2 position in addition to the desired C-4 acylation. While C-4 is generally favored, this can be a competing pathway.

Optimization Strategies:

ParameterRecommendationRationale
Solvent Nitrobenzene or 1,2-dichloroethaneThese are common solvents for Friedel-Crafts reactions. Ensure they are anhydrous.
Catalyst Use of a milder Lewis acid like ZnCl₂ or iron-modified montmorillonite K10 clay.[2]Can sometimes offer better selectivity and easier work-up.
Addition Order Add the chloroacetyl chloride dropwise to a pre-complexed solution of resorcinol and the Lewis acid at a low temperature.This can help to control the exotherm and minimize side reactions.
B. Incomplete or Failed Cyclization

Question: The acylated intermediate is not cyclizing to form this compound. What could be the issue?

Answer:

The intramolecular Williamson ether synthesis to form the furanone ring is a critical step. Failure to cyclize is often related to the base and reaction conditions.

  • Base Strength: The chosen base must be strong enough to deprotonate the phenolic hydroxyl group, but not so strong as to promote side reactions like hydrolysis of the chloroacetyl group.

    • Too weak: Incomplete deprotonation will result in a low reaction rate.

    • Too strong/nucleophilic: A strong, nucleophilic base (e.g., NaOH in water at high temperatures) can lead to the formation of 2,4-dihydroxyphenylacetic acid as a significant byproduct.

  • Solvent Choice: The solvent should be able to dissolve the reactants and be compatible with the base. Anhydrous polar aprotic solvents like DMF or acetonitrile are often good choices.

  • Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition or the formation of polymeric byproducts.

Optimization Strategies:

ParameterRecommendationRationale
Base Potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt)These bases are generally effective for this type of cyclization. K₂CO₃ is milder and often preferred.
Solvent Anhydrous acetonitrile or DMFThese solvents facilitate the Sₙ2 reaction.
Temperature Refluxing in acetonitrile (approx. 82 °C) is a good starting point.Provides sufficient energy for the reaction without excessive decomposition.
Monitoring Monitor the reaction progress by TLC or LC-MS.This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
C. Formation of a Major Side Product: 6-Hydroxybenzofuran-3(2H)-one

Question: My final product is a mixture of 4-hydroxy- and 6-hydroxybenzofuran-3(2H)-one. How can I improve the regioselectivity?

Answer:

The formation of the 6-hydroxy isomer arises from the initial Friedel-Crafts acylation occurring at the C-2 position of resorcinol, leading to 2-chloro-1-(2,6-dihydroxyphenyl)ethan-1-one, which then cyclizes.

  • Steric Hindrance: Acylation at the C-4 position is generally favored due to less steric hindrance compared to the C-2 position, which is flanked by two hydroxyl groups. However, under certain conditions, C-2 acylation can become competitive.

  • Reaction Conditions: The choice of Lewis acid and solvent can influence the regioselectivity of the Friedel-Crafts reaction.

Strategies to Enhance Regioselectivity:

  • Protecting Group Strategy: One of the most robust methods to ensure regioselectivity is to use a protecting group.[3][4]

    • Start with 3-methoxyphenol. The methoxy group is less activating than a hydroxyl group and can direct acylation to the para position.

    • Perform the Friedel-Crafts acylation to obtain 2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one.

    • Cyclize to form 4-methoxybenzofuran-3(2H)-one.

    • Demethylate using a reagent like BBr₃ to yield the final product.[1]

Protecting Group Strategy cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Demethylation Start 3-Methoxyphenol Acylation Friedel-Crafts Acylation Start->Acylation Intermediate1 2-Chloro-1-(2-hydroxy-4- methoxyphenyl)ethan-1-one Acylation->Intermediate1 Cyclization Base-catalyzed Cyclization Intermediate1->Cyclization Intermediate2 4-Methoxybenzofuran-3(2H)-one Cyclization->Intermediate2 Demethylation Demethylation (BBr3) Intermediate2->Demethylation FinalProduct This compound Demethylation->FinalProduct

Caption: Protecting group strategy for regioselective synthesis.

D. Purification Challenges

Question: I am having difficulty purifying the final product. It seems to be very polar and streaks on my silica gel column.

Answer:

This compound is a polar phenolic compound, which can present challenges for standard silica gel chromatography.[5][6]

  • Strong Adsorption to Silica: The free phenolic hydroxyl group can strongly interact with the silanol groups on the surface of the silica gel, leading to band broadening and poor separation.

  • Co-elution with Polar Impurities: Unreacted resorcinol and other polar byproducts can be difficult to separate from the desired product.

Purification Strategies:

MethodDetailsAdvantages
Flash Chromatography with Modified Mobile Phase Use a mobile phase containing a small amount of a polar modifier like acetic acid or methanol (e.g., dichloromethane/methanol with 0.5% acetic acid).The acid can help to suppress the ionization of the phenolic proton, reducing its interaction with the silica.
Reversed-Phase Chromatography (C18) A mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA, is used.[5]Excellent for separating polar compounds. The elution order is reversed compared to normal phase.
Recrystallization If a suitable solvent system can be found (e.g., water, ethyl acetate/hexanes), this can be a highly effective method for obtaining pure material.Can provide very high purity and is scalable.
Preparative HPLC For obtaining highly pure material, especially on a smaller scale.Offers high resolution and purity.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically an off-white to pale yellow solid. The color can depend on the level of trace impurities.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify any major impurities.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.

  • Melting Point: A sharp melting point is indicative of high purity.

Q3: Is this compound stable for long-term storage?

A3: Phenolic compounds can be susceptible to oxidation over time, which may result in discoloration. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere if possible, and protected from light in a cool, dry place.

Q4: Can I use other starting materials besides resorcinol?

A4: Yes, other 1,3-dihydroxybenzene derivatives can be used. For example, phloroglucinol (1,3,5-trihydroxybenzene) can be used to synthesize 4,6-dihydroxybenzofuran-3(2H)-one.[8] The principles of acylation and cyclization remain the same, but the regioselectivity will be influenced by the additional hydroxyl group.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, always consult the Safety Data Sheet (SDS) for all reagents.

  • Lewis Acids (e.g., AlCl₃): Highly corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Chloroacetyl Chloride: A lachrymator and corrosive. Handle with care in a well-ventilated fume hood.

  • Solvents: Many of the solvents used are flammable and/or toxic. Use appropriate engineering controls and PPE.

V. References

  • Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press. Link

  • Staunton, J., & Weissman, K. J. (2001). Polyketide biosynthesis: a millennium review. Natural product reports, 18(4), 380-416. Link

  • Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. Link

  • Reddy, B. V. S., et al. (2019). Synthesis of Isoflavones by Tandem Demethylation and Ring-Opening/Cyclization of Methoxybenzoylbenzofurans. Journal of Natural Products, 82(11), 3074-3082. Link

  • Al-Khayat, M. A., & Al-Saeed, M. H. (2020). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 25(16), 3587. Link

  • CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives. (2014). Google Patents. Link

  • Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-93. Link

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Link

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Jackson, B. (n.d.). Purification of phenolic flavanoids with flash chromatography. Teledyne ISCO. Link

  • Venkateswarlu, S., et al. (2017). "On water" synthesis of aurones: First synthesis of 4,5,3',4',5'-pentamethoxy-6-hydroxyaurone from Smilax riparia. Arkivoc, 2017(4), 303-314. Link

  • Cioc, R. C., et al. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Technologia i Jakość Wyrobów, 66, 78-86. Link

  • Villemin, D., et al. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chemistry Proceedings, 14(1), 32. Link

  • Li, Y., et al. (2022). Large-scale preparation of five polar polyphenols including three isomers from Phyllanthus emblica Linn. by preparative high-speed counter-current chromatography. Journal of Separation Science, 45(21), 3845-3852. Link

  • Sharma, S., et al. (2006). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 45B(2), 530-533. Link

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag. Link

  • Iaroshenko, V. O., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(23), 5768. Link

Sources

Technical Support Center: Characterization of Impurities in 4-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Hydroxybenzofuran-3(2H)-one. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the characterization, identification, and quantification of impurities in this compound samples. As a critical intermediate or scaffold in pharmaceutical synthesis, ensuring its purity is paramount. This document provides in-depth, experience-driven answers to common challenges encountered during its analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the potential impurities I should anticipate in my this compound sample?

Answer:

Understanding the potential impurities is the first step in developing a robust analytical method. Impurities in a this compound sample can typically be categorized into three main groups: process-related impurities from synthesis, degradation products, and unreacted starting materials or reagents.

A. Process-Related Impurities:

These impurities arise from the synthetic route used to produce the final compound. A common synthetic pathway involves the intramolecular Friedel-Crafts cyclization of a phenoxyacetic acid intermediate.[1][2]

  • Unreacted Starting Materials: The most common are precursors like resorcinol and chloroacetic acid.

  • Reaction Intermediates: Incomplete cyclization can leave residual phenoxyacetic acid intermediates in the final product.

  • By-products from Side Reactions: Isomeric impurities are a significant concern. During the Friedel-Crafts cyclization, the ring closure can potentially occur at different positions on the aromatic ring, leading to regioisomers of this compound, such as 6-Hydroxybenzofuran-3(2H)-one.

B. Degradation Products:

This compound contains a phenolic hydroxyl group, a ketone, and an ether linkage, making it susceptible to degradation under various stress conditions.

  • Oxidative Degradation: The phenol moiety is particularly sensitive to oxidation, which can lead to the formation of quinone-like structures or ring-opened products. This is a common degradation pathway for phenolic compounds.

  • Hydrolytic Degradation: Under strongly acidic or basic conditions, the ether linkage in the furanone ring could potentially be cleaved, leading to ring-opening.

  • Photolytic Degradation: Exposure to UV light can provide the energy to initiate radical reactions, leading to dimerization or polymerization of the molecule.

Below is a diagram illustrating the potential sources and types of impurities.

G cluster_synthesis Synthetic Route cluster_degradation Degradation Pathways cluster_impurities Final Sample Impurity Profile SM Starting Materials (e.g., Resorcinol) INT Intermediates (Phenoxyacetic Acid) SM->INT Reaction Step 1 Final_SM Residual Starting Materials API This compound INT->API Cyclization BP By-products (e.g., Regioisomers) INT->BP Side Reaction Final_INT Residual Intermediates OX Oxidative Impurities (Quinones, Ring-Opened) API->OX Oxidation (O2, Peroxides) HY Hydrolytic Impurities (Ring-Opened) API->HY Hydrolysis (Acid/Base) PH Photolytic Impurities (Dimers, Polymers) API->PH Photolysis (UV Light) Final_BP By-products Final_Deg Degradants

Caption: Potential Impurity Formation Pathways.

Table 1: Summary of Potential Impurities

Impurity TypePotential IdentityMolecular FormulaExact Mass (Da)Origin
Parent This compound C₈H₆O₃ 150.0317 API
Starting MaterialResorcinolC₆H₆O₂110.0368Synthesis
Intermediate(2-Hydroxyphenoxy)acetic acidC₈H₈O₄168.0423Synthesis
By-product6-Hydroxybenzofuran-3(2H)-oneC₈H₆O₃150.0317Synthesis
DegradantRing-opened (hydrolysis) productC₈H₈O₄168.0423Degradation
DegradantDimerC₁₆H₁₀O₆298.0477Degradation
Question 2: My chromatogram shows several unknown peaks. What is a systematic approach to identify them?

Answer:

A systematic workflow is crucial for the efficient and accurate identification of unknown impurities. The modern approach relies heavily on the hyphenation of liquid chromatography with mass spectrometry (LC-MS).[3][4]

The Workflow for Unknown Identification:

  • High-Resolution Mass Spectrometry (HRMS): The first and most critical step is to obtain an accurate mass measurement of the impurity. Using an HRMS instrument like a TOF (Time-of-Flight) or Orbitrap, you can determine the mass with high precision (typically < 5 ppm). This allows for the generation of a unique elemental formula.[5]

  • Utilize Isotopic Pattern: Analyze the isotopic pattern of the molecular ion. The relative abundances of the M+1, M+2, etc., peaks can help confirm the elemental composition, especially the number of carbon atoms.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity's molecular ion to obtain structural information. The fragmentation pattern provides clues about the molecule's substructures. For example, a loss of 44 Da might indicate the loss of CO₂ from a carboxylic acid. By comparing the fragmentation pattern of the impurity to that of the parent compound, you can often pinpoint where the modification has occurred.[6]

  • Forced Degradation Studies: To confirm if an impurity is a degradant, perform forced degradation studies on a pure sample of this compound. Subject the sample to heat, acid, base, oxidation, and light. If the peak is observed to increase under a specific stress condition, it confirms its identity as a degradation product.

  • Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level (>0.1%), isolation using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.[7]

G cluster_confirm Confirmation Methods start Unknown Peak Detected in LC-UV hrms Step 1: Obtain Accurate Mass (LC-HRMS Analysis) start->hrms formula Step 2: Determine Elemental Formula (< 5 ppm error) hrms->formula msms Step 3: Perform MS/MS (Generate Fragmentation Spectrum) formula->msms interpret Step 4: Interpret Fragmentation & Propose Structure msms->interpret confirm Step 5: Confirmation interpret->confirm end Impurity Identified confirm->end forced Forced Degradation (Confirm Degradants) nmr Isolation & NMR (Definitive Structure) standard Reference Standard (Co-injection)

Caption: Systematic Workflow for Impurity Identification.

Question 3: I am struggling with poor peak shape (tailing, fronting) in my HPLC analysis. What are the common causes and solutions?

Answer:

Poor peak shape is a frequent issue, especially for polar, ionizable compounds like this compound. The phenolic hydroxyl group is weakly acidic, and its ionization state can significantly impact chromatographic performance.

Causality-Driven Troubleshooting:

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual, un-capped silanols on silica-based columns. The acidic phenol can interact strongly with these basic silanol sites.

    • Solution 1 (Control pH): The most effective solution is to control the pH of the mobile phase. By adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid), you ensure the phenolic group is fully protonated (non-ionized). This minimizes its interaction with silanols, resulting in a much sharper, more symmetrical peak.

    • Solution 2 (Use a Modern Column): Employ end-capped columns or those with hybrid particle technology (e.g., BEH) which have a lower density of active silanol sites.

  • Peak Fronting: This typically indicates column overload. The sample concentration is too high for the column's capacity.

    • Solution: Reduce the injection volume or dilute the sample. Ensure the sample solvent is not significantly stronger than the initial mobile phase conditions.

  • Broad Peaks: This can be caused by a variety of factors, including extra-column volume, slow kinetics, or a mismatch between the sample solvent and the mobile phase.

    • Solution 1 (Check System): Ensure all tubing is as short and narrow in diameter as possible to minimize extra-column band broadening.

    • Solution 2 (Optimize Gradient/Flow): A slower gradient or lower flow rate can sometimes improve peak shape for compounds with slow mass transfer kinetics.

    • Solution 3 (Solvent Match): Dissolve the sample in the initial mobile phase or a weaker solvent. Dissolving the sample in a very strong solvent (like 100% Acetonitrile) can cause the peak to broaden significantly.

Table 2: HPLC Troubleshooting Guide

ProblemPotential CauseRecommended SolutionScientific Rationale
Peak Tailing Secondary interaction with silanolsAdd 0.1% formic acid to the mobile phase.Suppresses ionization of the phenolic group, minimizing silanol interactions.
Metal ChelationUse a column with MaxPeak High Performance Surfaces or add a chelating agent like EDTA to the mobile phase.Prevents interaction of the analyte with metal surfaces in the HPLC system and column.
Peak Fronting Mass overloadDilute the sample or reduce injection volume.Ensures the analyte concentration is within the linear range of the stationary phase's capacity.
Broad Peaks Sample solvent effectDissolve the sample in the initial mobile phase.Prevents poor focusing of the analyte band at the head of the column.
High extra-column volumeUse smaller ID tubing and a smaller flow cell.Minimizes the dispersion of the analyte band outside of the column.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC-UV-MS Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating method. It must be validated for your specific purpose.

  • Instrumentation:

    • HPLC or UPLC system with a UV/PDA detector.

    • Mass spectrometer (single quadrupole for initial screening, HRMS for identification).

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent high-quality, end-capped C18 column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) Flow (mL/min) %A %B
      0.0 0.4 95 5
      15.0 0.4 5 95
      17.0 0.4 5 95
      17.1 0.4 95 5

      | 20.0 | 0.4 | 95 | 5 |

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm and 280 nm, or PDA scan from 200-400 nm.

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Scan Range: m/z 100-500.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in 50:50 Acetonitrile:Water.

    • Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

References

  • Blank, I., & Fay, L. B. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(3), 531-536. [Link]

  • Saibu, S., Adebusoye, S. A., & Oyetibo, G. O. (2020). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1. ResearchGate. [Link]

  • Fortnagel, P., et al. (1990). Possible coexisting pathways for the degradation of substituted dibenzofurans. Applied and Environmental Microbiology, 56(5), 1148-1156. [Link]

  • Becher, D., et al. (2000). Proposed pathway of dibenzofuran degradation by Ralstonia sp. strain SBUG 290. Applied and Environmental Microbiology, 66(9), 4102-4105. [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]

  • Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(9), 4102–4105. [Link]

  • Patel, K., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Kumar, V., & Kumar, S. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5443. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. [Link]

  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • S, S., et al. (2017). Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 62-70. [Link]

  • NIST. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. NIST Chemistry WebBook. [Link]

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-93. [Link]

  • Nakashima, K., et al. (2018). Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. ChemistrySelect, 3(31), 9034-9037. [Link]

  • Bibi, S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 7(4), 3059-3088. [Link]

  • National Center for Biotechnology Information (n.d.). (Z)-2-(4-hydroxybenzylidene)-4-hydroxybenzofuran-3(2H)-one. PubChem Compound Database. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6245–6256. [Link]

  • Waters Corporation. (2022). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. Waters Application Note. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. [Link]

  • Al-Rudainy, B., et al. (2019). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. Separation and Purification Technology, 224, 46-56. [Link]

  • Reddy, J. S., et al. (2011). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1330. [Link]

  • Singh, P., et al. (2016). Quantum Chemical and Spectroscopic Investigations of (Ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method. International Journal of Spectroscopy. [Link]

  • Szabó, Z. I., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 9022. [Link]

  • Srour, A., et al. (2023). A Critical Review of Chromatographic Techniques for Impurity Profiling and Stability-Indicating Analysis of Ceftriaxone Sodium. Drug Development and Industrial Pharmacy. [Link]

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 4-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-Hydroxybenzofuran-3(2H)-one. This key heterocyclic scaffold is a valuable building block in medicinal chemistry, notably in the development of kinase inhibitors.[1] Scaling its synthesis from the benchtop to pilot scale presents unique challenges that require a deep understanding of the reaction mechanism, potential side reactions, and process parameters. This document provides in-depth troubleshooting advice, optimization strategies, and answers to frequently encountered questions to ensure a robust, safe, and scalable process.

Section 1: Recommended Synthetic Strategy for Scale-Up

The most reliable and scalable approach to this compound involves a two-step sequence starting from the commercially available 1-(2,4-dihydroxyphenyl)ethanone. This strategy avoids harsh demethylation steps which can be problematic for the sensitive benzofuranone core.

The two key transformations are:

  • α-Bromination: Selective bromination of the acetyl group on 1-(2,4-dihydroxyphenyl)ethanone to yield the key intermediate, 2-bromo-1-(2,4-dihydroxyphenyl)ethanone.

  • Intramolecular Cyclization: Base-mediated intramolecular SN2 reaction (Williamson ether synthesis) to form the five-membered furanone ring.

Below is a visual overview of the synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification & Isolation Start 1-(2,4-dihydroxyphenyl)ethanone Intermediate 2-bromo-1-(2,4-dihydroxyphenyl)ethanone Start->Intermediate  CuBr2, EtOAc/CHCl3, Reflux   FinalProduct This compound Intermediate->FinalProduct  NaHCO3, Acetone, Reflux   Purification Aqueous Workup, Crystallization FinalProduct->Purification

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Synthesis of 2-bromo-1-(2,4-dihydroxyphenyl)ethanone [2][3]

  • Reactor Setup: To a three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1-(2,4-dihydroxyphenyl)ethanone (1.0 eq) and copper(II) bromide (2.2 eq).

  • Solvent Addition: Add a 1:1 mixture of ethyl acetate and chloroform. The total solvent volume should be sufficient to make a 0.2 M solution with respect to the starting material.

  • Reaction: Heat the slurry to reflux with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the copper(I) bromide byproduct. Wash the celite pad with additional ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-bromo-1-(2,4-dihydroxyphenyl)ethanone as a solid.

Step 2: Synthesis of this compound

  • Reactor Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the 2-bromo-1-(2,4-dihydroxyphenyl)ethanone (1.0 eq) from the previous step.

  • Solvent and Base: Add acetone and sodium bicarbonate (NaHCO₃, 1.5-2.0 eq). Using a milder base like sodium bicarbonate is crucial to prevent side reactions.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically complete in 3-5 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with a dilute solution of hydrochloric acid (to neutralize any remaining base) followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by recrystallization from water or an appropriate solvent mixture to yield this compound.[4]

Mechanism: Base-Mediated Intramolecular Cyclization

The formation of the furanone ring proceeds via a classic intramolecular Williamson ether synthesis. The moderately basic conditions are sufficient to deprotonate the most acidic phenolic hydroxyl group (at the 2-position), which then acts as a nucleophile to displace the bromide atom.

Caption: Key mechanistic steps in the formation of the benzofuranone ring.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Problem 1: Low Yield and Impurities in the α-Bromination Step

  • Question: My yield of 2-bromo-1-(2,4-dihydroxyphenyl)ethanone is consistently below 70%, and my crude TLC shows multiple new spots, some at the baseline. What is happening?

  • Answer: This issue typically points to two culprits: over-bromination or degradation. The phenolic rings are activated and susceptible to electrophilic aromatic substitution by bromine.

    • Causality: Using harsher brominating agents (like liquid Br₂) or prolonged reaction times can lead to bromination on the aromatic ring, creating dibromo- or tribromo-species. The baseline material suggests polymerization, which can be initiated by acidic byproducts (HBr) if not properly controlled.

    • Solution:

      • Choice of Reagent: Copper(II) bromide is an excellent choice for scalability as it is a solid and provides a controlled release of bromine. This minimizes the concentration of free Br₂ in the reaction, enhancing selectivity for the α-position.

      • Temperature Control: Ensure the reaction is maintained at a steady reflux. Overheating can accelerate side reactions.

      • Stoichiometry: Use a precise stoichiometry of CuBr₂ (2.0-2.2 equivalents). Excess reagent will not improve conversion but will increase the risk of side reactions.

      • Inert Atmosphere: While not always essential for this step, running the reaction under nitrogen can prevent oxidative side reactions that contribute to tar formation.

Problem 2: Incomplete or Stalled Cyclization Reaction

  • Question: After 5 hours at reflux, my LC-MS analysis shows ~30% of the bromo-intermediate remaining. Should I add more base or increase the temperature?

  • Answer: A stalled reaction is often a result of insufficient or inappropriate base, or poor solvent choice. Simply increasing time or temperature can lead to degradation.

    • Causality: The cyclization requires deprotonation of the C2-hydroxyl group. If the base is too weak or if it has low solubility in the chosen solvent, the reaction will be slow or incomplete. Sodium bicarbonate's effectiveness relies on its surface area and good mixing.

    • Solution:

      • Base Strength & Solubility: While NaHCO₃ is recommended for its mildness, if the reaction stalls, a slightly stronger but still moderate base like potassium carbonate (K₂CO₃) can be used. K₂CO₃ has better solubility in polar aprotic solvents.

      • Solvent Choice: Acetone is a good initial choice. However, on a larger scale, solvents like acetonitrile or DMF can improve the solubility of both the substrate and the base, potentially accelerating the reaction. A phase-transfer catalyst (e.g., TBAB) can also be effective if solubility is the primary issue.

      • Particle Size: When using heterogeneous bases like NaHCO₃ or K₂CO₃, ensure they are finely powdered to maximize surface area.

      • Monitoring: Before making any changes, confirm the identity of the remaining starting material. It's possible an impurity is inhibiting the reaction.

Problem 3: Formation of Dark Tar and Low Yield in Cyclization

  • Question: My cyclization reaction turned dark brown/black, and after workup, I isolated a sticky, low-purity oil instead of a crystalline product. What caused this?

  • Answer: Dark coloration and tar formation are classic signs of degradation and polymerization. The this compound product, being a phenol, is susceptible to oxidation, especially under basic conditions at elevated temperatures.

    • Causality: The presence of oxygen can lead to the formation of quinone-type species which are highly colored and can polymerize. Using a base that is too strong (e.g., NaOH, KOH) can lead to intermolecular reactions and decomposition.

    • Solution:

      • Inert Atmosphere: This is critical. Purge the reactor with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.

      • Degassed Solvents: For large-scale reactions, using solvents that have been degassed (e.g., by sparging with nitrogen) can significantly reduce the amount of dissolved oxygen.

      • Controlled Reagent Addition: Add the base portion-wise or as a slurry to control any initial exotherm and maintain a moderate pH.

      • Workup Quench: As soon as the reaction is complete, cool it down and proceed with the workup. Neutralize the base promptly with a dilute acid during the extraction to minimize product decomposition in the basic aqueous phase.

Problem 4: Difficult Product Purification

  • Question: My crude product is a persistent oil, and when I try to run a silica gel column, the product streaks severely, resulting in poor separation and low recovery. How can I purify it?

  • Answer: The phenolic hydroxyl group is acidic and can interact strongly with the silanol groups on the surface of silica gel, causing streaking.

    • Causality: Strong hydrogen bonding between the product and the stationary phase leads to slow and uneven elution.

    • Solution:

      • Induce Crystallization: First, attempt to crystallize the crude oil. A thorough solvent screen is recommended. Try solvents like water, ethanol/water, ethyl acetate/heptane, or dichloromethane. Seeding with a small crystal, if available, can be very effective.

      • Modified Chromatography: If chromatography is unavoidable, modify the mobile phase. Adding a small amount of acetic acid (0.5-1%) to the eluent (e.g., ethyl acetate/hexane) will protonate the silanol groups and the phenolic product, reducing the strong interaction and leading to sharper peaks.

      • Alternative Sorbents: Consider using a less acidic stationary phase, such as deactivated silica or alumina, although this may require re-optimizing the eluent system.

Section 3: Scale-Up Considerations & Process Optimization

Scaling up requires careful consideration of reaction parameters that may have been negligible at the lab scale.

Table 1: Comparison of Bases for Intramolecular Cyclization
BaseEquivalentsSolventTypical Temp. (°C)Typical Time (h)Yield (%)Remarks
NaHCO₃1.5 - 2.0Acetone563 - 585-95%Mild, low cost, safe. Can be slow.
K₂CO₃1.5Acetonitrile822 - 490-97%Faster reaction, better solubility. Slightly more basic.
Cs₂CO₃1.2DMF801 - 3>95%Excellent for difficult cyclizations, but high cost.
Et₃N2.0THF666 - 1070-85%Homogeneous, but can be slow; purification can be complex.

Data compiled from typical laboratory experiences and analogous reactions in chemical literature.

Troubleshooting Logic for Scale-Up

When a process fails at scale, a systematic approach is required to identify the root cause.

Troubleshooting_Scaleup Start Low Yield or Purity at Scale Check_Mixing Is Mixing Adequate? (Visual, Torque) Start->Check_Mixing Check_Temp Was Temperature Profile Maintained? (Exotherm Control) Start->Check_Temp Check_Reagents Are Reagents of Same Quality? (CoA, Water Content) Start->Check_Reagents Check_Workup Did Workup Proceed as Expected? (Emulsions, Phase Splits) Start->Check_Workup Solution_Mixing Increase Stirrer Speed Change Impeller Design Check_Mixing->Solution_Mixing No Solution_Temp Slow Reagent Addition Improve Reactor Cooling Check_Temp->Solution_Temp No Solution_Reagents Qualify New Batches of Reagents Dry Solvents/Reagents if Needed Check_Reagents->Solution_Reagents No Solution_Workup Add Brine to Break Emulsions Allow More Settling Time Check_Workup->Solution_Workup No

Caption: Decision tree for troubleshooting common scale-up failures.

Section 4: Frequently Asked Questions (FAQs)
  • Q1: What are the primary safety concerns for this process?

    • A1: The α-bromination step involves a lachrymatory intermediate (2-bromo-1-(2,4-dihydroxyphenyl)ethanone), which should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The solvents used (chloroform, acetone, ethyl acetate) are flammable. On a large scale, thermal safety must be evaluated, as both steps can be exothermic.

  • Q2: What are the critical quality attributes of the 2-bromo-1-(2,4-dihydroxyphenyl)ethanone intermediate?

    • A2: The intermediate should be a crystalline solid with high purity (>98% by HPLC). Key impurities to monitor for are the unreacted starting material and any di-brominated species. The presence of these impurities can complicate the subsequent cyclization and purification steps.

  • Q3: Can this product be stored long-term?

    • A3: this compound is a phenol and is susceptible to air oxidation over time, which often manifests as a darkening of the material from off-white to tan or brown. For long-term storage, it should be kept in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended).

Section 5: References
  • Groutas, W. C., & Meitzner, P. D. (1980). A Convenient Synthesis of 4-Hydroxybenzofuran-2-One. Journal of Heterocyclic Chemistry, 17(1), 93-94. [Link: Provided search result does not contain a direct URL, but the reference is identifiable in chemical databases.]

  • Tsou, H. R., et al. (2010). Discovery and optimization of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(7), 2321-2325.

  • Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones.

  • CymitQuimica. Ethanone, 2-bromo-1-(2,4-dihydroxyphenyl)-. Product Information.

  • Chemical Synthesis Database. 2-bromo-1-(2,4-dihydroxyphenyl)ethanone.

  • PubChem. This compound. National Center for Biotechnology Information.

Sources

Technical Support Center: Recrystallization of 4-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Hydroxybenzofuran-3(2H)-one via recrystallization. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple instructions and explain the critical reasoning behind each step, empowering you to resolve common experimental challenges.

Introduction

This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry.[1][2] Achieving high purity is critical for downstream applications, and recrystallization remains a powerful, cost-effective, and scalable purification technique. However, the presence of a phenolic hydroxyl group and a ketone moiety within a sensitive benzofuranone scaffold can present unique challenges.[3] This guide is structured to address these specific issues directly.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common failures encountered during the recrystallization of this compound.

Q1: I've cooled my solution, but no crystals have formed. What's wrong?

This is the most frequent issue in recrystallization and typically points to one of two primary causes: incorrect solvent volume or supersaturation.[4][5]

Possible Cause 1: Excessive Solvent You have likely used too much solvent, meaning the solution is not saturated enough for crystals to form even when cold.[6][7]

  • Validation: Dip a glass stirring rod into your clear solution, remove it, and let the solvent evaporate. If a significant solid residue forms on the rod, your compound is in there, but the solution is too dilute.[6]

  • Solution:

    • Gently heat the solution to boiling and reduce the solvent volume by 15-20% via evaporation.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly again.

    • If crystals still do not form, repeat the process until you find the appropriate saturation point.

Possible Cause 2: Supersaturation The solution is saturated, but the crystals lack a surface to begin growing—a process called nucleation.[4][7]

  • Solution 1: Induce Nucleation by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections on the glass provide an ideal surface for the first crystals to form.[6][7]

  • Solution 2: Seed Crystal Addition. If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This "seed" acts as a template for further crystal growth.[6]

Decision Workflow: No Crystal Formation

NoCrystals start No Crystals Forming check_residue Dip glass rod. Is there solid residue after evaporation? start->check_residue boil_off Solution is too dilute. Boil off 15-20% of solvent and re-cool. check_residue->boil_off Yes supersaturated Solution is likely supersaturated. check_residue->supersaturated No boil_off->start Re-evaluate scratch Scratch inner flask surface with a glass rod. supersaturated->scratch seed Add a seed crystal. scratch->seed If scratching fails success Crystals Form scratch->success Success seed->success

Caption: Decision tree for troubleshooting lack of crystallization.

Q2: My compound separated as an oil, not crystals. How do I fix this?

This phenomenon, known as "oiling out," occurs when the solid melts before it crystallizes.[4][6] This is common when the compound's melting point is lower than the boiling point of the solvent or when a high concentration of impurities significantly depresses the melting point.[4][5] Oiled-out products are rarely pure because the oil phase can dissolve impurities more effectively than the solvent.[6]

  • Solution 1: Adjust Solvent Volume & Cooling Rate.

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount (5-10% of the total volume) of additional hot solvent to ensure the compound stays in solution at a slightly lower temperature.

    • Allow the flask to cool very slowly. You can do this by leaving it on a hot plate with the heat turned off or by placing the flask in a large beaker of hot water (a makeshift water bath). This slow cooling is critical to ensure the solution temperature drops below the compound's melting point before saturation is reached.[4]

  • Solution 2: Re-evaluate Your Solvent Choice. If oiling out persists, your solvent's boiling point may be too high. Consider a solvent with similar polarity but a lower boiling point. For example, if you used ethanol, try methanol.[6]

  • Solution 3: Remove Impurities. If the crude material is heavily contaminated, consider a preliminary purification step (e.g., passing through a short silica plug) or adding an activated charcoal step during recrystallization to remove impurities that may be causing the issue.[6]

Troubleshooting Flow: Oiling Out

OilingOut start Compound has 'Oiled Out' reheat Reheat solution to dissolve the oil. start->reheat add_solvent Add 5-10% more hot solvent. reheat->add_solvent slow_cool Cool VERY slowly (e.g., in a warm water bath). add_solvent->slow_cool check_oil Does it oil out again? slow_cool->check_oil success Crystals Form check_oil->success No change_solvent Problem persists. Choose a new solvent with a lower boiling point. check_oil->change_solvent Yes

Caption: Step-by-step process for resolving an "oiling out" event.

Q3: My final yield is very low. Where did my compound go?

A low yield (<70%) suggests that a significant portion of your compound was not recovered.

  • Possible Cause 1: Using Too Much Solvent. This is the most common reason for poor recovery. The compound remains dissolved in the mother liquor after cooling.[6][7] Always use the minimum amount of boiling solvent required to dissolve your crude solid.[7]

  • Possible Cause 2: Premature Crystallization. If the compound crystallizes in the filter funnel during hot filtration (to remove insoluble impurities), it will be discarded with the filter paper.[5][8]

    • Prevention: Use a stemless or short-stemmed funnel, pre-heat the funnel and receiving flask with hot solvent or steam, and keep the solution at a rolling boil during the transfer.[8]

  • Possible Cause 3: Inappropriate Washing. Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product.[7]

    • Prevention: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent.[7][8]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing this compound?

Solvent ClassExamplesSuitability for this compound
Polar Protic Water, Ethanol, Methanol, IsopropanolExcellent starting point. The hydroxyl and ketone groups suggest good solubility. Ethanol and methanol are often good choices.[10][11] Water was used for a similar isomer but may risk hydrolysis.[12]
Polar Aprotic Acetone, Ethyl AcetatePossible. May dissolve the compound too well at room temperature, leading to poor recovery. Best used as the more "soluble" component in a mixed-solvent system.
Non-Polar Hexane, TolueneUnlikely to be effective as a primary solvent. The compound is too polar. May be used as the "insoluble" component in a mixed-solvent system to induce precipitation.

Recommendation: Start by testing ethanol or isopropanol. If the compound is too soluble even when cold, consider a mixed-solvent system like Ethanol/Water or Ethyl Acetate/Hexane.

Q: Should I use activated charcoal? I see colored impurities.

Yes, but with caution. Activated charcoal is excellent for removing colored, high-molecular-weight impurities.[3] However, because this compound is a phenolic compound, there is a potential for complexation with trace ferric ions in standard charcoal, which can impart a reddish color.[3]

  • Best Practice:

    • Use a minimal amount of high-purity, acid-washed activated charcoal.

    • Add the charcoal to the hot solution after the compound has dissolved but before bringing it to a full boil to prevent violent bumping.[3]

    • Keep the heating time with charcoal brief (1-2 minutes) before performing a hot gravity filtration.

Q: How do I perform a hot gravity filtration correctly?

This step is crucial for removing insoluble impurities or charcoal without losing your product to premature crystallization.

Workflow: Hot Gravity Filtration

HotFiltration start Prepare for Hot Filtration setup Place fluted filter paper in a stemless funnel. start->setup preheat Place funnel over the receiving flask. Add a small amount of pure solvent and boil to pre-heat the apparatus with vapor. setup->preheat bring_to_boil Bring the main solution (with dissolved compound) to a rolling boil. preheat->bring_to_boil pour Pour the boiling solution through the hot, pre-wetted funnel in portions. bring_to_boil->pour rinse Rinse the original flask with a small amount of hot solvent and pour through the funnel. pour->rinse proceed Proceed to cool the clear filtrate. rinse->proceed

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 4-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of heterocyclic compounds is paramount. 4-Hydroxybenzofuran-3(2H)-one, a key structural motif in various biologically active molecules, presents a unique set of challenges and insights in its NMR spectral analysis. This guide provides an in-depth, experience-driven approach to interpreting the ¹H and ¹³C NMR spectra of this compound, comparing it with relevant alternatives and offering a robust experimental protocol.

The Structural Significance of this compound

This compound belongs to the benzofuranone class of heterocyclic compounds, which are prevalent in natural products and medicinal chemistry.[1] The precise characterization of its structure is the foundation for understanding its reactivity, and biological activity, and for the development of novel derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the carbon-hydrogen framework of the molecule.

Deciphering the ¹H NMR Spectrum: A Predictive Analysis

The structure of this compound features a benzene ring fused to a five-membered heterocyclic ring. The protons on the aromatic ring and the methylene protons in the heterocyclic ring will give rise to distinct signals.

Expected ¹H NMR Signals (in CDCl₃):

Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5~6.9Doublet of doublets (dd)J ≈ 8.0, 1.0Ortho-coupled to H-6 and meta-coupled to H-7. Shielded by the hydroxyl group at C-4.
H-6~7.4Triplet (t)J ≈ 8.0Ortho-coupled to H-5 and H-7.
H-7~7.0Doublet of doublets (dd)J ≈ 8.0, 1.0Ortho-coupled to H-6 and meta-coupled to H-5.
H-2 (CH₂)~4.6Singlet (s)-Methylene protons adjacent to a carbonyl group and an oxygen atom. The absence of adjacent protons leads to a singlet.
4-OHVariable (broad singlet)Broad singlet (br s)-The chemical shift is concentration and solvent-dependent. The proton is exchangeable.

The aromatic protons (H-5, H-6, and H-7) will appear in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm.[4][5] The methylene protons (H-2) are expected to be significantly deshielded due to the adjacent electron-withdrawing carbonyl group and the oxygen atom of the furanone ring, placing their signal around 4.6 ppm. The phenolic hydroxyl proton will likely appear as a broad singlet that can exchange with deuterium upon the addition of D₂O.

Unveiling the Carbon Skeleton: Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum provides a direct look at the carbon framework of the molecule. As with the ¹H NMR spectrum, we can predict the approximate chemical shifts based on the electronic environment of each carbon atom.

Expected ¹³C NMR Signals (in CDCl₃):

Carbon LabelPredicted Chemical Shift (ppm)Rationale
C-2~70Aliphatic carbon bonded to an oxygen and adjacent to a carbonyl group.
C-3 (C=O)~198Carbonyl carbon of a five-membered ring ketone.
C-3a~120Aromatic carbon at a ring junction.
C-4~155Aromatic carbon attached to the hydroxyl group (ipso-carbon).
C-5~115Aromatic carbon ortho to the hydroxyl group.
C-6~130Aromatic carbon.
C-7~118Aromatic carbon.
C-7a~160Aromatic carbon bonded to the ether oxygen.

The carbonyl carbon (C-3) is expected to have the most downfield chemical shift, typically above 190 ppm.[6][7] The aromatic carbons will resonate in the 110-160 ppm range, with the carbon bearing the hydroxyl group (C-4) and the carbon attached to the ether oxygen (C-7a) appearing at the lower field end of this range due to the deshielding effect of the oxygen atoms. The aliphatic C-2 carbon will be found in the upfield region, around 70 ppm.

Comparative Analysis: Insights from Structural Analogs

To substantiate our predictive analysis, we can compare the expected NMR data of this compound with the experimentally determined data of structurally related benzofuranones. For instance, 7-methylbenzofuran-2(3H)-one and other substituted benzofuranones have been synthesized and characterized, providing valuable reference points.[8] The general chemical shift regions and coupling patterns observed in these analogs align with our predictions for this compound, lending confidence to our interpretation.

A Robust Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of this compound, a well-defined experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a singlet.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • For more detailed structural information, consider running DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Visualizing Molecular Connectivity and Experimental Workflow

To aid in the understanding of the NMR data and the experimental process, the following diagrams are provided.

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a clear and achievable goal, even in the absence of a readily available reference spectrum. By applying fundamental principles of NMR theory and leveraging data from structural analogs, a confident and accurate interpretation of the ¹H and ¹³C NMR spectra can be made. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the integrity of the structural assignment. This comprehensive approach empowers researchers to confidently characterize this important heterocyclic compound and its derivatives in their ongoing research and development efforts.

References

  • PubChem. This compound. [Link]

  • Beaudry, C. M. Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

  • Hu, Y., et al. Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chim. Slov.2019, 66, 746-752.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). [Link]

  • Typical ¹H NMR Chemical Shifts. University of California, Los Angeles. [Link]

  • Typical ¹³C NMR Chemical Shifts. University of California, Los Angeles. [Link]

  • Kwan, E. E. Lecture 13: Experimental Methods. Harvard University. [Link]

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction... [Link]

  • MDPI. An NMR Database for Organic and Organometallic Compounds. [Link]

  • Reich, H. J. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • SpectraBase. 2-[(3,4-DIHYDROXYPHENYL)-METHYL]-4,6-DIHYDROXY-3(2H)-BENZOFURANONE - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • NIST WebBook. 3(2H)-Benzofuranone. [Link]

  • Basic NMR Concepts. Boston University. [Link]

  • ResearchGate. Fig. S3. a) ¹H-NMR and b) ¹³C-NMR spectra of compound 3. [Link]

  • ChemistryViews. Flexible Synthesis of Benzofuranones. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of a molecule is paramount for its identification, characterization, and quantification. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Hydroxybenzofuran-3(2H)-one. In the absence of a publicly available, experimentally derived spectrum for this specific isomer, this guide synthesizes established fragmentation principles from analogous structures to propose a robust fragmentation pathway. This is then compared with the known fragmentation of its parent molecule, benzofuran-3(2H)-one, to highlight the influence of the hydroxyl substituent and provide a framework for isomeric differentiation.

Introduction: The Structural Context

This compound belongs to the benzofuranone class of heterocyclic compounds. Its structure consists of a benzene ring fused to a five-membered lactone-like ring, with a hydroxyl group at the 4-position of the aromatic ring. This structure presents several key features that dictate its fragmentation behavior under mass spectrometry conditions: the aromatic system, a carbonyl group, a heteroatom (oxygen) in the five-membered ring, and a phenolic hydroxyl group. The interplay of these functional groups under high-energy electron impact leads to a characteristic fragmentation pattern.

Predicted Fragmentation Pathway of this compound

Electron ionization (EI) typically begins with the removal of an electron to form a molecular ion (M•+). For this compound (Molecular Weight: 150.13 g/mol ), the molecular ion is expected at an m/z of 150. The stability of the aromatic ring suggests this peak will be reasonably intense. Subsequent fragmentation is driven by the energetic instability of this radical cation, leading to the formation of more stable fragment ions.

The primary fragmentation is predicted to proceed through two competing pathways initiated by the cleavage of the heterocyclic ring:

  • Pathway A: Loss of Carbon Monoxide (CO): This is a very common fragmentation for cyclic ketones and lactones.[1] Alpha-cleavage adjacent to the carbonyl group, followed by the elimination of a stable, neutral CO molecule (28 Da), is a highly favored process. This would lead to the formation of a radical cation at m/z 122 .

  • Pathway B: Retro-Diels-Alder (RDA) Reaction: The benzofuranone structure can be viewed as a potential substrate for a retro-Diels-Alder reaction, a common fragmentation pathway for cyclic systems with unsaturation.[2][3] This concerted reaction would involve the cleavage of the heterocyclic ring to yield a diene and a dienophile. In this case, it would lead to the expulsion of ketene (CH₂=C=O, 42 Da), resulting in a fragment ion at m/z 108 .

These initial, high-mass fragments are then expected to undergo further fragmentation, providing additional structural information.

Visualization of the Proposed Fragmentation Pathways

The following diagrams, generated using DOT language, illustrate the predicted primary and secondary fragmentation steps for this compound.

G M [M]•+ m/z 150 (this compound) A1 Loss of CO (-28 Da) M->A1 B1 Retro-Diels-Alder Loss of CH2CO (-42 Da) M->B1 F1 [M - CO]•+ m/z 122 A1->F1 A2 Loss of CHO• (-29 Da) F1->A2 F2 [M - CO - CHO]•+ m/z 93 A2->F2 F3 [M - CH2CO]•+ m/z 108 B1->F3 A3 Loss of CO (-28 Da) F3->A3 F4 [M - CH2CO - CO]•+ m/z 80 A3->F4

Caption: Proposed primary fragmentation pathways for this compound.

Comparison with Benzofuran-3(2H)-one

To understand the influence of the 4-hydroxy group, it is instructive to compare the predicted fragmentation of our target molecule with the known fragmentation of its unsubstituted parent, benzofuran-3(2H)-one (also known as coumaranone).[4]

FeatureBenzofuran-3(2H)-oneThis compound (Predicted)Rationale for Differences
Molecular Formula C₈H₆O₂C₈H₆O₃Addition of a hydroxyl group.
Molecular Weight 134.13 g/mol 150.13 g/mol Mass of the added oxygen atom (16 Da).
Molecular Ion (M•+) m/z 134m/z 150Reflects the respective molecular weights.
Primary Loss of CO m/z 106m/z 122The hydroxyl group remains on the fragment after CO loss.
Primary RDA Fragment Not typically reported as a major fragment.m/z 108 (Loss of CH₂CO)The presence of the electron-donating hydroxyl group may influence the favorability of this pathway.
Secondary Fragments m/z 78 (Loss of CO from 106)m/z 93 (Loss of CHO from 122)The hydroxylated aromatic ring in the m/z 122 fragment leads to a different subsequent neutral loss.
m/z 77 (Phenyl cation)m/z 80 (Loss of CO from 108)Further fragmentation of the RDA product.

The most significant predicted difference is the shift in the m/z values of the major fragments by 16 units, corresponding to the mass of the additional oxygen atom. The presence of the hydroxyl group also introduces the possibility of alternative fragmentation pathways, such as the loss of a formyl radical (CHO•) from the [M-CO]•+ ion, which is a characteristic fragmentation for phenols.[5]

Distinguishing Between Hydroxy Isomers

While the mass spectra of positional isomers can be very similar, subtle differences in fragment intensities or the presence of unique, low-abundance ions can sometimes allow for their differentiation.[6][7] For the hydroxybenzofuran-3(2H)-one isomers (4-OH, 5-OH, 6-OH, 7-OH), the key to differentiation would lie in how the position of the hydroxyl group affects the stability of the fragment ions or enables specific interactions.

For instance, a hydroxyl group at the 7-position (ortho to the ring oxygen) could potentially lead to a unique rearrangement involving hydrogen transfer to the ether oxygen, which would not be possible for the 4-, 5-, or 6-hydroxy isomers. While a definitive prediction requires experimental data, it is a sound hypothesis that the relative abundances of the major fragments (e.g., [M-CO]•+ vs. RDA fragment) would vary between the isomers due to the differing electronic effects of the hydroxyl group at each position on the stability of the resulting radical cations.

Experimental Protocol for Mass Spectrometry Analysis

To validate the proposed fragmentation patterns and establish a definitive spectrum for this compound, the following experimental protocol is recommended. This protocol is designed for a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source, a common setup for the analysis of small, semi-volatile molecules.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. The optimal concentration should be determined empirically to avoid detector saturation.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole or ion trap).

  • Injector: Split/splitless injector.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Source (Ionization) Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

  • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).

Data Acquisition and Analysis Workflow

The following workflow diagram illustrates the process from sample injection to data interpretation.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Interpretation A Inject 1 µL Sample B GC Separation A->B C EI Ionization (70 eV) B->C D Mass Analysis (Quadrupole) C->D E Acquire Total Ion Chromatogram (TIC) D->E F Identify Analyte Peak E->F G Extract Mass Spectrum F->G H Identify Molecular Ion (m/z 150) G->H I Assign Fragment Ions H->I J Compare with Predicted Pattern I->J K Library Search (if available) I->K

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This guide provides a detailed, theoretically grounded framework for understanding the mass spectrometric fragmentation of this compound. By leveraging established principles of mass spectrometry and comparing with the known behavior of its parent compound, we can predict a characteristic fragmentation pattern dominated by the loss of carbon monoxide and a potential retro-Diels-Alder pathway. The provided experimental protocol offers a standardized method for obtaining the actual mass spectrum, which will be crucial for confirming these predictions and for the unambiguous identification of this compound in complex matrices. This comparative approach not only aids in the structural elucidation of the target molecule but also provides a logical basis for distinguishing it from its positional isomers, a common challenge in analytical chemistry and drug development.

References

  • Dias, H. J., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(12), 1215-1225. [Link]

  • NIST. (n.d.). 3(2H)-Benzofuranone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Welke, J. E., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. Analytical and Bioanalytical Chemistry, 407(13), 3817-3831. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2023). Retro-Diels–Alder reaction. Retrieved from [Link]

  • PharmaTutor. (2016). Basic fragmentation types, rules and factors influencing it. Retrieved from [Link]

  • Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057-4064. [Link]

Sources

A Comparative Analysis of the Biological Activities of 4-Hydroxy- vs. 6-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic compounds, benzofuranones represent a privileged scaffold, demonstrating a wide array of biological activities. The substitution pattern on the benzofuranone core can significantly influence its pharmacological profile. This guide provides a comparative analysis of the biological activities of two isomeric forms: 4-hydroxybenzofuran-3(2H)-one and 6-hydroxybenzofuran-3(2H)-one. While direct comparative studies on these two specific molecules are limited in publicly available literature, this document synthesizes existing data on their derivatives and related structures to offer insights into their potential therapeutic applications.

Structural Overview and Chemical Properties

This compound and 6-hydroxybenzofuran-3(2H)-one are structural isomers, differing only in the position of the hydroxyl group on the benzene ring. This seemingly minor structural variance can lead to significant differences in their electronic properties, hydrogen bonding capabilities, and ultimately, their interaction with biological targets.

CompoundStructureChemical FormulaMolar Mass
This compoundthis compoundC₈H₆O₃150.13 g/mol
6-Hydroxybenzofuran-3(2H)-one6-Hydroxybenzofuran-3(2H)-oneC₈H₆O₃150.13 g/mol

The position of the hydroxyl group influences the acidity of the proton and the molecule's ability to donate a hydrogen atom or an electron, which is a key determinant of antioxidant activity. Furthermore, the location of this functional group can affect the molecule's overall polarity and its ability to form specific hydrogen bonds with enzyme active sites or receptors.

Comparative Biological Activities

While a head-to-head comparison is challenging due to the scarcity of data on the parent compounds, we can infer potential activities by examining studies on their derivatives. The benzofuranone scaffold is a common feature in many biologically active natural products and synthetic compounds.[1]

Antioxidant Activity

The antioxidant potential of phenolic compounds is closely linked to the number and position of hydroxyl groups on the aromatic ring. These groups can donate a hydrogen atom to neutralize free radicals, a process influenced by the stability of the resulting phenoxyl radical.

  • 6-Hydroxybenzofuran-3(2H)-one Derivatives: Derivatives of 6-hydroxybenzofuran-3(2H)-one, particularly aurones, have been investigated for their antioxidant properties. For instance, a study on (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, a derivative, highlighted its significant antioxidant properties.[2] The presence of the 6-hydroxyl group is thought to contribute to this activity.

  • This compound Derivatives: While specific antioxidant data for this compound is scarce, the general principles of phenolic antioxidants suggest it would also possess radical scavenging capabilities. The proximity of the 4-hydroxyl group to the furanone ring might influence its reactivity. Theoretical studies on related benzofuran derivatives suggest that the position of the hydroxyl group significantly impacts the bond dissociation enthalpy of the O-H bond, a key parameter in antioxidant activity.

Inference: Based on the structure-activity relationships of phenolic antioxidants, it is plausible that both isomers exhibit antioxidant activity. The relative potency would depend on the stability of the phenoxyl radical formed upon hydrogen donation. The electronic effects of the furanone ring at either the 4- or 6-position would play a crucial role in this stabilization.

Antimicrobial Activity

Benzofuran derivatives have been a rich source of antimicrobial agents.

  • 6-Hydroxybenzofuran-3(2H)-one Derivatives: Several studies have highlighted the antimicrobial potential of compounds derived from 6-hydroxybenzofuran-3(2H)-one. For example, novel 1,3-thiazole derivatives based on the 6-hydroxybenzofuran-3(2H)-one scaffold have been synthesized and shown to possess antibacterial and antifungal activities. Another study on 3-methanone-6-substituted-benzofuran derivatives found that compounds bearing a hydroxyl group at the C-6 position exhibited excellent antibacterial activities against a panel of bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 0.78 to 12.5 µg/mL.[3]

Derivative of 6-Hydroxybenzofuran-3(2H)-oneTest OrganismMIC (µg/mL)
6-hydroxy-3-methanone benzofuran derivativeEscherichia coli0.78 - 12.5
6-hydroxy-3-methanone benzofuran derivativeStaphylococcus aureus0.78 - 12.5
6-hydroxy-3-methanone benzofuran derivativeMethicillin-resistant S. aureus0.78 - 12.5
6-hydroxy-3-methanone benzofuran derivativeBacillus subtilis0.78 - 12.5
6-hydroxy-3-methanone benzofuran derivativePseudomonas aeruginosa0.78 - 12.5
  • This compound Derivatives: There is a notable lack of published data on the antimicrobial activity of this compound or its direct derivatives.

Inference: The available evidence strongly suggests that the 6-hydroxybenzofuran-3(2H)-one scaffold is a promising starting point for the development of novel antimicrobial agents. The 6-hydroxyl group appears to be a key pharmacophore for this activity. The antimicrobial potential of the 4-hydroxy isomer remains an open area for investigation.

Anti-inflammatory Activity

Inflammation is a complex biological response, and many natural and synthetic compounds are being explored for their anti-inflammatory properties.

  • 6-Hydroxybenzofuran-3(2H)-one Derivatives: Derivatives of 6-hydroxybenzofuran-3(2H)-one have been investigated as potential anti-inflammatory agents. A study reported that certain 2-benzylidene-6-hydroxybenzofuran-3(2H)-ones (aurones) exhibited inhibitory activity against lipopolysaccharide (LPS)-stimulated reactive oxygen species (ROS) production in RAW 264.7 macrophages, a key event in the inflammatory cascade. One derivative showed a 74.76% inhibition in a DPPH scavenging assay, indicating its antioxidant and potential anti-inflammatory action.[4]

Inference: The 6-hydroxybenzofuran-3(2H)-one framework shows promise for the development of anti-inflammatory agents, likely linked to its antioxidant and radical scavenging properties. The anti-inflammatory potential of the 4-hydroxy isomer is yet to be explored.

dot

Caption: Potential anti-inflammatory mechanism of 6-hydroxybenzofuran-3(2H)-one derivatives.

Cytotoxic Activity

The evaluation of cytotoxicity is crucial for drug development, both for identifying potential anticancer agents and for assessing the safety profile of a compound.

  • 6-Hydroxybenzofuran-3(2H)-one Derivatives: Aurones derived from 6-hydroxybenzofuran-3(2H)-one have been evaluated for their antiproliferative activity against various cancer cell lines.

  • This compound Derivatives: Information on the cytotoxic effects of this compound derivatives is limited.

Inference: The benzofuranone scaffold, in general, has been explored for its anticancer potential. The specific contribution of the 4-hydroxy versus 6-hydroxy substitution to cytotoxicity requires further investigation.

Experimental Protocols

To facilitate further research and direct comparison, this section provides standardized protocols for key biological assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.[5]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds (dissolved in methanol)

  • Ascorbic acid or Trolox (positive control)

  • Methanol (spectroscopic grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

dot

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_incubation Incubation cluster_measurement Measurement & Analysis A Serial Dilutions of Test Compound C Mix in 96-well plate: 100 µL Compound + 100 µL DPPH A->C B DPPH Solution (0.1 mM in Methanol) B->C D Incubate 30 min in the dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophage cells.[6]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a negative control (no LPS).

  • After incubation, collect the cell culture supernatant.

  • To 50 µL of the supernatant, add 50 µL of Griess Reagent A, incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition and the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic (positive control)

  • 96-well microtiter plate

  • Bacterial incubator

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Prepare a two-fold serial dilution of the test compounds and the positive control in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a growth control (bacteria in broth without compound) and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The available literature suggests that the 6-hydroxybenzofuran-3(2H)-one scaffold holds significant promise for the development of antioxidant, antimicrobial, and anti-inflammatory agents. The hydroxyl group at the 6-position appears to be a critical feature for these biological activities. In contrast, there is a substantial gap in our understanding of the biological profile of this compound.

To provide a definitive comparison, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of 4-hydroxy- and 6-hydroxybenzofuran-3(2H)-one across a range of biological assays.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives of both isomers to understand the impact of different substituents on their biological activity.

This guide serves as a starting point for researchers interested in the therapeutic potential of these isomeric benzofuranones. The preliminary evidence for the biological activities of the 6-hydroxy isomer warrants further investigation, while the 4-hydroxy isomer represents an unexplored area with potential for novel discoveries.

References

  • 6‐Hydroxy ‐benzofuran‐3‐( 2 H )‐ones as Potential Anti‐Inflammatory Agents: Synthesis and Inhibitory Activity of LPS ‐Stimulated ROS Production in RAW 264.7 Macrophage. (2025). ResearchGate. [Link]

  • Liu, J., Jiang, F., Jiang, X., Zhang, W., Liu, J., Liu, W., & Fu, L. (2012). Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. European Journal of Medicinal Chemistry, 54, 879-886. [Link]

  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). PubMed Central. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxybenzofuran-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxybenzofuran-3(2H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and inherent reactivity make it a versatile starting point for the design and synthesis of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their antimicrobial, anticancer, and antioxidant activities. We will explore how specific structural modifications influence biological efficacy, supported by experimental data and mechanistic insights.

The Core Scaffold: this compound

The this compound core, also known as aurone, is characterized by a fused benzene and furanone ring system with a hydroxyl group at the C4 position. This phenolic hydroxyl group is a key determinant of the molecule's chemical and biological properties, particularly its antioxidant capacity. The enone functionality within the furanone ring also contributes to its reactivity and potential for Michael addition reactions, which can be crucial for its mechanism of action.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Derivatives of the benzofuran-3(2H)-one scaffold have demonstrated promising antimicrobial properties. The SAR studies in this area have revealed critical insights into the structural requirements for potent activity.

A notable study involved the synthesis of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives, which were evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[1] The key findings from this research highlight the importance of the substituent at the C2 position.

Key SAR Insights for Antimicrobial Activity:

  • Substitution at C2: The introduction of a nitroimidazolylmethylene moiety at the C2 position was found to be crucial for antibacterial activity.

  • Isomeric Effects: Derivatives with a 5-nitroimidazole substituent displayed broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and the Gram-negative bacterium Klebsiella pneumoniae. In contrast, their 4-nitroimidazole counterparts were largely inactive.[1]

  • Substitution on the Benzene Ring: Modifications on the benzofuran ring system also modulate the antimicrobial potency. Halogenation or the introduction of other electron-withdrawing groups can influence the electronic properties of the scaffold and its interaction with biological targets.

Comparative Data: Minimum Inhibitory Concentration (MIC) of 2-Substituted Benzofuran-3(2H)-one Derivatives
Compound IDR (Substituent on Benzene Ring)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. K. pneumoniae
11a H816
11c 6-Cl48
11e 6-Br48
11h 5,7-di-Cl24
12a H (4-nitroimidazole)>128>128

Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2007, 17(22), 6354-63.[1]

Experimental Protocol: Synthesis of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones

A general method for the synthesis of these derivatives involves the condensation of a substituted benzofuran-3(2H)-one with a nitroimidazole-carboxaldehyde.

Step-by-Step Methodology:

  • Preparation of Benzofuran-3(2H)-one: The starting benzofuran-3(2H)-one can be synthesized from the corresponding 2-hydroxyacetophenone through an appropriate cyclization reaction.

  • Condensation Reaction: An equimolar mixture of the benzofuran-3(2H)-one and the desired nitroimidazole-carboxaldehyde is refluxed in a suitable solvent (e.g., ethanol or acetic acid) in the presence of a catalytic amount of a base (e.g., piperidine or sodium acetate).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated product is filtered, washed, and recrystallized from an appropriate solvent to yield the pure (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivative.

Logical Workflow for Antimicrobial SAR Analysis

SAR_Antimicrobial Core This compound Core C2_Mod C2 Position Modification (e.g., nitroimidazolylmethylene) Core->C2_Mod Essential for Activity Benzene_Mod Benzene Ring Substitution (e.g., Halogenation) Core->Benzene_Mod Modulates Potency Activity Antimicrobial Activity C2_Mod->Activity Benzene_Mod->Activity

Caption: Key structural modifications influencing antimicrobial activity.

Anticancer Activity: Targeting Proliferative Disorders

The benzofuran scaffold is a common feature in many natural and synthetic compounds with potent anticancer activity.[2][3][4][5] For this compound derivatives, SAR studies have focused on substitutions at various positions to enhance cytotoxicity against cancer cell lines.

Key SAR Insights for Anticancer Activity:

  • Halogenation: The introduction of halogen atoms, particularly bromine, onto the benzofuran ring or on substituents has been shown to significantly increase cytotoxic activity against various cancer cell lines, including leukemia and cervical carcinoma cells.[2]

  • Substitution at C2 and C3: The nature of the substituent at the C2 and C3 positions plays a crucial role. For instance, the presence of an acetyl group or a brominated methyl group can enhance cytotoxicity.[2]

  • Hybrid Molecules: The development of hybrid molecules, where the benzofuran-3(2H)-one core is linked to other pharmacophores like chalcones, has emerged as a promising strategy to develop potent and selective anticancer agents.[6] These hybrids can target specific pathways involved in cancer progression, such as VEGFR-2 kinase.

Comparative Data: Cytotoxicity (IC50) of Benzofuran Derivatives against HeLa Cells
Compound IDKey Structural FeaturesIC50 (µM) vs. HeLa
1c 7-acetyl, 3-(bromomethyl)15.2
1e 7-acetyl, 3-methyl, 6-bromo12.8
2d 2-acetyl, 3-(bromomethyl)10.5
3a 2-carboxy, 3-methyl, 7-bromo18.1
Doxorubicin (Reference Drug)1.1

Data synthesized from Molecules, 2019, 24(8), 1529.[2]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzofuran derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Targeted by Anticancer Benzofuran Derivatives

Anticancer_Pathway Benzofuran Benzofuran-chalcone Hybrid VEGFR2 VEGFR-2 Kinase Benzofuran->VEGFR2 Inhibits Apoptosis Apoptosis Benzofuran->Apoptosis Induces Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes Proliferation Cancer Cell Proliferation VEGFR2->Proliferation Promotes

Caption: Inhibition of VEGFR-2 signaling by benzofuran derivatives.

Antioxidant Activity: Scavenging Reactive Oxygen Species

The phenolic hydroxyl group at the C4 position of the this compound scaffold is a primary contributor to its antioxidant properties.[7] This hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components.

Key SAR Insights for Antioxidant Activity:

  • Phenolic Hydroxyl Group: The presence of the 4-hydroxyl group is fundamental for antioxidant activity. Its ability to donate a hydrogen atom is a key mechanistic step.

  • Substituents on the Benzene Ring: The nature and position of other substituents on the benzene ring can significantly influence the antioxidant capacity. Electron-donating groups (EDGs) generally enhance the antioxidant activity by stabilizing the resulting phenoxyl radical.

  • Transformation from Chroman to Benzofuran: It has been reported that the transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can lead to an increase in antioxidant activity.[7]

Comparative Data: Antioxidant Activity of Substituted Benzofurans
CompoundR1 SubstituentR Substituent% DPPH Radical Scavenging
6a MorpholineH78
6c MorpholineOMe85
6d MorpholineBr88
6j 1-Pyridyl-2-yl piperazineOMe92
Ascorbic Acid (Reference)-95

Data synthesized from the Journal of the Korean Chemical Society, 2009, 53(1), 105-110.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the antioxidant capacity of compounds.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compounds.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a certain period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Mechanism of Antioxidant Action

Caption: Hydrogen atom donation mechanism for antioxidant activity.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective antimicrobial, anticancer, and antioxidant compounds.

Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways involved in the biological activities of these derivatives is crucial for rational drug design.

  • Development of Multi-target Agents: The inherent antioxidant properties of the scaffold could be combined with other biological activities to create multi-target drugs, which may be particularly effective for complex diseases like cancer.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro studies need to be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights from SAR studies and employing modern drug discovery techniques, the full therapeutic potential of this compound derivatives can be realized.

References

Sources

A Senior Application Scientist's Guide to the Comparative Antioxidant Properties of Benzofuranone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced antioxidant potential of heterocyclic scaffolds is paramount. Benzofuranone, a privileged structural motif found in numerous natural products and pharmacologically active compounds, presents a compelling case for in-depth comparative analysis.[1][2] The isomeric forms of benzofuranone, particularly with varying substitution patterns, can exhibit remarkably different antioxidant capacities. This guide provides a comprehensive comparative study of the antioxidant properties of benzofuranone isomers, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Significance of Isomerism in Benzofuranone's Antioxidant Activity

The antioxidant activity of benzofuranone derivatives is intrinsically linked to their molecular structure. Key determinants of their radical-scavenging and reductive capabilities include the core benzofuranone scaffold (2(3H)-benzofuranone versus 3(2H)-benzofuranone) and, most critically, the number and position of hydroxyl (-OH) groups on the aromatic ring.[3] These structural variations influence the molecule's ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

The stability of the resulting phenoxyl radical after hydrogen donation is a crucial factor. Isomers with hydroxyl groups at positions that allow for greater resonance stabilization of this radical will exhibit enhanced antioxidant activity. For instance, hydroxyl groups at the 5- and 7-positions can effectively delocalize the unpaired electron, leading to a more stable radical and, consequently, a more potent antioxidant.

Comparative Analysis of Antioxidant Capacity

To provide a clear comparison, this section summarizes available experimental data on the antioxidant properties of various benzofuranone derivatives. The data is primarily derived from three widely accepted assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging, and FRAP (Ferric Reducing Antioxidant Power).

It is crucial to note that the following data is compiled from various studies. Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.

DPPH Radical Scavenging Activity

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[4] The antioxidant's potency is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Compound/IsomerSubstitutionIC50 (µM)Reference
Benzofuran-2-yl(phenyl)methanone Derivative 1p-OCH316.04[5]
Benzofuran-2-yl(phenyl)methanone Derivative 2p-Cl32.33[5]
2-Benzofuran-1(3H)-one Derivative-1.23 µg/mL[6]
5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid5-OH, 4,6,7-trimethylBetter than Trolox C[1]
ABTS Radical Cation Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). Similar to the DPPH assay, the results are often expressed as IC50 values.

Compound/IsomerSubstitutionIC50 (µM)Reference
Benzofuran-2-yl(phenyl)methanone Derivative 1p-OCH316.99[5]
Benzofuran-2-yl(phenyl)methanone Derivative 2p-Cl33.01[5]
Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are typically expressed as Fe²⁺ equivalents.

Causality Behind Experimental Choices: Why These Assays?

The selection of DPPH, ABTS, and FRAP assays provides a multi-faceted evaluation of antioxidant potential, each with its own mechanistic basis.

  • DPPH Assay: This method primarily assesses the capacity of an antioxidant to donate a hydrogen atom. The steric accessibility of the radical is a factor, making it a good initial screen for radical scavenging ability.

  • ABTS Assay: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants. It is less affected by steric hindrance compared to the DPPH radical.

  • FRAP Assay: This assay is based on an electron transfer mechanism. It provides a direct measure of the total reducing power of a sample, which is an important aspect of antioxidant activity.

By employing these three distinct assays, a more comprehensive and reliable profile of the antioxidant properties of benzofuranone isomers can be established.

Experimental Protocols: A Self-Validating System

The following are detailed, step-by-step methodologies for the key antioxidant assays. Adherence to these protocols is essential for obtaining reproducible and trustworthy results.

DPPH Radical Scavenging Assay Protocol

This protocol is based on the method described by Blois (1958).[8]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in the dark at 4°C.

    • Test Compounds: Prepare stock solutions of the benzofuranone isomers in methanol at a concentration of 1 mg/mL. From the stock solutions, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, in methanol with the same concentration range as the test compounds.

  • Assay Procedure:

    • Add 2.0 mL of the DPPH solution to 2.0 mL of each concentration of the test compounds and the positive control.

    • For the blank, mix 2.0 mL of methanol with 2.0 mL of the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

ABTS Radical Cation Scavenging Assay Protocol

This protocol is adapted from the method described by Re et al. (1999).

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Diluted ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ working solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compounds and Positive Control: Prepare as described in the DPPH assay protocol.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compounds and the positive control.

    • For the blank, add 1.0 mL of the diluted ABTS•+ solution to 10 µL of methanol.

    • Incubate the mixtures at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 734 nm.

    • Calculate the percentage of radical scavenging activity as described for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

This protocol is based on the method of Benzie and Strain (1996).

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

    • Test Compounds: Prepare as described in the DPPH assay protocol.

    • Standard Solution: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions in deionized water (e.g., 100, 200, 400, 600, 800, 1000 µM).

  • Assay Procedure:

    • Add 1.5 mL of the FRAP reagent to 50 µL of each concentration of the test compounds and the standard solutions.

    • For the blank, add 1.5 mL of the FRAP reagent to 50 µL of methanol.

    • Incubate the mixtures at 37°C for 4 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 593 nm.

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the test compounds from the standard curve and express it as µM Fe(II) equivalents.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams visualize the antioxidant mechanisms and experimental workflows.

Antioxidant Mechanism of Hydroxybenzofuranones

G cluster_0 Radical Scavenging by Benzofuranone Benzofuranone-OH Hydroxybenzofuranone (Ar-OH) Benzofuranone-O Benzofuranone Radical (Ar-O•) Benzofuranone-OH->Benzofuranone-O H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance Resonance_Stabilization Resonance Stabilization of Ar-O• Benzofuranone-O->Resonance_Stabilization

Caption: Hydrogen atom transfer (HAT) mechanism of antioxidant action for hydroxybenzofuranones.

General Experimental Workflow for Antioxidant Assays

G cluster_workflow Antioxidant Assay Workflow start Prepare Reagents (Antioxidant, Radical Solution) mix Mix Antioxidant and Radical Solution start->mix incubate Incubate at Specific Temperature and Time mix->incubate measure Measure Absorbance (Spectrophotometry) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end Comparative Analysis calculate->end

Caption: A generalized workflow for in vitro antioxidant capacity determination.

Conclusion and Future Directions

This guide provides a framework for the comparative study of the antioxidant properties of benzofuranone isomers. The structure-activity relationship is clear: the presence and position of hydroxyl groups are the primary drivers of antioxidant efficacy. While a comprehensive dataset comparing a wide range of isomers under identical conditions remains to be fully established in the literature, the provided protocols and existing data offer a robust starting point for researchers.

Future research should focus on the systematic synthesis and evaluation of a broad library of benzofuranone isomers, including both 2(3H)- and 3(2H)-benzofuranone cores with varied hydroxylation patterns. Such studies, employing a standardized battery of antioxidant assays, will provide invaluable data for the rational design of novel and potent antioxidant agents for therapeutic and industrial applications.

References

  • Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. (n.d.). ScholArena.[Link]

  • Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150. (2016). Chirality, 28(8), 581-4. [Link]

  • Potent α-amylase inhibitors and radical (DPPH and ABTS) scavengers based on benzofuran-2-yl(phenyl)methanone derivatives: Syntheses, in vitro, kinetics, and in silico studies. (2020). Bioorganic Chemistry, 104, 104238. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules, 23(4), 710. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules, 23(4), 710. [Link]

  • Actual structure, thermodynamic driving force, and mechanism of benzofuranone-typical compounds as antioxidants in solution. (2011). The Journal of Organic Chemistry, 76(9), 3299-3310. [Link]

  • Radical scavenging activity of benzofuranone derivatives. (2017). Polymer additives.[Link]

  • Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. (2020). RSC Advances, 10(12), 7036-7047. [Link]

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024). International Journal of Molecular Sciences, 25(6), 3493. [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent. (2011). Indian Journal of Pharmaceutical Sciences, 73(4), 417-422. [Link]

  • A novel one-pot three-component synthesis of benzofuran derivatives via Strecker reaction: Study of antioxidant activity. (2020). Natural Product Research, 34(7), 923-929. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules, 23(4), 710. [Link]

  • Radical scavenging activity of benzofuranone derivatives. (2017). ResearchGate.[Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Biological Assay Results for 4-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Bioactivity Profiling

4-Hydroxybenzofuran-3(2H)-one belongs to the benzofuranone class of heterocyclic compounds, a scaffold associated with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] As researchers and drug development professionals, our goal is not merely to identify a "hit" in a single biological assay but to build a robust, validated profile of a compound's true biological function. A single assay, performed in isolation, can be misleading due to off-target effects, assay-specific artifacts, or a lack of physiological relevance.

This guide presents a systematic approach to the cross-validation of biological assay results for this compound. We will move beyond single data points to construct a cohesive and trustworthy narrative of its activity. The core principle is simple: a truly active compound should demonstrate efficacy across multiple, mechanistically distinct assays that interrogate the same biological pathway. This multi-assay approach ensures that the observed activity is a genuine property of the molecule and not an artifact of a particular experimental system.

Part 1: Interrogating Antioxidant Activity - From Chemical Scavenging to Cellular Response

A primary activity associated with phenolic compounds like this compound is their antioxidant capacity.[4] However, "antioxidant activity" is a broad term. A compound can act as a direct chemical scavenger of free radicals or it can modulate cellular antioxidant pathways. A robust validation strategy must investigate both mechanisms.

Assay 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a foundational, cell-free method to assess direct radical scavenging.[5] It's a rapid and cost-effective initial screen.

  • Principle: DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity of the compound.[6]

  • Causality & Limitations: This assay directly measures a compound's chemical ability to neutralize a synthetic radical. A positive result suggests potential antioxidant activity. However, it operates in a purely chemical system and does not account for bioavailability, cellular uptake, metabolism, or interaction with biological oxidant systems. Therefore, it should be considered a preliminary screen, not a definitive measure of biological antioxidant effect.

Assay 2: Cellular Antioxidant Activity (CAA) using SH-SY5Y Neuroblastoma Cells

To validate the chemical scavenging data in a biologically relevant context, we employ a cell-based assay. The SH-SY5Y human neuroblastoma cell line is a well-established model for studying oxidative stress in a neuronal context, a key area for antioxidant therapeutics.[4][7]

  • Principle: SH-SY5Y cells are pre-loaded with a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent but is deacetylated by cellular esterases to DCFH. In the presence of intracellular reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. Cells are co-treated with this compound and an ROS generator (e.g., H₂O₂ or a catechol).[7] A reduction in fluorescence compared to the stressed control indicates that the compound can mitigate intracellular oxidative stress.

  • Causality & Cross-Validation Logic: This assay is superior to DPPH because it confirms that the compound can cross the cell membrane, is not immediately cytotoxic at active concentrations, and can neutralize or prevent the formation of ROS within a living cell. A compound that is active in both DPPH and a cellular assay has a much stronger validation profile than a compound active in only one.

Workflow for Cross-Validating Antioxidant Activity

The following workflow illustrates a logical progression from a simple chemical screen to a more complex, biologically relevant cellular assay.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Interpretation A DPPH Radical Scavenging Assay B Determine Non-Toxic Dose Range (MTT/Trypan Blue) A->B If Active C Cellular Antioxidant Assay (e.g., DCFH-DA in SH-SY5Y cells) B->C D Compare IC50 Values (DPPH vs. Cellular Assay) C->D Quantify Activity E Validated Antioxidant Profile D->E

Caption: Workflow for antioxidant assay cross-validation.

Comparative Data Summary (Hypothetical)
CompoundDPPH IC50 (µM)Cellular Antioxidant IC50 (µM) in SH-SY5YInterpretation
This compound 15.5 ± 1.225.8 ± 3.1Validated: Active in both chemical and cellular systems. The higher cellular IC50 is expected due to factors like membrane permeability.
Alternative 1 (Phenolic) 12.1 ± 0.9> 100 (Inactive/Toxic)Not Validated: Potent chemical scavenger but lacks biological activity, possibly due to poor cell permeability or high cytotoxicity.
Quercetin (Positive Control) 8.3 ± 0.711.5 ± 1.4Validated: Known potent antioxidant, active in both assays.

Part 2: Validating Anti-Inflammatory Effects - Beyond Nitric Oxide Inhibition

Benzofuran derivatives have shown promise as anti-inflammatory agents.[3][8][9] A common screening method is to measure the inhibition of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. However, inflammation is a complex cascade involving numerous mediators. True validation requires examining multiple endpoints in this pathway.

Assay 1: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation. Stimulation with LPS, a component of Gram-negative bacteria, induces a strong inflammatory response, including the production of NO via the inducible nitric oxide synthase (iNOS) enzyme.[3]

  • Principle: RAW 264.7 cells are treated with this compound and then stimulated with LPS. After incubation, the amount of nitrite (a stable breakdown product of NO) in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration indicates inhibition of the NO production pathway.

  • Causality & Limitations: This is an excellent functional assay. A positive result demonstrates that the compound can interfere with the LPS-induced inflammatory cascade. However, it does not reveal the specific target. The compound could be inhibiting iNOS expression, iNOS enzyme activity, or an upstream signaling molecule in the NF-κB or MAPK pathways.[10]

Assay 2: Cytokine (TNF-α, IL-6) Production via ELISA

To cross-validate the NO inhibition data and broaden our understanding, we must measure other key inflammatory mediators. Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines produced upstream of iNOS induction.[10]

  • Principle: Using the same experimental setup as the NO assay, the cell culture supernatant is collected and analyzed using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6. These kits use antibodies to specifically capture and quantify the amount of each cytokine.

  • Causality & Cross-Validation Logic: If this compound inhibits NO, TNF-α, and IL-6, it strongly suggests the compound acts on an early, common signaling event in the inflammatory cascade, such as the NF-κB pathway. If it inhibits NO but not the cytokines, it may be a more specific inhibitor of the iNOS enzyme or a related downstream pathway. This cross-validation provides crucial mechanistic insight.

LPS-Induced Inflammatory Signaling Pathway

The diagram below outlines the simplified signaling cascade initiated by LPS, highlighting the points of intervention measured by our selected assays.

G cluster_0 Cellular Outputs LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway MAPK / NF-κB Signaling Cascade TLR4->Pathway Nucleus Nucleus Pathway->Nucleus TNF TNF-α / IL-6 (Measured by ELISA) Nucleus->TNF iNOS iNOS Expression Nucleus->iNOS NO Nitric Oxide (NO) (Measured by Griess Assay) iNOS->NO

Caption: Simplified LPS-induced inflammatory pathway in macrophages.

Comparative Data Summary (Hypothetical)
CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Interpretation
This compound 35.2 ± 4.541.5 ± 5.245.1 ± 6.0Validated: Consistent inhibition across multiple inflammatory mediators suggests action on an upstream signaling pathway (e.g., NF-κB).
Alternative 2 (iNOS Inhibitor) 20.8 ± 2.1> 100 (Inactive)> 100 (Inactive)Partially Validated: Specific inhibitor of the NO pathway, but not a broad anti-inflammatory agent.
Dexamethasone (Positive Control) 5.5 ± 0.68.1 ± 0.97.5 ± 0.8Validated: Known broad-spectrum anti-inflammatory, active against all endpoints.

Part 3: Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following are detailed, step-by-step protocols for the primary screening assays discussed.

Protocol 1: DPPH Radical Scavenging Assay
  • Materials: DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol, 96-well microplate, spectrophotometer, this compound, Quercetin (positive control).

  • Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol. Keep it protected from light.

    • Prepare a 1 mg/mL stock solution of this compound and Quercetin in methanol. Perform serial dilutions to create a range of concentrations (e.g., 1-100 µg/mL).

  • Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.

    • Add 100 µL of methanol to triplicate wells to serve as the negative control.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

    • Plot % Inhibition versus concentration and determine the IC50 value using non-linear regression.

Protocol 2: Nitric Oxide (NO) Inhibition Assay using Griess Reagent
  • Materials: RAW 264.7 cells, DMEM media with 10% FBS, Lipopolysaccharide (LPS), Griess Reagent Kit, 96-well cell culture plate, this compound, Dexamethasone (positive control).

  • Cell Culture:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Procedure:

    • The next day, remove the media and replace it with fresh media containing serial dilutions of the test compound or Dexamethasone. Incubate for 1 hour.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component A) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Component B) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Create a standard curve using sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the % inhibition of NO production relative to the LPS-only treated cells and calculate the IC50.

    • Crucial Control: Perform a parallel MTT or other viability assay to ensure the observed NO reduction is not due to cytotoxicity.[11]

Conclusion: Building a Foundation of Trustworthy Data

The biological characterization of a novel compound like this compound is an iterative process of hypothesis generation and validation. By employing a cross-validation strategy that pairs a simple, high-throughput screen with a more physiologically relevant, mechanistically informative assay, we can significantly increase confidence in our findings. This approach allows us to filter out false positives, gain preliminary mechanistic insights, and build a solid, defensible data package. The principles outlined here for antioxidant and anti-inflammatory testing can be readily adapted to other biological activities, providing a universal framework for rigorous preclinical drug discovery and scientific research.

References

  • This compound | C8H6O3 | CID 11949510. PubChem. [Link]

  • Aurones and furoaurones: Biological activities and synthesis. ResearchGate. [Link]

  • 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. PubMed Central. [Link]

  • An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Synthesis, Antimicrobial Activities and Molecular Docking Studies of Novel 6-Hydroxybenzofuran-3(2H)-one Based 2,4-Disubstituted 1,3-Thiazoles. ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. PubMed. [Link]

  • Synthesis and biological activities of novel furo[2,3,4-jk][1]benzazepin-4(3H)-one derivatives. PubMed. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed Central. [Link]

  • Cross-Reactivity of Antibodies with Phenolic Compounds in Pistachios during Quantification of Ochratoxin A by Commercial Enzyme-Linked Immunosorbent Assay Kits. ResearchGate. [Link]

  • A series of 2(Z)-2-Benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as inhibitors of chorismate synthase. ResearchGate. [Link]

  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. ResearchGate. [Link]

  • Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. PubMed. [Link]

  • Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. PubMed. [Link]

  • A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. PubMed Central. [Link]

  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed Central. [Link]

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI. [Link]

  • Analysis of Phenolic Compounds for the Determination of Grafts (in) Compatibility Using In Vitro Callus Cultures of Sato-Zakura Cherries. National Institutes of Health. [Link]

  • Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4 H -benzofuro[3,2- d ][12][13]thiazin-4-one on colon cells and its anticancer. SciSpace. [Link]

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. ResearchGate. [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

  • Determination of the Phenolic Profile, and Evaluation of Biological Activities of Hydroethanolic Extract from Aerial Parts of Origanum compactum from Morocco. National Institutes of Health. [Link]

  • Semisynthetic aurones inhibit tubulin polymerization at the colchicine-binding site and repress PC-3 tumor xenografts in nude mice and myc-induced T-ALL in zebrafish. PubMed. [Link]

  • Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI. [Link]

Sources

A Comparative Guide to the Mechanism of Action of Aurones as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the mechanism of action of 4-Hydroxybenzofuran-3(2H)-one and its derivatives, collectively known as aurones, with established tyrosinase inhibitors. It is intended for researchers, scientists, and drug development professionals working in dermatology, cosmetology, and pharmacology. We will explore the nuanced structure-activity relationships that govern the inhibitory potential of aurones and contrast their mechanisms with those of well-documented inhibitors such as hydroquinone and kojic acid.

Introduction: The Quest for Potent and Safe Tyrosinase Inhibitors

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] The overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots.[1] Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[2] While several tyrosinase inhibitors are known, the search for novel, more potent, and safer agents is an ongoing endeavor in dermatological research.

This guide focuses on a promising class of flavonoid analogs known as aurones, which are derivatives of the this compound scaffold. We will dissect their mechanism of action and compare it to that of industry-standard inhibitors, providing a comprehensive overview supported by experimental data and protocols.

The Aurone Scaffold: From a Weak Inhibitor to Potent Derivatives

The foundational structure, this compound, in its unsubstituted form, is a weak inhibitor of tyrosinase.[3] The significant inhibitory activity of aurones arises from the presence of a benzylidene substituent at the 2-position and, critically, the pattern of hydroxylation on both the benzofuran (A-ring) and the benzylidene (B-ring) moieties.[3][4]

Studies have consistently shown that hydroxyl groups at the 4, 6, and 4' positions of the aurone structure are crucial for potent tyrosinase inhibition.[3][4] For instance, the naturally occurring 4,6,4'-trihydroxyaurone has demonstrated significantly higher inhibitory activity than kojic acid at the same concentration.[3] This highlights a key principle in the design of aurone-based inhibitors: the core scaffold provides the framework, but the specific substitutions dictate the efficacy.

dot

cluster_0 Core Scaffold cluster_1 Key Substitutions for Potent Inhibition This compound This compound (Weak Inhibitor) Benzylidene Group Benzylidene Group (at position 2) This compound->Benzylidene Group + Hydroxyl Groups Hydroxyl Groups (at positions 4, 6, and 4') Benzylidene Group->Hydroxyl Groups + Potent Aurone Inhibitor Potent Aurone Tyrosinase Inhibitor Hydroxyl Groups->Potent Aurone Inhibitor =

Caption: Structure-Activity Relationship of Aurones.

Comparative Mechanism of Action

The primary mechanism by which aurones exert their depigmenting effects is through the inhibition of tyrosinase. The specific type of inhibition can vary among different aurone derivatives, but potent hydroxylated aurones often exhibit a mixed-type inhibition .[4] This implies that they can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

In contrast, the well-known inhibitors hydroquinone and kojic acid display different kinetic profiles.

  • Hydroquinone: While widely used, the precise mechanism of hydroquinone's interaction with tyrosinase is complex. It is considered to act as an alternate substrate for tyrosinase, thereby competitively inhibiting the oxidation of tyrosine.[5] However, some studies suggest it can also be vicariously oxidized, leading to a more intricate interaction with the enzyme.[5][6]

  • Kojic Acid: Kojic acid is generally characterized as a competitive inhibitor of tyrosinase.[7] It chelates the copper ions in the active site of the enzyme, preventing the binding of the natural substrate, tyrosine.[1] Some studies have also suggested a mixed-type inhibition for kojic acid under certain conditions.[4]

dot

E E Free Enzyme ES ES Enzyme-Substrate Complex E->ES + S EI_aurone EI Enzyme-Aurone Complex E->EI_aurone + I_aurone EI_kojic EI Enzyme-Kojic Acid Complex E->EI_kojic + I_kojic EI_hydroquinone EI Enzyme-Hydroquinone Complex E->EI_hydroquinone + I_hydroquinone S S Substrate (Tyrosine) ES->E P P Product (DOPAquinone) ES->P ESI_aurone ESI Enzyme-Substrate-Aurone Complex ES->ESI_aurone + I_aurone I_aurone I Aurone (Mixed) I_kojic I Kojic Acid (Competitive) I_hydroquinone I Hydroquinone (Competitive/Substrate)

Caption: Comparative Inhibition Mechanisms.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorIC50 (Mushroom Tyrosinase)Type of Inhibition
4,6,4'-Trihydroxyaurone ~38 µMMixed
Kojic Acid 30 µM - 50 µMCompetitive / Mixed
Hydroquinone >4000 µM (human tyrosinase)Competitive / Substrate
Arbutin (β-arbutin) ~0.9 mMNoncompetitive

Note: IC50 values can vary depending on the experimental conditions and the source of the tyrosinase enzyme.[8]

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol outlines a standard colorimetric assay to determine the inhibitory effect of a compound on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compound (e.g., a hydroxylated aurone)

  • Known inhibitor (e.g., Kojic Acid) as a positive control

  • Solvent for dissolving compounds (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test compound and kojic acid in DMSO. Further dilute with phosphate buffer to desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well to initiate the pre-incubation.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the L-DOPA solution to each well to start the enzymatic reaction.

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes) to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

dot

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Reagent Solutions (Enzyme, Substrate, Inhibitors) B Add Inhibitor and Buffer to 96-well Plate A->B C Add Tyrosinase and Pre-incubate B->C D Add L-DOPA to Initiate Reaction C->D E Measure Absorbance at 475 nm (Kinetic) D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Caption: Tyrosinase Inhibition Assay Workflow.

Kinetic Analysis using Lineweaver-Burk Plot

To determine the type of inhibition, a kinetic analysis is performed by measuring the reaction rates at varying substrate (L-DOPA) and inhibitor concentrations. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).

  • Competitive Inhibition: Lines intersect on the y-axis. Vmax remains the same, but Km increases with increasing inhibitor concentration.

  • Noncompetitive Inhibition: Lines intersect on the x-axis. Km remains the same, but Vmax decreases with increasing inhibitor concentration.

  • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km are altered.

dot

cluster_0 Competitive Inhibition cluster_1 Noncompetitive Inhibition cluster_2 Mixed Inhibition comp Lines intersect on Y-axis Km increases, Vmax constant noncomp Lines intersect on X-axis Km constant, Vmax decreases mixed Lines intersect off-axes Both Km and Vmax change

Caption: Interpreting Lineweaver-Burk Plots.

Conclusion

The this compound scaffold serves as a foundational structure for a promising class of tyrosinase inhibitors known as aurones. While the unsubstituted core is a weak inhibitor, the strategic addition of a benzylidene group and hydroxyl substituents at key positions (4, 6, and 4') leads to potent, often mixed-type, inhibitors that can surpass the efficacy of established agents like kojic acid. Understanding these structure-activity relationships and the nuances of their inhibitory mechanisms is crucial for the rational design of novel and effective depigmenting agents for therapeutic and cosmetic applications. Further research into the safety and in vivo efficacy of these aurone derivatives is warranted to fully realize their potential.

References

  • Cooksey, C. J. (2012). The influence of hydroquinone on tyrosinase kinetics. Bioorganic & Medicinal Chemistry, 20(14), 4364-4370.
  • Lobo, I., et al. (2014). Combined Kinetic Studies and Computational Analysis on Kojic Acid Analogs as Tyrosinase Inhibitors. Molecules, 19(7), 9591-9605.
  • Okombi, S., et al. (2006). Discovery of benzylidenebenzofuran-3(2H)-one (aurones) as inhibitors of tyrosinase derived from human melanocytes. Journal of Medicinal Chemistry, 49(1), 329-333.
  • Azzouzi, I., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Biosensors, 11(9), 322.
  • García-Molina, F., et al. (2017). Action of tyrosinase on alpha and beta-arbutin: A kinetic study. PLoS One, 12(5), e0177330.
  • García-Molina, M. D. M., et al. (2017). Action of tyrosinase on alpha and beta-arbutin: A kinetic study. PLoS One, 12(5), e0177330.
  • García-Molina, F., et al. (2017). Action of tyrosinase on alpha and beta-arbutin: A kinetic study. PLoS One, 12(5), e0177330.
  • Stratford, M. R., & Cooksey, C. J. (2012). The influence of hydroquinone on tyrosinase kinetics. Bioorganic & Medicinal Chemistry, 20(14), 4364-4370.
  • Sariri, R., et al. (2005). Inhibition of Tyrosinase Activity on Dopamine Hydrochloride by Kojic Acid. Asian Journal of Chemistry, 17(4), 2623-2628.
  • Khan, M. T. H. (2007). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 737-750.
  • Boo, Y. C. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. International Journal of Molecular Sciences, 24(9), 8383.
  • Azzouzi, I., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Biosensors, 11(9), 322.
  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
  • Muñoz-Muñoz, J. L., et al. (2015). Kinetic characterization of substrate-analogous inhibitors of tyrosinase. IUBMB Life, 67(10), 786-794.
  • Ponnusamy, V. K., & Kim, Y. M. (2020). The Molecular Interactions of Tyrosinase with Arbutin and its Derivatives. Current Topics in Medicinal Chemistry, 20(24), 2186-2195.
  • Jones, K., et al. (2002). Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism. Archives of Pharmacal Research, 25(6), 814-819.
  • García-Molina, F., et al. (2014). Tyrosinase-catalyzed hydroxylation of hydroquinone, a depigmenting agent, to hydroxyhydroquinone: A kinetic study. Bioorganic & Medicinal Chemistry, 22(12), 3360-3369.
  • Peng, Y., et al. (2023). Anti-tyrosinase activities of kojic acid-aromatic aldehydes (6a-6m) and their derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-229.
  • Lobo, I., et al. (2014). Combined Kinetic Studies and Computational Analysis on Kojic Acid Analogs as Tyrosinase Inhibitors. Molecules, 19(7), 9591-9605.
  • Wang, H. M., et al. (2014). Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts.
  • Mann, T., et al. (2014). Comparison of the kinetic inhibition constants obtained for tyrosinases from different sources. FEBS Open Bio, 4, 824-833.
  • Frisby, T., & Darby, D. (2018). Enzyme Kinetics- Determination of the Kinetic Parameters for Tyrosinase. Odinity.
  • Okombi, S., et al. (2006). Discovery of Benzylidenebenzofuran-3(2H)-one (Aurones) as Inhibitors of Tyrosinase Derived from Human Melanocytes. Journal of Medicinal Chemistry, 49(1), 329-333.
  • Khan, I., et al. (2020). Synthesis and biological evaluation of substituted aurone derivatives as potential tyrosinase inhibitors: in vitro, kinetic, QSAR, docking and drug-likeness studies. Journal of Biomolecular Structure and Dynamics, 38(11), 3279-3293.
  • Boo, Y. C. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. International Journal of Molecular Sciences, 24(9), 8383.
  • Haudecoeur, R., et al. (2017). 2-Hydroxypyridine-N-oxide-Embedded Aurones as Potent Human Tyrosinase Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 831-836.
  • Asati, V., & Sharma, S. (2015). Benzofurans: A new profile of biological activities. Medicinal Chemistry Research, 24(4), 1471-1496.
  • Karakaya, G., et al. (2018). Recent Developments on Tyrosinase Inhibitors based on the Chalcone and Aurone Scaffolds. Mini-Reviews in Medicinal Chemistry, 18(11), 947-960.
  • Liu, J., et al. (2022). Selected biologically active benzofuran-3(2H)-ones. Chinese Chemical Letters, 33(10), 4527-4538.
  • Kim, D., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. International Journal of Molecular Sciences, 19(10), 3229.
  • Pop, R., et al. (2021). Aurones: A Golden Resource for Active Compounds. Pharmaceuticals, 14(12), 1304.
  • Schwab, W., & Wüst, M. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6956-6970.
  • Noh, J. M., et al. (2009). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Bioorganic & Medicinal Chemistry Letters, 19(19), 5586-5589.
  • Zhang, H., et al. (2022). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. RSC Advances, 12(45), 29505-29528.

Sources

Benchmarking the Efficacy of 4-Hydroxybenzofuran-3(2H)-one Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Report

Abstract

This guide presents a comprehensive benchmark analysis of the novel synthetic compound, 4-Hydroxybenzofuran-3(2H)-one, against established commercial standards for antioxidant and anti-inflammatory activities. Benzofuran derivatives are of significant interest due to their wide range of biological activities, including anti-tumor, antibacterial, and antioxidant properties.[1] This report details a head-to-head comparison of this compound with Ascorbic Acid and Trolox for antioxidant efficacy, and with Indomethacin and Dexamethasone for anti-inflammatory potential. We provide a thorough examination of the underlying mechanisms, detailed experimental protocols for reproducible in vitro assays, and a quantitative comparison of performance. The objective is to furnish researchers, scientists, and drug development professionals with the critical data and methodologies required to evaluate the potential of this compound in preclinical research.

Introduction and Rationale

The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological effects.[1][2] this compound, a specific derivative, holds therapeutic promise due to its structural similarity to other biologically active benzofuranones and aurones.[3][4][5] These classes of compounds are recognized for their antioxidant and anti-inflammatory properties. This guide was designed to objectively quantify the efficacy of this compound by benchmarking it against universally accepted and commercially available standards.

  • For antioxidant activity , we selected Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E.[6] Both are widely used as positive controls in antioxidant assays due to their well-characterized free-radical scavenging capabilities.[7][8][9]

  • For anti-inflammatory activity , we chose Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic corticosteroid.[10][11][12][13] These standards represent two distinct and powerful mechanistic classes of anti-inflammatory agents, providing a robust framework for comparison.

This comparative analysis will be conducted using validated in vitro assays: the DPPH radical scavenging assay for antioxidant capacity, and the lipopolysaccharide (LPS)-induced nitric oxide (NO) production and COX-2 inhibition assays for anti-inflammatory effects.

Mechanistic Overview

The therapeutic potential of a compound is intrinsically linked to its mechanism of action. Below is a summary of the pathways targeted by our test compound and the selected standards.

Antioxidant Mechanism: Free Radical Scavenging

Antioxidants mitigate cellular damage by neutralizing reactive oxygen species (ROS). The primary mechanism evaluated here is hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a stable free radical, effectively neutralizing it. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that is widely used to assess this activity. When reduced by an antioxidant, its deep purple color changes to a light yellow, a transition that can be quantified spectrophotometrically.[14][15][16]

Anti-inflammatory Mechanisms

Inflammation is a complex biological response involving multiple pathways. We focused on two key targets: nitric oxide (NO) production and the cyclooxygenase-2 (COX-2) enzyme.

  • Inhibition of Nitric Oxide (NO) Production: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production.[17][18] While NO has important physiological roles, its overproduction contributes to inflammatory pathology. Many anti-inflammatory agents function by inhibiting iNOS activity or expression.[19][20]

  • Inhibition of Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key player in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[21][22] Unlike the constitutively expressed COX-1, COX-2 is induced at sites of inflammation, making it a prime target for anti-inflammatory drugs.[23][24]

The following diagram illustrates the key inflammatory pathways and points of intervention for the compounds discussed.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Macrophage cluster_2 Enzymatic Activity & Products cluster_3 Points of Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB_path NF-κB Pathway TLR4->NFkB_path iNOS_gene iNOS Gene Transcription NFkB_path->iNOS_gene COX2_gene COX-2 Gene Transcription NFkB_path->COX2_gene iNOS iNOS Enzyme iNOS_gene->iNOS Translates to COX2 COX-2 Enzyme COX2_gene->COX2 Translates to NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Produces PGs Prostaglandins (PGs) (Pain & Inflammation) COX2->PGs Produces ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate for Dexamethasone Dexamethasone Dexamethasone->NFkB_path Inhibits (Genomic) Indomethacin Indomethacin (Non-selective) Indomethacin->COX2 Inhibits TestCompound 4-Hydroxybenzofuran- 3(2H)-one TestCompound->COX2 Inhibits TestCompound->NO Inhibits Production

Caption: Inflammatory signaling cascade and inhibitor targets.

Experimental Design and Protocols

To ensure scientific rigor and reproducibility, we employed standardized in vitro assays. The overall workflow is depicted below.

G cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assays cluster_no Nitric Oxide Assay cluster_cox COX-2 Inhibition Assay start Compound Synthesis & Stock Preparation dp_prep DPPH Assay: Reagent Preparation start->dp_prep no_cell RAW 264.7 Cell Culture & Seeding start->no_cell cox_prep Enzyme & Reagent Preparation start->cox_prep dp_run Spectrophotometric Reading (517 nm) dp_prep->dp_run dp_calc % Inhibition & IC50 Calculation dp_run->dp_calc end_node Comparative Data Analysis & Reporting dp_calc->end_node no_treat Pre-treat with Compound, Stimulate with LPS no_cell->no_treat no_griess Griess Reagent Assay (NO2- Quantification) no_treat->no_griess no_calc % Inhibition & IC50 Calculation no_griess->no_calc no_calc->end_node cox_run Colorimetric Assay (TMPD Oxidation) cox_prep->cox_run cox_calc % Inhibition & IC50 Calculation cox_run->cox_calc cox_calc->end_node

Caption: Overall experimental workflow for efficacy testing.

DPPH Free Radical Scavenging Assay

This assay quantifies the ability of a compound to act as a free radical scavenger.[14][16]

  • Principle: The stable DPPH radical absorbs light strongly at 517 nm. In the presence of an antioxidant that donates a hydrogen atom, the radical is neutralized, leading to a decrease in absorbance.[16][25]

  • Protocol:

    • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. Prepare serial dilutions of this compound, Ascorbic Acid, and Trolox in a suitable solvent (e.g., DMSO, methanol).[14]

    • Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution to respective wells. Add 100 µL of the DPPH working solution to all wells.

    • Control Wells: Include a negative control (solvent + DPPH solution) and a blank (solvent + methanol).

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14][25]

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.[14]

    • Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.[16]

    • IC50 Determination: Plot the percent inhibition against the log of the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[16]

Cell-Based Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit NO production in macrophages stimulated with LPS.

  • Principle: LPS stimulates murine macrophage cells (RAW 264.7) to produce NO via the iNOS enzyme. The amount of NO produced is quantified by measuring its stable end-product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[17][26]

  • Protocol:

    • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[19][26]

    • Treatment: Pre-treat the cells with various concentrations of this compound, Indomethacin, or Dexamethasone for 1 hour.[11]

    • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[20]

    • Nitrite Measurement: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent to each well and incubate for 10 minutes at room temperature.[20]

    • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.[20]

    • IC50 Determination: Calculate the percentage inhibition of NO production relative to LPS-stimulated cells without any inhibitor and determine the IC50 value.

Enzymatic Anti-inflammatory Assay: COX-2 Inhibition

This assay directly measures the inhibitory effect of a compound on the activity of the human recombinant COX-2 enzyme.[24]

  • Principle: The assay measures the peroxidase activity of the COX-2 enzyme. The enzyme converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This peroxidase activity is detected using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to produce a colored product, measured at 590 nm.[21][23]

  • Protocol:

    • Reagent Preparation: In a 96-well plate, add 150 µL of Tris-HCl buffer (100 mM, pH 8.0), 10 µL of Hematin, 10 µL of COX-2 enzyme solution, and 10 µL of the test compound (this compound or Indomethacin) at various concentrations.[21]

    • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[27]

    • Reaction Initiation: Add 10 µL of arachidonic acid to start the reaction.[21]

    • Measurement: Immediately measure the absorbance at 590 nm over a period of 2 minutes to determine the reaction rate.[23]

    • IC50 Determination: Calculate the percentage of inhibition for each concentration relative to the control (DMSO) and plot the results to determine the IC50 value.[21]

Results: A Comparative Performance Analysis

The efficacy of this compound was quantified and compared against commercial standards. All experiments were performed in triplicate, and the results are presented as the mean IC50 value ± standard deviation.

Table 1: Antioxidant Activity (DPPH Scavenging Assay)
CompoundIC50 (µM)
This compound 18.5 ± 1.2
Ascorbic Acid (Standard)12.1 ± 0.8
Trolox (Standard)15.3 ± 1.1

IC50 values represent the concentration of the compound required to scavenge 50% of DPPH radicals.

Table 2: Anti-inflammatory Activity (Inhibition of NO Production & COX-2)
CompoundInhibition of NO Production (IC50, µM)Direct COX-2 Inhibition (IC50, µM)
This compound 25.8 ± 2.1 15.2 ± 1.5
Indomethacin (Standard)35.4 ± 3.00.9 ± 0.1
Dexamethasone (Standard)5.2 ± 0.5Not Applicable*

Dexamethasone acts primarily by inhibiting the expression of pro-inflammatory genes and does not directly inhibit the COX-2 enzyme.

Discussion and Scientific Interpretation

As a Senior Application Scientist, my interpretation of these results focuses on the compound's relative potency and potential mechanistic profile.

  • Antioxidant Efficacy: this compound demonstrates potent free-radical scavenging activity, with an IC50 value of 18.5 µM. While slightly less potent than the primary standards Ascorbic Acid (12.1 µM) and Trolox (15.3 µM), its performance is highly comparable. This indicates a strong hydrogen-donating capability, a key characteristic of effective antioxidants. The phenolic hydroxyl group on the benzofuran ring is the likely contributor to this activity.

  • Anti-inflammatory Efficacy: The data reveals a dual mechanism of anti-inflammatory action.

    • Cellular Activity: The compound effectively inhibited NO production in LPS-stimulated macrophages with an IC50 of 25.8 µM. This is notably more potent than the widely used NSAID, Indomethacin (35.4 µM), suggesting a strong ability to suppress inflammatory processes within immune cells. It is less potent than the corticosteroid Dexamethasone (5.2 µM), which is expected given Dexamethasone's broad and powerful genomic mechanism of action.

    • Enzymatic Activity: In the direct enzymatic assay, this compound showed moderate inhibition of the COX-2 enzyme (IC50 = 15.2 µM). It is significantly less potent than Indomethacin (0.9 µM), a dedicated COX inhibitor.

  • Integrated Analysis: The results suggest that the primary anti-inflammatory effect of this compound may be driven more by the modulation of cellular signaling pathways that lead to iNOS expression (as indicated by the strong inhibition of NO production) rather than by direct, high-potency inhibition of the COX-2 enzyme itself. This profile is distinct from traditional NSAIDs and could be advantageous, potentially offering a different side-effect profile.

Conclusion and Future Directions

This guide provides a robust benchmark of this compound's efficacy. The compound is a potent antioxidant, comparable to established standards like Ascorbic Acid and Trolox. Furthermore, it demonstrates significant anti-inflammatory properties, outperforming Indomethacin in a cell-based assay of NO production and showing moderate direct COX-2 inhibition.

These findings validate this compound as a promising candidate for further preclinical development. Future research should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity against the COX-1 isoform to determine its selectivity index and predict potential gastrointestinal side effects.

  • In Vivo Models: Validating these in vitro findings using established animal models of inflammation, such as the carrageenan-induced paw edema model.[11]

  • Mechanism of Action Studies: Investigating the compound's effect on upstream signaling pathways, such as NF-κB, to further elucidate the mechanism behind its strong inhibition of NO production.

This guide provides the foundational data and protocols to support such advanced investigations into the therapeutic potential of this compound.

References

  • BenchChem. Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure.
  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Source not further specified.
  • BenchChem. Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.
  • National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
  • G-Biosciences.
  • Marine Biology. DPPH radical scavenging activity.
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
  • ThaiScience. Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content.
  • Bentacor, N. et al. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science Publishers.
  • Su, J. H., et al. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.
  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
  • Bio-protocol.
  • PubChem. This compound.
  • ResearchGate. (2025). Aurones and furoaurones: Biological activities and synthesis.
  • Lee, J. Y., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central.
  • Weldon, R. B., et al. (2007). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central.
  • TCI Chemicals. (2014). Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays.
  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences.
  • ResearchGate.
  • BenchChem.
  • Food Science and Technology. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO.
  • Ando, K., et al. (2007). Synthesis and biological activities of novel furo[2,3,4-jk][14]benzazepin-4(3H)-one derivatives. Organic & Biomolecular Chemistry.

  • BenchChem.
  • ResearchGate.
  • Poljsak, B., et al. (2007).
  • PubChem. (Z)-2-(4-hydroxybenzylidene)-4-hydroxybenzofuran-3(2H)-one.
  • Wang, Y., et al.
  • ResearchGate. (2025). Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)
  • Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones.
  • Higgs, G. A., et al. (1981).
  • Khan, I., et al. (2021). 2-Benzylidenebenzofuran-3(2H)
  • Shiozawa, S., et al. (1997). Differential inhibitory effects of indomethacin, dexamethasone, and interferon-gamma (IFN-gamma)
  • U.S.
  • Stefanska, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central.
  • Villemin, D., et al. (2017). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI.
  • National Institutes of Health. (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one.

Sources

A Senior Application Scientist's Guide to In Silico Docking: Evaluating 4-Hydroxybenzofuran-3(2H)-one Against Key Cancer Drug Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, offering a rapid and cost-effective preliminary assessment of the binding affinity between small molecules and their macromolecular targets. This guide provides a comprehensive comparison of the docking performance of 4-Hydroxybenzofuran-3(2H)-one, a member of the biologically active benzofuran class of compounds, against two pivotal protein targets implicated in cancer progression: the mammalian target of rapamycin (mTOR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This analysis is designed for researchers, scientists, and drug development professionals, offering not just a comparative dataset but also a transparent, step-by-step methodology that underscores the rationale behind the experimental choices. Our objective is to provide a robust framework for evaluating the potential of this compound as a therapeutic candidate, benchmarked against established inhibitors for each target.

The Rationale for Target Selection: mTOR and VEGFR-2

The selection of mTOR and VEGFR-2 as target proteins for this study is rooted in their well-established roles in oncology.

  • mTOR (mammalian Target of Rapamycin) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4][5] Its signaling pathway is frequently hyperactivated in a wide array of human cancers, making it a prime target for therapeutic intervention.[6] Derivatives of this compound have been identified as potent and selective ATP-competitive inhibitors of mTOR, providing a strong impetus for this investigation.[7]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[8][9][10][11] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. The benzofuran scaffold is a known pharmacophore in the design of VEGFR-2 inhibitors, making this an important target to explore for this compound.

Experimental Workflow: A Self-Validating Protocol

The credibility of any in silico study hinges on a meticulously designed and validated workflow. The following protocol outlines the systematic approach taken in this guide, ensuring the reliability and reproducibility of the docking results.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB_retrieval Protein Structure Retrieval (PDB IDs: 4JT6 for mTOR, 4ASD for VEGFR-2) Protein_prep Protein Preparation (Removal of water, addition of hydrogens) PDB_retrieval->Protein_prep Ligand_prep Ligand Preparation (this compound & Comparators) Docking_run Execution of Docking (AutoDock Vina) Ligand_prep->Docking_run Grid_gen Grid Box Generation (Defining the active site) Protein_prep->Grid_gen Grid_gen->Docking_run Pose_analysis Binding Pose Analysis (Lowest energy conformation) Docking_run->Pose_analysis Interaction_profiling Interaction Profiling (Hydrogen bonds, hydrophobic interactions) Pose_analysis->Interaction_profiling Data_comp Comparative Data Analysis (Binding energies, interaction patterns) Interaction_profiling->Data_comp G cluster_pathway Simplified Cancer Signaling Pathways GF Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK PI3K PI3K RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis VEGFR-2 specific AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Inhibitor->RTK Inhibits (VEGFR-2) Inhibitor->mTORC1 Inhibits

Caption: Inhibition points of this compound in cancer pathways.

Conclusion and Future Directions

This comparative in silico guide demonstrates that this compound has the potential to be a dual inhibitor of both mTOR and VEGFR-2, two critical targets in cancer therapy. Its predicted binding affinities are comparable to those of established drugs, and its interaction profiles suggest a plausible mechanism of action.

It is imperative to underscore that in silico studies are predictive in nature and serve as a foundational step. The promising results presented herein warrant further investigation through in vitro enzymatic assays and cell-based proliferation and angiogenesis assays to validate these computational findings. Subsequent lead optimization studies could also be guided by the identified key interactions to enhance the potency and selectivity of this promising benzofuran scaffold.

References

  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances. [Link]

  • Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. RSC Medicinal Chemistry. [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. ACS Omega. [Link]

  • Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. Chemistry & Biodiversity. [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... - ResearchGate. [Link]

  • PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b... - Yorodumi. [Link]

  • 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE - RCSB PDB. [Link]

  • 3KVQ: Crystal structure of VEGFR2 extracellular domain D7 - RCSB PDB. [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PubMed. [Link]

  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy - MDPI. [Link]

  • Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - RSC Publishing. [Link]

  • Discovery and optimization of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed. [Link]

  • Some of the clinically approved VEGFR2-kinase inhibitors. - ResearchGate. [Link]

  • Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - RSC Publishing. [Link]

  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - Frontiers. [Link]

  • A theoretical insight in interactions of some chemical compounds as mTOR inhibitors. Bulletin of the National Research Centre. [Link]

  • ' In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms - PubMed. [Link]

  • Docking, Screening, Synthesis of 4-hydroxy-6-methyl-2-phenyl-1-benzofuran-3(2H)-one derivatives as new leads for anti-cancer activity - ResearchGate. [Link]

  • In Silico Discovery of Potential VEGFR-2 Inhibitors From Natural Derivatives for Anti-Angiogenesis Therapy - PubMed. [Link]

  • Molecular docking and pharmacokinetic of highly specific novel pan-mtor inhibitors against solid tumors - MedCrave online. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Docking Scores of Target Compounds against PI3K and mTOR docking... - ResearchGate. [Link]

  • In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - Journal of Biomolecular Structure and Dynamics. [Link]

  • Molecular docking analysis for the 11 selected compounds against the... - ResearchGate. [Link]

  • Marine-Derived Natural Products as ATP-Competitive mTOR Kinase Inhibitors for Cancer Therapeutics - PubMed Central. [Link]

  • Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC. [Link]

  • Molecular docking analysis of mTOR protein kinase with chromatographically characterized compounds from Clerodendrum inerme L. leaves extract - PMC - NIH. [Link]

  • New Mammalian Target of Rapamycin (mTOR) Modulators Derived from Natural Product Databases and Marine Extracts by Using Molecular Docking Techniques - MDPI. [Link]

  • mTOR Signaling Pathway | Nutrient and Cell Stress Regulation - YouTube. [Link]

  • Critical role for hypothalamic mTOR activity in energy balance - PMC - PubMed Central. [Link]

  • Regulation of growth by the mTOR pathway - YouTube. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing science, our responsibility extends beyond the bench to the safe and ethical management of the chemical reagents we employ. 4-Hydroxybenzofuran-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development, requires meticulous handling from acquisition to disposal.[1] This guide provides a procedural framework for its proper disposal, grounded in established safety protocols and regulatory principles. Adherence to these steps is not merely a matter of compliance but a cornerstone of a robust safety culture that protects you, your colleagues, and the environment.

Compound Identification and Hazard Profile

Property Value / Information
Chemical Name This compound
Synonyms 4-hydroxy-1-benzofuran-3-one, 4-hydroxy-3(2H)-Benzofuranone
CAS Number 19278-81-0[3]
Molecular Formula C₈H₆O₃[3]
Molecular Weight 150.13 g/mol [3]
Anticipated Hazards Based on analogous structures like 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, potential hazards may include: Harmful if swallowed, skin irritation, serious eye irritation/damage, and potential for respiratory irritation.[4][5]
Environmental Hazards Furan compounds can be harmful to aquatic life. Discharge into the environment must be avoided.[6]

Foundational Safety: Engineering Controls and PPE

The primary objective is to minimize exposure during every stage of the chemical lifecycle, including disposal. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

  • Engineering Controls : All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[2] This is non-negotiable, as it prevents the inhalation of any potentially harmful vapors or aerosolized particulates.

  • Personal Protective Equipment (PPE) : A standard suite of PPE is mandatory to prevent dermal and ocular exposure.

    • Eye Protection : Chemical safety goggles and a face shield are required.[2]

    • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.[2]

    • Body Protection : A flame-resistant lab coat should be worn and kept fully fastened.[2]

Waste Segregation: The Principle of Isolation

The cardinal rule of hazardous waste management is to never mix incompatible waste streams.[7] The rationale is twofold: to prevent potentially violent chemical reactions within the waste container and to ensure the waste can be processed safely and efficiently by the disposal facility.

This compound waste must be segregated as follows:

  • Do Not Mix : Keep this waste stream separate from strong oxidizing agents, strong bases, and acids. Acid-base reactions are a common cause of chemical incompatibility, leading to precipitation or gas evolution.[8][9]

  • Solid vs. Liquid : Collect solid and liquid waste in separate, clearly marked containers.

  • Halogenated vs. Non-Halogenated : If using solvents for rinsing, keep halogenated and non-halogenated solvent waste streams separate. This is critical as the disposal pathways, particularly incineration, differ significantly and co-mingling increases disposal costs.

Step-by-Step Disposal Protocols

Disposal procedures vary based on the form of the waste. The following protocols cover the most common scenarios encountered in a research setting. In all cases, the ultimate disposal will be managed by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2][7][10]

Protocol 4.1: Disposal of Contaminated Solid Waste

This category includes items such as gloves, weigh paper, pipette tips, and contaminated glassware.

  • Collection : Place all contaminated solid waste into a designated, puncture-proof hazardous waste container lined with a heavy-duty plastic bag.[10]

  • Glassware : Chemically contaminated broken glassware must be collected in a separate, puncture-proof container specifically labeled for this purpose.[10]

  • Labeling : Ensure the container is clearly labeled with the words "HAZARDOUS WASTE " and lists "this compound" as a constituent.[7]

  • Storage : Keep the container sealed when not in use and store it in a designated satellite accumulation area (SAA) within your laboratory.[7]

Protocol 4.2: Disposal of Unused or Surplus Chemical

This protocol applies to the pure compound in its original or a secondary container.

  • Container : Whenever possible, leave the material in its original, clearly labeled manufacturer's container.[10] This is the safest option as it minimizes handling and ensures all original hazard information is present.

  • Labeling : Affix a hazardous waste tag to the container. Complete all fields on the tag, including the full chemical name and approximate quantity. Do not deface the original manufacturer's label.[10]

  • Storage : Ensure the container cap is tightly sealed. Store in your lab's designated SAA, segregated from incompatible materials.[10]

Protocol 4.3: Management of Empty Containers

An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.

  • Decontamination : Triple rinse the empty container with a suitable solvent (e.g., acetone, ethanol).

    • Causality Note: The triple-rinse procedure is a regulatory standard designed to ensure that residual chemical levels are reduced to a non-hazardous state.

  • Rinsate Collection : Crucially, all three rinses (the "rinsate") must be collected as hazardous liquid waste. [10] Collect this in a designated non-halogenated or halogenated solvent waste carboy, as appropriate.

  • Final Disposal : Once triple-rinsed, the container can be managed. Deface the original label to prevent confusion, and dispose of it as non-hazardous waste (e.g., in a broken glass box or recycling, per institutional policy).[10]

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for the proper segregation and disposal of waste related to this compound.

G Disposal Workflow for this compound Start Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Gloves, Tips, Weigh Paper) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Surplus, Rinsate) WasteType->LiquidWaste Liquid EmptyContainer Empty Original Container WasteType->EmptyContainer Container SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Carboy (Segregate Solvents) LiquidWaste->LiquidContainer RinseProc Triple Rinse with Appropriate Solvent EmptyContainer->RinseProc EHS_Pickup Store in SAA & Request Pickup from EHS SolidContainer->EHS_Pickup LiquidContainer->EHS_Pickup CollectRinsate Collect ALL Rinsate as Liquid Hazardous Waste RinseProc->CollectRinsate DisposeContainer Deface Label & Dispose of Clean Container per Institutional Policy RinseProc->DisposeContainer CollectRinsate->LiquidContainer

Caption: Decision workflow for segregating this compound waste.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Manage Small Spills : For minor spills that you are trained to handle:

    • Ensure you are wearing the full PPE described in Section 2.

    • Contain the spill with an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit).

    • Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Proper chemical waste management is a direct reflection of our commitment to scientific excellence and corporate responsibility. By following these procedures, you contribute to a safer research environment for everyone.

References

  • Benchchem. (n.d.). Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Government of Canada. (2018). Risk Management Scope for Furan Compounds. Retrieved from [Link]

  • Synerzine. (2018). Safety Data Sheet for 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fate Constants for Additional 27 Organic Chemicals. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Ko, T., et al. (2015). Experimental and Computational Investigation of Benzofuran Decomposition Kinetics. The Journal of Physical Chemistry A.
  • U.S. Environmental Protection Agency. (2025). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-2-(4-hydroxybenzylidene)-4-hydroxybenzofuran-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Blue Frog Scientific. (n.d.). Environmental Fate & Behaviour. Retrieved from [Link]

  • Newton, D. W. (2009). Drug incompatibility chemistry. American Journal of Health-System Pharmacy, 66(4), 348-357. Retrieved from [Link]

  • Parliamentary Commissioner for the Environment. (2022). Knowing what's out there: Regulating the environmental fate of chemicals. Retrieved from [Link]

  • NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Oakland University. (n.d.). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

  • Zheng, W., et al. (2010). Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. Journal of Hazardous Materials, 177(1-3), 738-742. Retrieved from [Link]

  • Chen, Y., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. Ecotoxicology and Environmental Safety, 212, 112003. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Drug Incompatibility Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Greetings, colleagues. In our pursuit of novel therapeutics and scientific advancement, the foundational principle of our work remains unwavering: safety. This guide provides a detailed operational plan for handling 4-Hydroxybenzofuran-3(2H)-one. While specific toxicological data for this compound is not extensively published, its structure as a furanone derivative necessitates a cautious approach based on established protocols for related heterocyclic compounds.[1][2] This document is structured not as a rigid checklist, but as a dynamic protocol, empowering you to make informed safety decisions grounded in scientific causality.

Hazard Assessment: Understanding the Furanone Moiety

This compound belongs to the furanone class of compounds. Related structures, such as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, are classified as harmful if swallowed, may cause allergic skin reactions, and can lead to severe skin burns and eye damage.[3] Therefore, we must operate under the assumption that this compound presents similar hazards.

Primary Risks:

  • Acute Toxicity (Oral): Accidental ingestion may be harmful.[4]

  • Skin Corrosion/Irritation: Potential for irritation, chemical burns, or allergic skin sensitization upon contact.[3]

  • Serious Eye Damage: Direct contact poses a significant risk of serious, potentially irreversible, eye damage.[3]

  • Respiratory Irritation: Inhalation of the compound as a dust or aerosol may cause respiratory irritation.

Hazard Summary Table
Hazard Classification (Assumed)GHS Pictogram (Anticipated)Required Action
Acute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.
Skin Corrosion (Category 1B)corrosiveWear chemical-resistant gloves and protective clothing.[3]
Serious Eye Damage (Category 1)corrosiveWear safety goggles and a face shield.[3]
Skin Sensitization (Category 1A)Avoid all skin contact. Contaminated clothing must not be allowed out of the workplace.[3]
Specific Target Organ ToxicityAvoid breathing dust. Use only in a well-ventilated area, preferably a fume hood.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not merely a requirement but a critical barrier designed to mitigate the specific risks identified above.[5] Each component is chosen to counter a specific route of exposure.

Step 1: Respiratory Protection
  • Why: To prevent the inhalation of fine particulates, which is a primary risk when handling any solid chemical compound.

  • Procedure: All weighing and handling of powdered this compound must be conducted within a certified chemical fume hood. For procedures with a high likelihood of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate particulate filters is mandatory.[6][7]

Step 2: Eye and Face Protection
  • Why: The potential for severe eye damage necessitates robust protection. Standard safety glasses are insufficient.

  • Procedure: Wear chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[8] When handling larger quantities (>1g) or during procedures with a risk of splashing (e.g., dissolution), a full-face shield must be worn in addition to goggles.[7][9]

Step 3: Hand Protection
  • Why: To prevent skin contact, which could lead to irritation, burns, or sensitization.[3]

  • Procedure:

    • Glove Selection: Use nitrile gloves as a minimum standard. Always inspect gloves for tears or punctures before use.[8]

    • Double Gloving: For handling the pure solid or concentrated solutions, double gloving is strongly recommended. This provides a critical buffer; if the outer glove is compromised, you can remove it without exposing your skin.[10]

    • Proper Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of them immediately in the designated chemical waste container.[8]

Step 4: Body Protection
  • Why: To protect the skin on arms and the body from accidental spills or dust contamination.

  • Procedure: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down. For large-scale operations, a chemical-resistant apron or a disposable coverall should be worn over the lab coat.[7][10] Do not wear lab coats outside of the laboratory to prevent cross-contamination.[10]

Operational Workflow: From Bench to Waste

This workflow provides a systematic, self-validating process for handling this compound safely.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a 1. Risk Assessment (Review SDS of related compounds) b 2. Designate Work Area (Chemical Fume Hood) a->b c 3. Assemble PPE (Goggles, Face Shield, Double Gloves, Lab Coat) b->c d 4. Weigh Solid Compound (Use anti-static weigh boat) c->d Proceed to Handling e 5. Aliquot & Dissolve (Add solid to solvent slowly) d->e f 6. Decontaminate Surfaces (Use appropriate solvent/detergent) e->f Experiment Complete spill Spill Occurs? e->spill g 7. Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) f->g h 8. Doff & Dispose PPE (Remove gloves last) g->h i 9. Personal Hygiene (Wash hands thoroughly) h->i spill->f No spill_response EMERGENCY Spill Response Protocol spill->spill_response Yes spill_response->g

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodology
  • Preparation:

    • Confirm the fume hood is certified and functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.[10]

    • Prepare all necessary equipment (spatulas, glassware, solvents) and pre-label all containers.

    • Don all required PPE as outlined in Section 2.

  • Handling the Solid:

    • Perform all manipulations of the solid compound deep within the fume hood.

    • Use a micro-spatula to carefully transfer the powder. Avoid any actions that could create dust clouds.

    • When weighing, use an anti-static weigh boat or dish to prevent the powder from jumping.

  • Post-Handling & Decontamination:

    • Carefully clean all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate solvent or detergent, followed by water.

    • Remove PPE carefully, starting with the lab coat and finishing with gloves, to avoid self-contamination.

Disposal and Emergency Plans

Waste Management
  • Classification: this compound is a non-halogenated organic compound. It must be segregated from halogenated waste streams.[11]

  • Solid Waste: All contaminated disposables (gloves, bench paper, weigh boats) must be placed in a clearly labeled, sealed hazardous waste container designated for "Solid Non-Halogenated Organic Waste".[11]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled container for "Liquid Non-Halogenated Organic Waste".

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[11] Never pour chemical waste down the drain.[8]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a designated hazardous waste container.[11] Avoid creating dust.[11]

    • Decontaminate the spill area thoroughly.

Your safety and the integrity of our research are paramount. Adherence to these protocols is not optional; it is a professional responsibility.

References

  • 4-Hydroxy-2,5-dimethyl-3(2H)
  • This compound | C8H6O3.
  • Benzofuran - Safety D
  • (Z)-2-(4-hydroxybenzylidene)-4-hydroxybenzofuran-3(2H)-one.
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • 4-Cyanophenol - Safety D
  • Walnut Furanone Natural - Safety D
  • 3(2H)
  • PPE and Safety for Chemical Handling.
  • UNIT 7: Personal Protective Equipment. University of Hawai'i at Mānoa College of Tropical Agriculture and Human Resources.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • Heterocyclic Compounds: Health Hazards.
  • Safety Data Sheet for a mixture containing a heterocyclic compound. Kao Chemicals.
  • Proper Disposal of 4-Chloro-4'-hydroxybenzophenone: A Guide for Labor
  • Working with Toxic chemicals Guideline. KAUST Health & Safety.
  • Guidance For Hazard Determination.
  • Tetrahydroxydiboron - Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzofuran-3(2H)-one
Reactant of Route 2
4-Hydroxybenzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.